Cyclopentenedione
Description
Structure
3D Structure
Properties
CAS No. |
28750-51-8 |
|---|---|
Molecular Formula |
C5H4O2 |
Molecular Weight |
96.08 g/mol |
IUPAC Name |
cyclopent-3-ene-1,2-dione |
InChI |
InChI=1S/C5H4O2/c6-4-2-1-3-5(4)7/h1-2H,3H2 |
InChI Key |
WMNNFUMNTPIROQ-UHFFFAOYSA-N |
SMILES |
C1C=CC(=O)C1=O |
Canonical SMILES |
C1C=CC(=O)C1=O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of Novel Cyclopentenedione Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentenediones (CPDs) are a class of organic compounds characterized by a five-membered ring containing two ketone functional groups and a carbon-carbon double bond.[1][2] These structures are found in a variety of natural sources, including higher plants, fungi, and bacteria, and have garnered significant attention in the fields of medicinal chemistry and drug discovery due to their broad spectrum of biological activities.[1][2] Synthetic analogues of these natural products have also been developed, often exhibiting enhanced pharmacological potential.[1] This technical guide provides a comprehensive overview of the discovery of novel cyclopentenedione derivatives, with a focus on their anticancer and anti-inflammatory properties. It includes detailed experimental protocols for their synthesis and biological evaluation, quantitative data on their activity, and visualizations of relevant signaling pathways and experimental workflows.
Biological Activities of this compound Derivatives
This compound derivatives have demonstrated a wide array of biological effects, including anti-inflammatory, cytotoxic, and enzyme inhibitory activities.[1][2][3] Their therapeutic potential stems from their ability to modulate key cellular signaling pathways implicated in various diseases.
Anticancer Activity
A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, as detailed in the tables below. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[4][5]
Table 1: Anticancer Activity of 2,3-Diarylcyclopent-2-en-1-one Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 2a | B16F10 | > 100 | [6] |
| HCT116 | > 100 | [6] | |
| A431 | > 100 | [6] | |
| 2f | B16F10 | 14.5 | [6] |
| HCT116 | 12.3 | [6] | |
| A431 | 15.8 | [6] | |
| 3e | B16F10 | 2.8 | [6] |
| HCT116 | 1.9 | [6] | |
| A431 | 3.2 | [6] | |
| 3f | B16F10 | 3.5 | [6] |
| HCT116 | 2.1 | [6] | |
| A431 | 4.6 | [6] | |
| 3j | B16F10 | 2.5 | [6] |
| HCT116 | 1.8 | [6] | |
| A431 | 3.1 | [6] |
Table 2: Anticancer Activity of Diarylidenecyclopentanone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Io | HeLa | 8.73 ± 0.06 | [7] |
| It | HeLa | 12.55 ± 0.31 | [7] |
| Iu | HeLa | 11.47 ± 0.15 | [7] |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound derivatives are largely attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (B1171923). A key target in this process is the nuclear factor-kappa B (NF-κB) signaling pathway.
The NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).[2][8] Cyclopentenone prostaglandins have been shown to directly inhibit the IKKβ subunit of the IKK complex, thereby preventing NF-κB activation.[2][8]
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative this compound derivative and for key biological assays used to evaluate its activity.
Synthesis of 2,3-Diarylcyclopent-2-en-1-one Derivatives
The following is a general procedure for the synthesis of 2,3-diarylcyclopent-2-en-1-ones, which have shown significant anticancer activity.
Materials:
-
Substituted benzaldehyde (B42025)
-
Substituted phenylacetone (B166967)
-
Sodium hydroxide (B78521)
-
Hydrochloric acid
-
Ethyl acetate (B1210297)
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of sodium hydroxide (10 mmol) in ethanol (50 mL) is prepared in a round-bottom flask.
-
The substituted benzaldehyde (10 mmol) and substituted phenylacetone (10 mmol) are added to the flask.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is acidified with 1M hydrochloric acid to pH 5-6.
-
The mixture is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 2,3-diarylcyclopent-2-en-1-one derivative.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., HCT116, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
The cells are treated with various concentrations of the this compound derivatives for 48 hours.
-
After the treatment period, 20 µL of MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
Nitric Oxide (NO) Production Assay
This assay measures the production of nitric oxide by macrophages, a key indicator of inflammation.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
96-well plates
-
Microplate reader
Procedure:
-
RAW 264.7 cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the this compound derivatives for 1 hour.
-
The cells are then stimulated with LPS (1 µg/mL) for 24 hours.
-
After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent in a new 96-well plate.
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.
Western Blot Analysis for NF-κB Pathway Proteins
Western blotting is used to detect the levels of specific proteins involved in the NF-κB signaling pathway.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p65, anti-IκBα)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Protein concentrations of cell lysates are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with blocking buffer for 1 hour at room temperature.
-
The membrane is then incubated with the primary antibody overnight at 4°C.
-
After washing with TBST, the membrane is incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an ECL detection reagent and an imaging system.
Experimental and Logical Workflows
The discovery and development of novel this compound derivatives follow a structured workflow, from initial synthesis to comprehensive biological evaluation.
Conclusion
This compound derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and anti-inflammatory agents. Their diverse biological activities, coupled with the feasibility of synthetic modification, make them attractive scaffolds for further investigation. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of these fascinating molecules. Future research should focus on elucidating the detailed mechanisms of action, optimizing the structure-activity relationships, and evaluating the in vivo efficacy and safety of lead compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Development Process Flowchart | EdrawMax Template [edrawsoft.com]
- 3. researchgate.net [researchgate.net]
- 4. New bioactive cyclopentenone derivatives as inhibitors of the IL-6 dependent signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources of Cyclopentenedione Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentenedione compounds, a class of secondary metabolites, are distinguished by their core cyclopent-4-ene-1,3-dione scaffold. These molecules are produced by a wide array of organisms, including higher plants, fungi, and bacteria. Their diverse biological activities, ranging from anti-inflammatory and cytotoxic to specific enzyme inhibition, have positioned them as compelling targets for drug discovery and development. This technical guide provides an in-depth overview of the natural sources of key this compound compounds, detailing their isolation, quantification, and, where known, their biosynthetic origins.
Natural Sources and Quantitative Data
This compound derivatives have been isolated from a variety of natural sources. The following tables summarize the quantitative data available for several prominent examples.
Table 1: Cyclopentenediones from Fungal and Cyanobacterial Sources
| Compound | Natural Source | Yield | Reference |
| Nostotrebin 6 | Nostoc sp. (Cyanobacterium) | 4 mg from 100 mg of crude extract | [1] |
| Involutin | Paxillus involutus (Fungus) | 0.4 mg (>90% purity) from ethyl acetate (B1210297) extract of culture filtrate | [2][3] |
| Asterredione | Aspergillus terreus (Fungus) | Not specified in the reviewed literature. | [4] |
Table 2: Cyclopentenediones from Plant Sources
| Compound | Natural Source | Plant Part | Concentration (mg/g of dry weight) | Reference |
| Methyl Lucidone (B1675363) | Lindera erythrocarpa | Leaves (Gyeonggi Province, Korea) | 9.15 | [5] |
| Stems (Gyeonggi Province, Korea) | Not specified, but generally lower than leaves. | [5] | ||
| Methyl Linderone (B8099796) | Lindera erythrocarpa | Stems (Gyeongnam Province, Korea) | 12.19 | [5] |
| Leaves (Gyeonggi Province, Korea) | 9.03 | [5] |
Experimental Protocols
Detailed methodologies for the extraction, isolation, and quantification of these compounds are crucial for their further study and development.
Isolation of Nostotrebin 6 from Nostoc sp.
The isolation of Nostotrebin 6 is achieved through a multi-step process involving extraction and chromatographic separation.[1]
1. Extraction:
-
Freeze-dried biomass of Nostoc sp. is homogenized with sea sand.
-
The homogenized biomass is extracted three times with methanol (B129727).
-
The resulting methanolic extracts are combined and evaporated to dryness under reduced pressure at 40°C.
-
The dried extract is dissolved in cold (-20°C) acetone (B3395972) to precipitate polar lipids, and the supernatant is collected after centrifugation.
2. Purification by High-Performance Countercurrent Chromatography (HPCCC):
-
A two-phase solvent system of n-hexane–ethyl acetate–methanol–water (4:5:4:5, v/v/v/v) is used.
-
Step 1: The neutral upper phase is used as the stationary phase, and the basic lower phase (1% NH₃) is used as the mobile phase at a flow rate of 1 mL/min.
-
Step 2: A linear gradient elution is performed using the neutral upper phase as the stationary phase and both the neutral and basic lower phases as the mobile phase at a flow rate of 0.8 mL/min.
-
The column revolution speed is maintained at 1000 rpm, and the temperature is set at 30°C.
3. Final Clean-up:
-
The fractions containing Nostotrebin 6 are further purified by clean-up on a Sephadex LH-20 gel column to yield the pure compound (99% purity).[1]
Isolation of Involutin from Paxillus involutus
Involutin is isolated from the culture filtrate of Paxillus involutus through solvent extraction and solid-phase fractionation.[2]
1. Extraction:
-
The culture filtrate is mixed with an equal volume of ethyl acetate and vortexed.
-
The ethyl acetate phase is recovered and dried under a stream of N₂.
-
The dried residue is redissolved in ethyl acetate.
2. Solid-Phase Fractionation:
-
The ethyl acetate extract is adsorbed onto a 10-ml Bond Elut SI solid-phase fractionation cartridge.
-
The cartridge is washed sequentially with n-heptane, a mixture of n-heptane and ethyl acetate, ethyl acetate, a mixture of ethyl acetate and methanol, and finally methanol.
-
The Fe³⁺-reducing activity is monitored in the collected fractions to identify those containing involutin.
Quantitative Analysis of Methyl Lucidone and Methyl Linderone from Lindera erythrocarpa
The quantification of methyl lucidone and methyl linderone in Lindera erythrocarpa is performed using High-Performance Liquid Chromatography (HPLC).[5]
1. Sample Preparation:
-
Dried and powdered leaves and stems of L. erythrocarpa are extracted with a suitable solvent (e.g., methanol or ethanol).
-
The extracts are filtered and diluted to a known concentration for HPLC analysis.
2. HPLC Conditions:
-
Column: INNO C18 column (25 cm × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution system consisting of 0.5% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B52724) (ACN) (B).
-
Elution Program: 83% A at 0 min, 83% A at 10 min, 20% A at 40 min, 0% A at 41 min, 0% A at 45 min, 17% B at 50 min, and 17% B at 60 min.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 340 nm.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
3. Quantification:
-
Standard curves for pure methyl lucidone and methyl linderone are generated.
-
The concentrations of the compounds in the plant extracts are determined by comparing their peak areas with the standard curves.
Biosynthesis of this compound Compounds
The biosynthesis of many this compound compounds is still under investigation. However, insights into the formation of some of these molecules are beginning to emerge, often pointing towards polyketide or shikimate pathway origins.
Biosynthesis of Involutin in Paxillus involutus
Recent studies have elucidated the initial steps in the biosynthesis of involutin, identifying atromentin (B1665312) as a key intermediate. The biosynthesis of atromentin is catalyzed by a set of redundant non-ribosomal peptide synthetase (NRPS)-like enzymes.[1][6][7]
The proposed initial steps are as follows:
-
Formation of 4-hydroxyphenylpyruvic acid: This precursor is derived from the shikimate pathway.
-
Dimerization to Atromentin: Three redundant tridomain synthetases (InvA1, InvA2, and InvA5) catalyze the dimerization of two molecules of 4-hydroxyphenylpyruvic acid to form the terphenylquinone atromentin.[1]
-
Conversion to Involutin: The exact enzymatic steps for the conversion of atromentin to involutin have not yet been fully characterized, but it is the proposed next step in the pathway.
Visualizations
General Experimental Workflow for Isolation and Characterization
Caption: General workflow for the isolation and characterization of this compound compounds.
Proposed Biosynthetic Pathway of Involutin
Caption: Proposed initial steps in the biosynthetic pathway of involutin.
Conclusion
This compound compounds represent a structurally diverse and biologically significant class of natural products. This guide has provided a comprehensive overview of their natural sources, with a focus on quantitative data and detailed experimental protocols for their isolation and analysis. While the biosynthetic pathways for many of these compounds remain to be fully elucidated, the identification of atromentin as a key precursor to involutin offers a significant advancement in our understanding. Further research into the biosynthesis of these fascinating molecules will undoubtedly open new avenues for their biotechnological production and the development of novel therapeutic agents.
References
- 1. Three Redundant Synthetases Secure Redox-Active Pigment Production in the Basidiomycete Paxillus involutus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Compounds Isolated from Lindera erythrocarpa on Anti-Inflammatory and Anti-Neuroinflammatory Action in BV2 Microglia and RAW264.7 Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Natural product biosyntheses in cyanobacteria: A treasure trove of unique enzymes [beilstein-journals.org]
- 4. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Marker Compounds in Lindera erythrocarpa from Diverse Geographical Regions of Korea | MDPI [mdpi.com]
- 6. Cross-Chemistry Leads to Product Diversity from Atromentin Synthetases in Aspergilli from Section Nigri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the atromentin biosynthesis genes and enzymes in the homobasidiomycete Tapinella panuoides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Cyclopentenediones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentenediones (CPDs) are a class of naturally occurring and synthetic compounds characterized by a five-membered ring containing two ketone groups. These molecules have garnered significant attention in the scientific community due to their broad spectrum of biological activities, including potent anti-inflammatory, anticancer, antifungal, and enzyme-inhibiting properties.[1][2][3][4][5] This technical guide provides an in-depth exploration of the biological activities of cyclopentenediones, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
I. Anticancer Activity
Several cyclopentenedione derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and the inhibition of key cellular processes required for cancer cell proliferation.
Quantitative Data: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Compound 6k | HCT-116 | MTT Assay | 3.29 | [6] |
| Compound 6k | HeLa | MTT Assay | 6.75 | [6] |
| Compound 6k | HT-29 | MTT Assay | 7.56 | [6] |
| Compound 6k | MDA-MB-231 | MTT Assay | 10.30 | [6] |
| Cyclopent-2-en-1-one (2CP) | Melanoma Cells | Not Specified | Sub-micromolar | [7] |
Experimental Protocol: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[6][8][9][10][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound compound to be tested
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in the complete cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[10]
-
Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.[10]
II. Anti-inflammatory Activity
Cyclopentenediones, particularly cyclopentenone prostaglandins (B1171923) (cyPGs), are potent modulators of the inflammatory response.[12][13] Their primary mechanism of action involves the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[13][14][15][16]
Signaling Pathway: Inhibition of NF-κB by Cyclopentenone Prostaglandins
The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, which then phosphorylates IκB. This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[15]
Cyclopentenone prostaglandins can interfere with this pathway at multiple levels. One key mechanism is the direct inhibition of the IKK complex, preventing the phosphorylation and degradation of IκB.[15] This ultimately blocks the nuclear translocation and transcriptional activity of NF-κB.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to a stimulus in the presence or absence of an inhibitor.[7][12][17][18][19]
Materials:
-
HeLa or HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
Pro-inflammatory stimulus (e.g., TNF-α)
-
This compound compound to be tested
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, treat the cells with different concentrations of the this compound compound for a specified pre-incubation period.
-
Stimulation: Stimulate the cells with a pro-inflammatory agent (e.g., TNF-α) to activate the NF-κB pathway.
-
Lysis: After a defined stimulation period (e.g., 6-8 hours), wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer. If a control plasmid was used, measure its activity as well.
-
Data Analysis: Normalize the NF-κB luciferase activity to the control luciferase activity. Calculate the percentage of inhibition for each compound concentration relative to the stimulated control. The IC50 value can then be determined.
III. Antifungal Activity
Certain cyclopentenediones, such as coruscanone A and its analogues, exhibit potent antifungal activity against a range of pathogenic fungi.[1][2][3][4]
Quantitative Data: Antifungal Activity of Coruscanone A and Analogues
| Compound | Fungal Species | Assay | MIC (µg/mL) | Reference |
| Coruscanone A | Candida albicans | Broth Microdilution | 1.04 | [1][3] |
| Coruscanone A | Cryptococcus neoformans | Broth Microdilution | 4.16 | [1][3] |
| Analogue 40 | Candida albicans | Broth Microdilution | 2.08 | [1][3] |
| Analogue 41 | Candida albicans | Broth Microdilution | 2.08 | [1][3] |
| Analogue 42 | Candida albicans | Broth Microdilution | 2.08 | [1][3] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[20][21][22][23][24]
Materials:
-
Fungal isolate to be tested
-
Standardized fungal inoculum
-
RPMI-1640 medium (or other suitable broth)
-
This compound compound to be tested
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the this compound compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the fungal suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the fungus. This can be determined visually or by measuring the absorbance at a specific wavelength.
IV. Enzyme Inhibition
The reactive nature of the this compound ring allows these compounds to act as inhibitors of various enzymes, often through covalent modification of active site residues.
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a this compound against a specific enzyme.[5][14][25][26][27]
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Assay buffer
-
This compound inhibitor
-
96-well plate or cuvettes
-
Spectrophotometer or other appropriate detection instrument
Procedure:
-
Pre-incubation: In the wells of a microplate or in cuvettes, mix the enzyme with different concentrations of the this compound inhibitor in the assay buffer. Allow this mixture to pre-incubate for a defined period to permit inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Reaction Monitoring: Monitor the rate of the reaction by measuring the change in absorbance, fluorescence, or another detectable signal over time.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed by varying both the substrate and inhibitor concentrations to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).
Experimental Workflow: Enzyme Inhibition Assay
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, antifungal activity, and structure-activity relationships of coruscanone A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bowdish.ca [bowdish.ca]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. youtube.com [youtube.com]
- 22. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 24. youtube.com [youtube.com]
- 25. benchchem.com [benchchem.com]
- 26. Enzymatic Assay of Trypsin Inhibition [protocols.io]
- 27. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Computational Insights into Cyclopentenedione: A Technical Guide for Drug Development
Abstract
Cyclopentenediones are a class of cyclic organic compounds that have garnered significant interest in medicinal chemistry and drug development due to their versatile reactivity and presence in various biologically active molecules. This technical guide provides a comprehensive overview of the theoretical and computational studies of cyclopentenedione and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the synthesis, reactivity, and biological applications of these compounds, supported by detailed experimental protocols and computational methodologies. The guide aims to bridge the gap between theoretical understanding and practical application, facilitating the rational design of novel therapeutic agents based on the this compound scaffold.
Introduction
This compound and its analogs are key building blocks in the synthesis of a wide range of natural products and pharmacologically active compounds. Their unique electronic and structural features, characterized by a five-membered ring containing two carbonyl groups, impart a distinct reactivity profile that can be exploited for various chemical transformations. In the realm of drug discovery, this compound derivatives have been investigated as inhibitors of various enzymes and as covalent probes for protein labeling.[1]
Theoretical and computational chemistry provides an invaluable toolkit for elucidating the intricate details of this compound's behavior at the molecular level. Methods such as Density Functional Theory (DFT) enable the prediction of molecular geometries, electronic properties, and reaction energetics, offering insights that are often difficult to obtain through experimental means alone. This guide will delve into these computational approaches, presenting key findings and their implications for drug design.
Synthesis of this compound Derivatives
The synthesis of functionalized cyclopentenediones is a critical step in harnessing their potential. Various synthetic routes have been developed, often involving cyclization reactions and subsequent modifications.
Synthesis of 2-Methyl-1,3-cyclopentanedione
A common derivative, 2-methyl-1,3-cyclopentanedione, serves as a crucial intermediate in steroid synthesis.[2] One established method involves the base-promoted cyclization of ethyl 4-oxohexanoate.
Table 1: Reagents and Materials for the Synthesis of 2-Methyl-1,3-cyclopentanedione
| Reagent/Material | Quantity | Moles | Notes |
| Sodium | 23 g | 1.0 | Freshly cut, clean |
| Methyl Alcohol | 203 g | - | Fisher Scientific Company |
| Xylene | 800 ml | - | Reagent grade, b.p. 138–141° |
| Dimethylsulfoxide | 18 ml | - | |
| Ethyl 4-oxohexanoate | 100 g | 0.633 | |
| 12 N Hydrochloric Acid | 82 ml | 0.98 | |
| Diethyl Ether | 150 ml | - | Ice-cooled |
Experimental Protocol: Synthesis of 2-Methyl-1,3-cyclopentanedione[2]
-
Preparation of Sodium Methoxide (B1231860): In a 500-ml, two-necked flask under an inert atmosphere, equipped with a magnetic stirring bar and a reflux condenser, place 203 g of methyl alcohol. Add 23 g (1.0 mole) of freshly cut, clean sodium in small pieces at a rate that maintains reflux. Stir the mixture until all the sodium has reacted.
-
Solvent Distillation: To the sodium methoxide solution, add 300 ml of xylene and distill off the methanol. Continue distillation until the vapor temperature reaches 138°.
-
Cyclization Reaction: Add 18 ml of dimethylsulfoxide to the resulting white suspension. A solution of 100 g (0.633 mole) of ethyl 4-oxohexanoate in 200 ml of xylene is then added to the vigorously stirred sodium methoxide suspension over 25 minutes, while continuously collecting the distillate, maintaining the vapor temperature at 134–137°.
-
Work-up and Isolation: Cool the orange-colored mixture to room temperature. Add 165 ml of water with vigorous stirring over 5 minutes to obtain two clear phases. Cool the mixture in an ice bath and acidify by adding 82 ml (0.98 mole) of 12 N hydrochloric acid with vigorous stirring. After stirring at 0° for another 1.5 hours, collect the crystalline product by suction filtration.
-
Purification: Wash the collected solid successively with 100-ml and 50-ml portions of ice-cooled diethyl ether. Dissolve the crude product in 1 l. of boiling water and filter the solution quickly through a preheated fritted-disk funnel. Concentrate the filtrate to a volume of 550–600 ml and allow it to stand at 0° overnight. Collect the crystals by filtration and dry at 85° to yield 50.0–50.6 g (70–71%) of 2-methyl-1,3-cyclopentanedione.[2]
Michael Addition to 4-Cyclopentene-1,3-dione (B1198131)
The presence of an α,β-unsaturated system in 4-cyclopentene-1,3-dione makes it an excellent Michael acceptor. This reactivity is exploited for the facile synthesis of probes for labeling sulfenic acid in proteins.[1]
Table 2: Reagents and Materials for Michael Addition
| Reagent/Material | Purpose |
| 4-Cyclopentene-1,3-dione | Michael Acceptor |
| Thiol-containing tags/linkers (e.g., cysteinamine) | Michael Donor |
| Biotin-NHS | Conjugation to linker |
| Solvent (e.g., appropriate buffer) | Reaction Medium |
Experimental Protocol: Synthesis of a Biotinylated this compound Probe[1]
-
Michael Addition: React cysteinamine with 4-cyclopentene-1,3-dione in a suitable solvent. The thiol group of cysteinamine acts as the Michael donor, adding to the double bond of the this compound.
-
Biotin (B1667282) Conjugation: The resulting intermediate, containing a primary amine, is then conjugated with an N-hydroxysuccinimide (NHS) ester of biotin (Biotin-NHS).
-
Purification: The final biotin-tagged product is purified using appropriate chromatographic techniques. This two-step synthesis is highly efficient, with reported overall yields of 59–68%.[3]
References
The Cyclopentenedione Core: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide on the History, Evolution, and Therapeutic Potential of Cyclopentenedione Research for Researchers, Scientists, and Drug Development Professionals.
Introduction
Cyclopentenediones (CPDs) represent a fascinating and biologically significant class of naturally occurring and synthetic molecules. Characterized by a five-membered ring containing two carbonyl groups and a carbon-carbon double bond, this structural motif is the cornerstone of a diverse array of compounds with a wide spectrum of biological activities. Found as secondary metabolites in higher plants, fungi, algae, and bacteria, cyclopentenediones have garnered significant attention from the scientific community for their potent anti-inflammatory, anticancer, antiviral, and enzyme-inhibitory properties.[1][2][3] This technical guide provides a comprehensive overview of the history and evolution of this compound research, detailing their synthesis, biological activities, and mechanisms of action, with a focus on their potential in drug development.
A Historical Perspective: From Natural Products to Therapeutic Leads
The journey of this compound research began with the isolation and characterization of naturally occurring compounds. Early investigations revealed a common cyclopent-4-ene-1,3-dione skeleton, variously functionalized with different substituent groups, leading to a rich diversity of over one hundred reported CPDs.[1][2][3] Among the most extensively studied natural CPDs are the antifungal agents coruscanones, isolated from Piper coruscans, and other notable compounds such as lucidone, linderone, asterredione, and madindolines, each exhibiting a unique profile of biological activity.[1][2] The discovery of these natural products spurred the development of synthetic analogues with enhanced biological activities and pharmacological potential, marking a pivotal transition in the field from natural product chemistry to medicinal chemistry and drug discovery.
Synthetic Strategies: Crafting the this compound Core
The synthesis of the this compound scaffold and its derivatives has been a subject of intense research, leading to the development of a variety of elegant and efficient synthetic methodologies.
Key Synthetic Approaches:
-
Aldol Condensation: A classical and versatile method for forming carbon-carbon bonds, the Aldol condensation has been successfully employed for the synthesis of 2-cyclopenten-1-one (B42074) derivatives. This approach typically involves the base-catalyzed reaction of a diketone like benzil (B1666583) with a ketone containing an α-hydrogen.[4]
-
Rearrangement of Butenolides: A powerful strategy for the synthesis of 2-acyl-cyclopent-4-ene-1,3-diones, such as coruscanone B, involves the base-catalyzed rearrangement of 4-(acylmethylidene)butenolides. These butenolides are themselves prepared through the Wittig reaction of citraconic anhydride (B1165640) with various phosphoranes.
-
Nazarov Cyclization: This pericyclic reaction provides an efficient route to cyclopentenones through the acid-catalyzed cyclization of divinyl ketones. The allene (B1206475) ether variant of the Nazarov cyclization has been a key step in the total synthesis of madindolines.
-
Transition Metal-Catalyzed Reactions: Modern organometallic chemistry has contributed significantly to the synthesis of cyclopentenones, with methods involving rhodium-catalyzed intramolecular hydroacylation and gold-catalyzed reactions of propargylic esters.
Table 1: Quantitative Data on the Synthesis of Selected Cyclopentenediones
| Compound | Synthetic Method | Key Reagents | Yield (%) | Reference |
| Coruscanone B | Base-catalyzed rearrangement | 4-(cinnamoylmethylidene)butenolide, MeONa/MeOH | 56 | [5] |
| 2-acetyl-4-methylcyclopent-4-ene-1,3-dione | Base-catalyzed rearrangement | 4-(acetylmethylidene)butenolide, MeONa/MeOH | 65 | [5] |
| Lucidone | "One-pot" reduction/rearrangement and Darzens/ring expansion | Dimethyl squarate | 46 (overall) | [6] |
| Madindoline A & B | Reductive coupling and intramolecular condensation | Hydroxyfuroindoline derivative, sterically hindered aldehyde | 7.8 (overall) | |
| This compound derivative from Piper carniconnectivum | Multi-step synthesis from 2-acetylfuran | 2-acetylfuran, NaBH4, ZnCl2-HCl, Swern oxidation | 11 (overall) | [7] |
Biological Activities and Therapeutic Potential
The this compound moiety is a recognized "privileged scaffold" in medicinal chemistry, imparting a diverse range of biological activities to the molecules that contain it. The electrophilic nature of the α,β-unsaturated carbonyl system is a key determinant of the biological activity of many CPDs, allowing them to form covalent adducts with nucleophilic residues in biological macromolecules, thereby modulating their function.
Anti-inflammatory Activity
A significant body of research has highlighted the potent anti-inflammatory properties of cyclopentenediones. Their mechanism of action often involves the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).
NF-κB Signaling Pathway Inhibition:
The canonical NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Cyclopentenone prostaglandins (B1171923), such as 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), have been shown to directly inhibit the IKKβ subunit of the IKK complex, preventing IκBα phosphorylation and degradation, and thereby blocking NF-κB nuclear translocation and transcriptional activity.[8][9][10]
Caption: Inhibition of the NF-κB signaling pathway by cyclopentenediones.
Peroxisome Proliferator-Activated Receptor-γ (PPARγ) Activation:
In addition to NF-κB inhibition, some cyclopentenediones, particularly 15d-PGJ₂, are natural ligands for the nuclear receptor PPARγ.[7][11] PPARγ is a key regulator of adipogenesis, glucose metabolism, and inflammation. Upon ligand binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the recruitment of coactivators and the initiation of transcription.[7][11] The activation of PPARγ by cyclopentenediones contributes to their anti-inflammatory effects by transrepressing the expression of pro-inflammatory genes.
Caption: Activation of the PPARγ signaling pathway by cyclopentenediones.
Table 2: Anti-inflammatory Activity of Selected this compound Derivatives
| Compound | Assay | Model | ED50 / IC50 | Reference |
| 2-(E)-benzylidene-5-(N-substituted aminomethyl) cyclopentanone | Xylene-induced ear swelling | Mice | 67.8 mg/kg | [8] |
| 2-(E)-benzylidene-5-(N-substituted aminomethyl) cyclopentanone | Carrageenan-induced paw edema | Rats | 25.3 mg/kg | [8] |
| 2-(E)-benzylidene-5-(N-substituted aminomethyl) cyclopentanone | Acetic acid-induced capillary permeability | Mice | 41.8 mg/kg | [8] |
| TX-1123 | COX-2 Inhibition | In vitro | IC50 = 1.16 µM | [4] |
Anticancer Activity
The cyclopentenone moiety is a well-established pharmacophore in the design of anticancer agents. Several natural and synthetic cyclopentenediones have demonstrated potent cytotoxic and pro-apoptotic activity against a variety of cancer cell lines.
Mechanisms of Anticancer Action:
The anticancer effects of cyclopentenediones are often multifactorial and can include:
-
Induction of Apoptosis: Many CPDs trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.
-
Cell Cycle Arrest: Cyclopentenediones can halt the proliferation of cancer cells at different phases of the cell cycle, preventing their replication.
-
Inhibition of Key Signaling Pathways: As with their anti-inflammatory effects, the inhibition of pro-survival pathways like NF-κB is a crucial aspect of the anticancer activity of many CPDs.
-
Enzyme Inhibition: Certain cyclopentenediones can target and inhibit enzymes that are critical for cancer cell growth and survival, such as protein tyrosine kinases.[2]
Table 3: Anticancer Activity of Selected this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Madindoline A | IL-6-dependent MH60 | 8 | [2] |
| Madindoline B | IL-6-dependent MH60 | 30 | [2] |
| Nostotrebin 6 | Acetylcholinesterase Inhibition | 5.5 | [3] |
| Nostotrebin 6 | Butyrylcholinesterase Inhibition | 6.1-7.5 | [3] |
| TX-1123 | Antitumor tyrphostin | Potent (specific value not provided) | [2] |
| Bis(arylidene)cycloalkanone (5d, para-Cl) | α-Amylase Inhibition | 7.6 ± 1.4 | [12] |
| Bis(arylidene)cycloalkanone (5e, para-Br) | α-Amylase Inhibition | 6.9 ± 1.8 | [12] |
Antiviral and Other Activities
Cyclopentenone prostaglandins have also been reported to possess antiviral activity against a range of DNA and RNA viruses. Their mechanism of action in this context can involve the inhibition of viral replication and the modulation of the host immune response.[13][14] Furthermore, various this compound derivatives have been investigated for other therapeutic applications, including as neuroprotective agents and inhibitors of enzymes like α-amylase.[12]
Experimental Protocols: A Guide for the Researcher
This section provides an overview of key experimental methodologies for the synthesis and biological evaluation of cyclopentenediones.
General Procedure for the Synthesis of Coruscanone A Analogs
A common synthetic route to coruscanone A analogs involves a multi-step sequence:
-
Phosphonium (B103445) Salt Formation: Reaction of an appropriate bromomethyl ketone with triphenylphosphine (B44618) in a suitable solvent like THF at reflux.
-
Phosphorane Generation: Treatment of the phosphonium salt with a base such as sodium hydroxide (B78521) in a water/methanol (B129727) mixture.
-
Wittig Reaction: Condensation of the phosphorane with a maleic anhydride derivative (e.g., citraconic anhydride) in a non-polar solvent like benzene (B151609) at reflux to yield a 4-ylidenebutenolide.
-
Base-Catalyzed Rearrangement: Treatment of the 4-ylidenebutenolide with a strong base like sodium methoxide (B1231860) in methanol at room temperature to induce rearrangement to the corresponding cyclopent-4-ene-1,3-dione.
-
Alkylation/Acylation: Further modification of the this compound core can be achieved through alkylation or acylation reactions.
NF-κB Luciferase Reporter Assay
This assay is a widely used method to quantify the activation of the NF-κB signaling pathway.
-
Cell Culture and Transfection: Cells (e.g., HEK293T or HeLa) are cultured in a 96-well plate and transiently transfected with a luciferase reporter plasmid containing NF-κB response elements in its promoter. A control plasmid expressing Renilla luciferase is often co-transfected for normalization.
-
Compound Treatment: After transfection, cells are treated with various concentrations of the test this compound compound for a defined period.
-
Stimulation: The NF-κB pathway is then activated by treating the cells with a pro-inflammatory stimulus such as TNF-α or lipopolysaccharide (LPS).
-
Cell Lysis and Luciferase Measurement: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
-
Data Analysis: The percentage of NF-κB inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.[1][12][15][16][17]
PPARγ Competitive Binding Assay
This assay is used to determine the binding affinity of a compound to the PPARγ ligand-binding domain (LBD).
-
Reagents: The assay typically requires a purified, tagged (e.g., GST or His-tag) PPARγ LBD, a fluorescently labeled or radiolabeled known PPARγ ligand (tracer), and the test compound.
-
Assay Setup: The test compound at various concentrations is incubated with the PPARγ LBD and the tracer in a microplate.
-
Competition: The test compound competes with the tracer for binding to the PPARγ LBD.
-
Detection: The amount of tracer bound to the PPARγ LBD is measured. In a fluorescence polarization assay, the polarization of the emitted light from the fluorescent tracer is measured. In a radioligand binding assay, the radioactivity associated with the PPARγ LBD is quantified.
-
Data Analysis: A competition binding curve is generated by plotting the signal against the concentration of the test compound. The IC50 value, which is the concentration of the test compound that displaces 50% of the bound tracer, is then calculated.[13][18][19][20]
Experimental and Logical Workflows
Visualizing the workflow of research processes can provide clarity and a systematic approach to drug discovery and development.
Caption: A generalized workflow for this compound-based drug discovery.
Conclusion and Future Directions
The history of this compound research is a testament to the power of natural products in guiding the development of novel therapeutic agents. From their initial discovery in diverse natural sources to the sophisticated synthetic strategies and detailed mechanistic studies of today, cyclopentenediones have firmly established themselves as a privileged scaffold in medicinal chemistry. Their ability to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and PPARγ pathways, underscores their immense therapeutic potential.
Future research in this field will likely focus on several key areas:
-
Discovery of Novel Cyclopentenediones: Continued exploration of untapped natural sources, including marine organisms and extremophiles, may lead to the discovery of new this compound structures with unique biological activities.
-
Development of More Efficient and Stereoselective Synthetic Methods: The creation of more atom-economical and enantioselective synthetic routes will be crucial for the large-scale production of promising this compound drug candidates.
-
Elucidation of Novel Mechanisms of Action: While the roles of NF-κB and PPARγ are well-established, further investigation into other molecular targets and signaling pathways modulated by cyclopentenediones will provide a more complete understanding of their biological effects.
-
Advancement into Clinical Trials: With a strong foundation of preclinical data, the translation of the most promising this compound-based compounds into clinical trials for the treatment of inflammatory diseases and cancer is a critical next step.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. TX-1123: an antitumor 2-hydroxyarylidene-4-cyclopentene-1,3-dione as a protein tyrosine kinase inhibitor having low mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of (+)-Madindoline A and (+)-Madindoline B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactive Analysis of TX-1123 with Cyclo-oxygenase: Design of COX2 Selective TX Analogs | Anticancer Research [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 15-Deoxy-Δ12,14-prostaglandin J2 as a potential regulator of bone metabolism via PPARγ-dependent and independent pathways: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 15-Deoxy-delta(12,14)-prostaglandin J(2) inhibits IL-1beta-induced IKK enzymatic activity and IkappaBalpha degradation in rat chondrocytes through a PPARgamma-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Characterizing the Peroxisome Proliferator-Activated Receptor (PPARγ) Ligand Binding Potential of Several Major Flame Retardants, Their Metabolites, and Chemical Mixtures in House Dust - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bowdish.ca [bowdish.ca]
- 18. LanthaScreen™ TR-FRET PPAR gamma Competitive Binding Assay Kit, goat 400 x 40 μL [thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Cyclopentenediones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted cyclopentenediones represent a diverse and significant class of naturally occurring and synthetic bioactive molecules. Characterized by a core cyclopent-4-ene-1,3-dione skeleton, these compounds exhibit a wide array of biological activities, including antifungal, antibacterial, anti-inflammatory, and cytostatic properties, making them promising candidates for drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of substituted cyclopentenediones, detailing their synthesis, reactivity, and biological mechanisms.
Physical and Chemical Properties
The physical and chemical properties of substituted cyclopentenediones are largely influenced by the nature and position of their substituents. These properties are crucial for understanding their stability, solubility, and interaction with biological targets.
Physical Properties
Quantitative data on the physical properties of many substituted cyclopentenediones are dispersed throughout the literature. The following table summarizes available data for representative compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Lucidone B | C₂₄H₃₂O₅ | 400.5 | 270 - 271 | Solid |
| Madindoline A | C₂₂H₂₇NO₄ | 369.5 | Not Reported | Not Reported |
| Madindoline B | C₂₂H₂₇NO₄ | 369.5 | Not Reported | Not Reported |
Table 1: Physical Properties of Selected Substituted Cyclopentenediones.[3][4]
Chemical Synthesis
The synthesis of the cyclopentenedione core and its derivatives can be achieved through various synthetic routes. A key and versatile method is the Piancatelli rearrangement, an acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenones, which serve as precursors to cyclopentenediones.
General Workflow for Piancatelli Rearrangement:
Figure 1: Piancatelli Rearrangement Workflow.
A notable example is the synthesis of Coruscanone A analogs, which begins with a Wittig condensation of a maleic anhydride (B1165640) derivative, followed by a base-catalyzed rearrangement to form the cyclopent-4-ene-1,3-dione core.
Spectroscopic Data
The structural elucidation of substituted cyclopentenediones relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for determining the substitution pattern on the this compound ring. For example, in lucidumone, a meroterpenoid with a complex caged skeleton containing a this compound moiety, 2D NMR techniques were crucial for its structural determination.[3] The chemical shifts of protons and carbons are highly dependent on the electronic environment created by the substituents.
Infrared Spectroscopy: IR spectroscopy provides valuable information about the functional groups present. The C=O stretching vibrations of the dione (B5365651) system typically appear as strong absorption bands in the region of 1700-1750 cm⁻¹. The C=C stretching of the enone system is usually observed around 1620-1680 cm⁻¹. The presence of hydroxyl or other functional groups will give rise to their characteristic absorption bands.[5][6][7]
Biological Activities and Mechanisms of Action
Substituted cyclopentenediones have garnered significant interest due to their potent and varied biological activities.
Anti-inflammatory Activity
Several this compound derivatives exhibit significant anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways.
Inhibition of the NF-κB Pathway: Some cyclopentenones, such as 3-methyl-1,2-cyclopentanedione, have been shown to down-regulate the NF-κB signaling cascade.[8][9] This is achieved by reducing the phosphorylation of the inhibitory protein IκB, which in turn prevents the translocation of NF-κB to the nucleus and subsequent expression of pro-inflammatory genes like iNOS and COX-2.[4][8][10]
Figure 2: Inhibition of NF-κB Pathway.
Inhibition of MAPK Pathway: Lucidone has been reported to inhibit the JNK and p38 MAPK signaling pathways, which are also critical in the inflammatory response.[11]
Cytostatic and Cytotoxic Activity
Many cyclopentenediones display potent activity against various cancer cell lines.
Madindolines: Madindolines A and B are selective inhibitors of interleukin-6 (IL-6)-dependent cell growth. They have been shown to competitively bind to the gp130 receptor, a key component of the IL-6 receptor complex, thereby inhibiting downstream signaling. While the precise downstream signaling cascade inhibited by madindolines is still under investigation, it is known to be distinct from the JAK/STAT pathway for some related compounds.[11]
Topoisomerase Inhibition: Some dione-containing compounds have been identified as topoisomerase inhibitors.[12][13][14] These molecules can interfere with the catalytic cycle of topoisomerases, leading to DNA damage and ultimately apoptosis in cancer cells.
Figure 3: Topoisomerase Inhibition Workflow.
The following table presents a summary of reported IC₅₀ values for selected this compound derivatives against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Seco-cyclopropaneindoline analog 4 | K562 (human chronic myeloid leukemia) | 0.010 | [15] |
| Seco-cyclopropaneindoline analog 10 | K562 (human chronic myeloid leukemia) | 0.14 | [15] |
| Seco-cyclopropaneindoline analog 11 | K562 (human chronic myeloid leukemia) | 1.59 | [15] |
| Seco-cyclopropaneindoline analog 12 | K562 (human chronic myeloid leukemia) | 3.0 | [15] |
| Oleoyl Hybrid 1 | HCT116 (colorectal carcinoma) | 22.4 | [8] |
| Oleoyl Hybrid 2 | HCT116 (colorectal carcinoma) | 0.34 | [8] |
Table 2: Cytotoxic Activity of Selected this compound Derivatives.
Enzyme Inhibition
The electrophilic nature of the this compound core makes it a potential inhibitor of various enzymes, often through covalent modification of active site residues.
Cyclooxygenase (COX) Inhibition: Prostaglandins (B1171923), key mediators of inflammation, are synthesized via the cyclooxygenase (COX) pathway.[16] Some cyclopentenone prostaglandins themselves act as anti-inflammatory agents by inhibiting IκB kinase (IKK), a key enzyme in the NF-κB pathway.[4] The kinetics of inhibition can vary, with some compounds acting as competitive inhibitors while others exhibit time-dependent inhibition.[17][18]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of the biological activities of substituted cyclopentenediones.
Synthesis of Coruscanone A Analogs
General Procedure for the Preparation of 4-Ylidenebutenolides: A Wittig condensation between a maleic anhydride derivative (e.g., 2-methylmaleic anhydride) and a phosphorane (prepared from the corresponding α-methyl ketone) is carried out.
General Procedure for Base-Catalyzed Rearrangement: The resulting 4-ylidenebutenolide is treated with a base, such as sodium methoxide (B1231860) in methanol, at room temperature to afford the corresponding cyclopent-4-ene-1,3-dione.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic potential of compounds.
Workflow for MTT Assay:
Figure 4: MTT Cytotoxicity Assay Workflow.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with a serial dilution of the test compound and a vehicle control (e.g., DMSO).
-
Incubate for a further 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard and widely used model to evaluate the in vivo anti-inflammatory activity of compounds.
Protocol:
-
Fast adult Wistar rats or Swiss albino mice for 12 hours prior to the experiment.
-
Administer the test compound or a reference drug (e.g., diclofenac) orally or intraperitoneally.
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[2][12][13][14][15]
Conclusion and Future Directions
Substituted cyclopentenediones are a fascinating and pharmacologically important class of compounds with a broad spectrum of biological activities. Their diverse structures and mechanisms of action make them attractive scaffolds for the development of new therapeutic agents. While significant progress has been made in understanding their synthesis and biological properties, further research is needed in several areas. A more systematic collection and reporting of physicochemical data, including solubility and stability, would greatly aid in drug development efforts. Comprehensive spectroscopic libraries for a wider range of derivatives are also needed for rapid identification and characterization. Furthermore, a deeper understanding of the specific molecular targets and signaling pathways for many of these compounds, particularly in the context of their cytostatic effects, will be crucial for their rational design and optimization as novel therapeutics.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Chemical properties and biological activities of cyclopentenediones: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Madindoline A | C22H27NO4 | CID 9810525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Madindoline B | C22H27NO4 | CID 10981485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Induction of Apoptosis and Effect on the FAK/AKT/mTOR Signal Pathway by Evodiamine in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 8. cell lines ic50: Topics by Science.gov [science.gov]
- 9. Mda-7/IL-24 induces apoptosis of diverse cancer cell lines through JAK/STAT-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 12. Topoisomerase Inhibitors, Topoisomerase I Inhibitors [ebrary.net]
- 13. d-nb.info [d-nb.info]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of Chiral Cyclopentenones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the enantioselective synthesis of chiral cyclopentenones, which are crucial intermediates in the synthesis of prostaglandins, natural products, and other bioactive molecules.[1][2] The methodologies covered include organocatalysis, transition-metal catalysis, and enzymatic resolutions, offering a range of strategies to access these valuable chiral building blocks.
Organocatalytic Enantioselective Synthesis
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, avoiding the use of often toxic and expensive metal catalysts.[3] Proline and its derivatives, as well as chiral phosphoric acids, are among the most successful organocatalysts for these transformations.
Proline-Catalyzed Intramolecular Aldol (B89426) Cyclization
The intramolecular aldol reaction of 1,4-dicarbonyl compounds is a classic method for the formation of cyclopentenones. Chiral amines, such as proline, can catalyze this reaction enantioselectively.
Experimental Protocol: Enantioselective Intramolecular Aldol Reaction
This protocol is adapted from a representative organocatalytic intramolecular aldolization.[4]
-
Materials:
-
6-Aryl-2,6-hexanedione (1.0 mmol)
-
(S)-Proline (20 mol%)
-
Dimethylformamide (DMF), 5 mL
-
Trifluoroacetic acid (TFA), (10 mol%)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of the 6-aryl-2,6-hexanedione (1.0 mmol) in DMF (5 mL) is added (S)-proline (0.2 mmol, 20 mol%) and trifluoroacetic acid (0.1 mmol, 10 mol%).
-
The reaction mixture is stirred at room temperature for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate and extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the chiral cyclohexenone. Note: While this example yields a cyclohexenone, the principle is directly applicable to the synthesis of cyclopentenones from appropriate diketone precursors.
-
Quantitative Data Summary: Proline-Catalyzed Cyclizations
| Substrate (Diketone) | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 2-methyl-1,3-cyclohexanedione derivative | (S)-Proline | DMSO | 12 | 85 | >99 | [5] |
| 1,3-Dicarbonyl & α,β-unsaturated aldehyde | Secondary Amine / NHC | Toluene (B28343) | 24 | 75 | 95 | [6] |
Chiral Phosphoric Acid-Catalyzed Nazarov Cyclization
The Nazarov cyclization is a 4π-electrocyclization of divinyl ketones to form cyclopentenones.[7][8][9] Chiral Brønsted acids, such as BINOL-derived phosphoric acids, can catalyze this reaction with high enantioselectivity.[1][10]
Experimental Protocol: Asymmetric Nazarov Cyclization
This protocol is based on the work of Rueping and coworkers for the enantioselective Nazarov cyclization.[8]
-
Materials:
-
Dienone substrate (0.2 mmol)
-
(R)-TRIP (chiral phosphoric acid catalyst) (10 mol%)
-
Toluene, 1.0 mL
-
Silica gel
-
-
Procedure:
-
To a solution of the dienone substrate (0.2 mmol) in toluene (1.0 mL) at room temperature is added the chiral phosphoric acid catalyst (0.02 mmol, 10 mol%).
-
The reaction is stirred for 12-24 hours until complete consumption of the starting material as indicated by TLC.
-
The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to yield the chiral cyclopentenone.
-
Quantitative Data Summary: Chiral Phosphoric Acid-Catalyzed Nazarov Cyclization
| Substrate (Dienone) | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1,3-diphenyl-2,4-pentadien-1-one | (R)-TRIP | Toluene | RT | 95 | 92 | [8] |
| Various Dienones | N-triflyl phosphoramides | Toluene | -20 | up to 98 | up to 98 | [1] |
Workflow for Organocatalytic Asymmetric Nazarov Cyclization
Caption: Workflow for Chiral Phosphoric Acid-Catalyzed Nazarov Cyclization.
Transition-Metal Catalyzed Enantioselective Synthesis
Transition-metal catalysis offers highly efficient and selective methods for the synthesis of chiral cyclopentenones, with the Pauson-Khand reaction and rhodium-catalyzed conjugate additions being prominent examples.[11][12]
Enantioselective Pauson-Khand Reaction
The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone, typically catalyzed by cobalt, rhodium, or iridium complexes.[5][13][14] The use of chiral ligands allows for enantioselective variants of this reaction.[15]
Experimental Protocol: Rh-Catalyzed Asymmetric Pauson-Khand Reaction
This protocol is adapted from the work of Shibata and coworkers.[15]
-
Materials:
-
Enyne substrate (0.5 mmol)
-
[RhCl(CO)2]2 (3 mol%)
-
(S)-BINAP (9 mol%)
-
Silver triflate (AgOTf) (12 mol%)
-
Tetrahydrofuran (THF), 5 mL
-
Carbon monoxide (CO) balloon
-
-
Procedure:
-
In a dried flask under a CO atmosphere (balloon), [RhCl(CO)2]2 (0.015 mmol), (S)-BINAP (0.045 mmol), and AgOTf (0.06 mmol) are dissolved in THF (2 mL).
-
The mixture is stirred at room temperature for 10 minutes.
-
A solution of the enyne substrate (0.5 mmol) in THF (3 mL) is added.
-
The reaction mixture is heated to reflux and stirred for 16 hours.
-
After cooling to room temperature, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to give the chiral bicyclic cyclopentenone.
-
Quantitative Data Summary: Enantioselective Pauson-Khand Reaction
| Enyne Substrate | Catalyst System | Solvent | Yield (%) | ee (%) | Reference |
| 1-ene-6-yne derivative | [RhCl(CO)2]2 / (S)-BINAP / AgOTf | THF | 85 | 96 | [15] |
| Various 1,6-enynes | Ir-diphosphine complex | Toluene | up to 99 | up to 99 | [11] |
Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition
The 1,4-conjugate addition of organoboronic acids to cyclopentenones, catalyzed by chiral rhodium complexes, is a highly effective method for introducing chirality.[16][17]
Experimental Protocol: Rh(I)-Catalyzed Asymmetric 1,4-Addition
This protocol is based on a general procedure for the rhodium-catalyzed conjugate addition of boronic acids.[18][19]
-
Materials:
-
(R)-4-(tert-Butyldimethylsilyloxy)-2-cyclopenten-1-one (0.5 mmol)
-
Alkenylboronic acid (0.75 mmol)
-
[RhCl(COD)]2 (1.5-3 mol%)
-
Potassium hydroxide (B78521) (KOH) (catalytic or stoichiometric)
-
Methanol (MeOH), 5 mL
-
-
Procedure:
-
To a mixture of (R)-4-(tert-butyldimethylsilyloxy)-2-cyclopenten-1-one (0.5 mmol) and the alkenylboronic acid (0.75 mmol) in MeOH (5 mL) is added [RhCl(COD)]2 (0.0075-0.015 mmol) and KOH.
-
The reaction can be performed at 3°C with stoichiometric KOH over a longer period or under low-power microwave irradiation (50 W) at 30°C with catalytic KOH for a faster reaction (≤6 h).[18][19]
-
The reaction is monitored by TLC. Upon completion, the solvent is removed in vacuo.
-
The residue is purified by flash column chromatography to afford the trans-disubstituted cyclopentanone.
-
Quantitative Data Summary: Rh-Catalyzed 1,4-Conjugate Addition
| Cyclopentenone Substrate | Boronic Acid | Catalyst System | Yield (%) | dr (trans:cis) | Reference |
| (R)-4-(TBSO)-2-cyclopentenone | (E)-Hept-1-enylboronic acid | [RhCl(COD)]2 / KOH | 90 | >99:1 | [18][19] |
| 2-Cyclopenten-1-one | Phenylboronic acid | Rh(I) / planar-chiral ligand | >95 | >98% ee | [16] |
Logical Relationship in Rh-Catalyzed Asymmetric 1,4-Addition
Caption: Catalytic cycle for Rh-catalyzed asymmetric 1,4-addition.
Enzymatic Resolution of Chiral Cyclopentenones
Enzymatic resolution is a highly selective method for obtaining enantiopure compounds, often under mild reaction conditions.[1] Lipases are commonly used for the kinetic resolution of racemic hydroxylated cyclopentenones.[20][21][22][23]
Lipase-Catalyzed Kinetic Resolution
In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with an enzyme, allowing for the separation of the unreacted enantiomer and the product, both in high enantiomeric excess. Dynamic kinetic resolution (DKR) combines this with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiopure product.[1]
Experimental Protocol: Lipase-Catalyzed Dynamic Kinetic Resolution
This protocol is based on the dynamic kinetic resolution of hydroxylated cyclopentenones.[1]
-
Materials:
-
Racemic 4-hydroxy-2-cyclopentenone (B1226963) derivative (1.0 mmol)
-
Lipase (B570770) (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate)
-
Mild base (for racemization, e.g., triethylamine)
-
Solvent (e.g., toluene)
-
-
Procedure:
-
To a solution of the racemic cyclopentenone (1.0 mmol) in toluene (10 mL) is added the mild base.
-
The acyl donor (1.2 mmol) and the lipase are then added to the mixture.
-
The suspension is stirred at a controlled temperature (e.g., 40°C) and the reaction is monitored by chiral HPLC or GC.
-
Once the desired conversion is reached (ideally >90% for DKR), the enzyme is filtered off.
-
The solvent is evaporated, and the resulting mixture of the acylated product and any remaining starting material is separated by column chromatography.
-
Quantitative Data Summary: Enzymatic Resolution of Cyclopentenones
| Substrate | Enzyme | Acyl Donor | Yield (%) | ee (%) | Reference |
| Racemic 4-hydroxy-cyclopentenone | Lipase PS | Vinyl acetate | >45 (for acylated) | >98 | [24] |
| Racemic oxygenated cyclopentenone | Lipase | Acylating agent | 35-50 (acylated) | >98 | [1] |
| Pyranone (isomerized in situ) | Lipase | Acylating agent | up to 85 (acylated) | up to 96 | [1] |
Experimental Workflow for Dynamic Kinetic Resolution
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Chiral Cyclopentenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Organocatalytic kinetic resolution via intramolecular aldol reactions: Enantioselective synthesis of both enantiomers of chiral cyclohexenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 8. Asymmetric Gold(I)‐Catalyzed Tandem Hydroarylation–Nazarov Cyclization: Enantioselective Access to Cyclopentenones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric Nazarov Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral Phosphoric Acid Catalyzed Desymmetrization of Cyclopentendiones via Friedel-Crafts Conjugate Addition of Indolizines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclopentenone synthesis [organic-chemistry.org]
- 12. Enantioselective, transition metal catalyzed cycloisomerizations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. organicreactions.org [organicreactions.org]
- 14. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 15. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 16. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 17. Enantioselective synthesis of chiral seven-membered rings via Rh-catalyzed 1,4-addition of arylboronic acids to enones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Rh(I)-Catalyzed 1,4-Conjugate Addition of Alkenylboronic Acids to a Cyclopentenone Useful for the Synthesis of Prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jocpr.com [jocpr.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols: Cyclopentenedione as a Versatile Building Block in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentenedione and its derivatives are powerful and versatile building blocks in organic synthesis, providing access to a wide array of complex molecular architectures found in biologically active natural products and pharmaceuticals. The inherent reactivity of the this compound core, featuring a conjugated enone system and multiple sites for functionalization, allows for a diverse range of chemical transformations. This includes, but is not limited to, conjugate additions, annulations, cycloadditions, and stereoselective modifications. These application notes provide an overview of the utility of this compound building blocks in the total synthesis of several notable natural products, complete with detailed experimental protocols for key transformations and quantitative data to guide synthetic planning.
Synthesis of Prostaglandins via Conjugate Addition to α-Alkylcyclopentenones
Prostaglandins are a class of physiologically active lipid compounds with diverse hormone-like effects in animals. A common and effective strategy for their synthesis involves the conjugate addition of an organocuprate reagent to a chiral α-alkylcyclopentenone, which establishes a key carbon-carbon bond and sets the stereochemistry of the cyclopentane (B165970) core.
Key Reaction Pathway:
Caption: Conjugate addition of an organocuprate to an α-alkylcyclopentenone.
Quantitative Data for Prostaglandin Synthesis Intermediates
| Starting Material | Reagent | Product | Yield (%) | Reference |
| (R)-4-hydroxy-2-(6-carbomethoxyhexyl)-2-cyclopenten-1-one | Lithium (E)-3-hydroxy-1-octenyl(dimethyl)cuprate | Prostaglandin E₂ methyl ester precursor | 78 | [1] |
| (R)-4-tert-Butyldimethylsilyloxy-2-pentyl-2-cyclopenten-1-one | (E)-1-Lithio-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-ene / CuI·PBu₃ | Protected Prostaglandin E₁ | 85 | [1] |
Experimental Protocol: Synthesis of a Prostaglandin E₂ Precursor[1]
Materials:
-
(R)-4-hydroxy-2-(6-carbomethoxyhexyl)-2-cyclopenten-1-one
-
(E)-1-Iodo-3-hydroxy-1-octene
-
n-Butyllithium in hexane (B92381)
-
Copper(I) iodide
-
Tri-n-butylphosphine
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
A solution of (E)-1-iodo-3-hydroxy-1-octene (1.0 eq) in anhydrous diethyl ether is cooled to -78 °C under an argon atmosphere.
-
A solution of n-butyllithium in hexane (2.0 eq) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.
-
In a separate flask, copper(I) iodide (1.0 eq) and tri-n-butylphosphine (2.0 eq) are suspended in anhydrous diethyl ether and cooled to 0 °C. The vinyllithium (B1195746) solution is then transferred to this suspension via cannula.
-
The resulting organocuprate solution is stirred at 0 °C for 30 minutes and then cooled to -78 °C.
-
A solution of (R)-4-hydroxy-2-(6-carbomethoxyhexyl)-2-cyclopenten-1-one (0.8 eq) in anhydrous diethyl ether is added dropwise to the organocuprate solution.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to -20 °C over 2 hours.
-
The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the prostaglandin precursor.
Robinson Annulation for Steroid Synthesis using 2-Methyl-1,3-cyclopentanedione
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation. It is a cornerstone in the synthesis of six-membered rings and has been extensively used in the total synthesis of steroids. A common starting material for this transformation is 2-methyl-1,3-cyclopentanedione, which serves as the Michael donor.
Key Reaction Pathway:
References
Synthesis of Cyclopentenedione Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentenedione derivatives are pivotal structural motifs found in a wide array of biologically active natural products and pharmaceutical agents. Their versatile chemical reactivity makes them valuable intermediates in the synthesis of complex molecules. This document provides detailed application notes and experimental protocols for three powerful and widely utilized methods for the synthesis of this compound derivatives: the Pauson-Khand Reaction, the Nazarov Cyclization, and Ring-Closing Metathesis.
I. Pauson-Khand Reaction
The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to afford α,β-cyclopentenones.[1] This reaction is a highly efficient method for the construction of five-membered rings and has been extensively used in total synthesis.[1] The intramolecular version of the PKR is particularly powerful for the stereoselective synthesis of bicyclic systems.[2]
Data Presentation: Pauson-Khand Reaction
| Entry | Alkyne/Enyne Substrate | Alkene Partner | Catalyst (mol%) | Promoter/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Norbornene | Co₂(CO)₈ (stoichiometric) | - | Isooctane | 75-85 | 2 | 94 | [3] |
| 2 | 1-Octyne | Ethylene (1 atm) | Co₂(CO)₈ (stoichiometric) | - | Benzene | 60 | 24 | 70 | [3] |
| 3 | 1,6-Enyne (1a) | (intramolecular) | Co₂(CO)₈ (5) | Light (spotlight) | 1,2-DME | 50-55 | 12 | 95 | [2][4] |
| 4 | 1,7-Enyne (6a) | (intramolecular) | Co₂(CO)₈ (5) | Light (spotlight) | 1,2-DME | 50-55 | 12 | 87 | [2][4] |
| 5 | (Z)-3-Penten-1-yne | (intramolecular) | Co₂(CO)₈ (stoichiometric) | NMO | CH₂Cl₂ | 25 | 2-6 | 85 | [2] |
| 6 | Oct-1-en-6-yne | (intramolecular) | [Rh(COD)Cl]₂ (2.5) | - | Toluene | 80-110 | 1-4 | 90 | [2] |
| 7 | 3-Acyloxy-1,4-enyne (3a) | (intramolecular) | [Rh(COD)Cl]₂ (5) | - | Toluene | 110 | 8 | 85 | [5] |
NMO = N-methylmorpholine N-oxide
Experimental Protocols: Pauson-Khand Reaction
Protocol 1: Stoichiometric Cobalt-Mediated Intramolecular Pauson-Khand Reaction with NMO Promoter [2]
-
To a solution of the 1,6-enyne (1.0 equiv) in dichloromethane (B109758) (0.1 M) is added dicobalt octacarbonyl (1.1 equiv).
-
The mixture is stirred at room temperature for 2 hours to allow for the formation of the alkyne-cobalt complex.
-
N-methylmorpholine N-oxide (NMO) (3.0 equiv) is added portion-wise.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion (typically 2-6 hours), the reaction is quenched by opening the flask to the air for 30 minutes.
-
The mixture is filtered through a pad of silica (B1680970) gel, eluting with diethyl ether or ethyl acetate.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography.
Protocol 2: Catalytic Photochemically Promoted Intramolecular Pauson-Khand Reaction [2][4]
-
A solution of the 1,6-enyne (1.0 equiv) and dicobalt octacarbonyl (5 mol%) in degassed 1,2-dimethoxyethane (B42094) (0.01 M) is stirred under a carbon monoxide atmosphere (balloon) at room temperature for 30 minutes.[2]
-
The reaction mixture is then irradiated with a high-intensity spotlight, maintaining the internal temperature between 50-55 °C.[2][4]
-
The reaction is monitored by TLC until completion (typically 12 hours for preparative scale).[2]
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the bicyclic cyclopentenone.[2]
Visualization: Pauson-Khand Reaction Mechanism
II. Nazarov Cyclization
The Nazarov cyclization is an acid-catalyzed electrocyclic ring-closure of divinyl ketones to produce cyclopentenone derivatives.[6] The reaction proceeds through a pentadienyl cation intermediate, which undergoes a 4π-conrotatory electrocyclization.[6] Modern variations of this reaction utilize catalytic amounts of Lewis or Brønsted acids and have expanded the substrate scope significantly.[1][7]
Data Presentation: Nazarov Cyclization
| Entry | Divinyl Ketone Substrate | Catalyst (mol% or equiv) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | General Divinyl Ketone | SnCl₄ (2.0 equiv) | CH₂Cl₂ | 0 to rt | 30 min | 75 | [8] |
| 2 | 1,5-Diphenylpenta-1,4-dien-3-one | FeCl₃ (1.0 equiv) | CH₂Cl₂ | rt | 2 h | 92 | [7] |
| 3 | 2-Alkoxy-1,4-pentadien-3-one | Cu(OTf)₂ (2) | DCE | 80 | 1 h | 95 | [1] |
| 4 | 2-(N-Methoxycarbonylamino)-1,4-pentadien-3-one | Sc(OTf)₃ (3) | DCE | 80 | 1 h | 98 | [1] |
| 5 | β-Silyl Dienone | Zn(OTf)₂ (5) / Chiral SPA (6) | DCE | 30 | 24 h | 93 (94% ee) | [9] |
rt = room temperature; DCE = 1,2-dichloroethane; SPA = spiro phosphoric acid; ee = enantiomeric excess
Experimental Protocols: Nazarov Cyclization
Protocol 3: Tin(IV) Chloride-Mediated Nazarov Cyclization [8]
-
A solution of the divinyl ketone (1.0 equiv) in anhydrous dichloromethane (0.03 M) is cooled to 0 °C in an ice bath.
-
A solution of tin(IV) chloride (SnCl₄) in dichloromethane (1.0 M, 2.0 equiv) is added dropwise to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 30 minutes.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
The resulting mixture is stirred vigorously for 15 minutes.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Visualization: Nazarov Cyclization Mechanism
III. Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) is a powerful and versatile method for the formation of cyclic alkenes, including five-membered rings.[10] The reaction is catalyzed by transition metal alkylidene complexes, most notably Grubbs-type ruthenium catalysts, and involves the intramolecular redistribution of carbon-carbon double bonds.[10] For the synthesis of cyclopentenones, RCM is typically applied to acyclic diene precursors that contain a ketone or a protected ketone functionality.
Data Presentation: Ring-Closing Metathesis for Cyclopentenone Synthesis
| Entry | Diene Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Diethyl diallylmalonate | Grubbs II (1) | CH₂Cl₂ | 40 | 2 | 98 | [11] |
| 2 | N-Tosyl diallylamine | Grubbs II (1) | CH₂Cl₂ | 40 | 1 | 99 | [11] |
| 3 | 1,6-Diene for Jasmonate synthesis | Grubbs I (5) | Toluene | 80 | 12 | 88 | [10] |
| 4 | Diene precursor for Manzamine A | Grubbs I (stoichiometric) | Toluene | 110 | 48 | 26 | [10] |
| 5 | Diene precursor for Balanol | Ru-indenylidene complex (5) | CH₂Cl₂ | 40 | 12 | 87 | [10] |
Experimental Protocols: Ring-Closing Metathesis
Protocol 4: Grubbs II-Catalyzed Ring-Closing Metathesis [11][12]
-
The acyclic diene substrate (1.0 equiv) is dissolved in anhydrous and degassed dichloromethane (to a concentration of 0.01-0.05 M) in a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen).[12]
-
Grubbs II catalyst (1-5 mol%) is added to the stirred solution under a positive flow of inert gas.[11]
-
The reaction mixture is stirred at room temperature or heated to reflux (typically 40 °C) and monitored by TLC.
-
Upon completion (typically 1-12 hours), the reaction is quenched by the addition of a few drops of ethyl vinyl ether and stirred for an additional 30 minutes.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the cyclic alkene.
Visualization: General Experimental Workflow
Conclusion
The Pauson-Khand reaction, Nazarov cyclization, and Ring-Closing Metathesis represent three of the most powerful and versatile strategies for the synthesis of this compound derivatives. The choice of method will depend on the specific substitution pattern desired, the availability of starting materials, and the required stereochemical outcome. The protocols and data presented herein provide a comprehensive guide for researchers to select and implement the most suitable synthetic route for their target molecules.
References
- 1. Nazarov Cyclization [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rhodium-catalyzed Carbonylation of 3-Acyloxy-1,4-enynes for the Synthesis of Cyclopentenones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 9. thieme.de [thieme.de]
- 10. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 11. scribd.com [scribd.com]
- 12. benchchem.com [benchchem.com]
Applications of Cyclopentenedione in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The cyclopentenedione (CPD) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities. The inherent reactivity of the α,β-unsaturated ketone system, present in many CPDs, allows for covalent interactions with biological targets, often leading to potent inhibitory effects. This document provides a detailed overview of the applications of this compound derivatives in medicinal chemistry, with a focus on their anticancer, anti-inflammatory, and antiviral properties. It includes structured data on their biological activities, detailed experimental protocols for their evaluation, and diagrams illustrating key mechanisms and workflows.
Biological Activities of this compound Derivatives
This compound-containing compounds have demonstrated significant potential in various therapeutic areas. Their mechanism of action is often attributed to their ability to act as Michael acceptors, reacting with nucleophilic residues (such as cysteine) in key proteins involved in disease progression.
Anticancer Activity
The cyclopentenone moiety is a recognized pharmacophore in the design of anticancer agents.[1] These compounds can induce cell cycle arrest and apoptosis in cancer cells through various mechanisms, including the inhibition of critical signaling pathways.[2][3]
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference(s) |
| 6'-fluorocyclopentenyl-cytosine | Pancreatic Cancer (Gemcitabine-resistant) | Clinical Trial Phase IIa | - | [4] |
| Adenine derivative 1b | - | In vitro | Potent | [4] |
| N6-methyladenine derivative 3k | - | In vitro | Potent | [4] |
| Cyclopenta[b]quinoline-1,8-dione derivative | Raji & HeLa | MTT Assay | IC30: 82 µM (Raji), 24.4 µM (HeLa) | [5] |
| Various cyclopenta[b]quinoline-1,8-dione derivatives | HeLa, LS180, MCF-7, Raji | MTT Assay | Generally weak activity (IC50 > 50 or 100 µM) | [6] |
Anti-inflammatory Activity
Cyclopentenone prostaglandins (B1171923) (cyPGs) are well-studied for their potent anti-inflammatory effects.[7][8] They are known to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[9][10] This inhibition prevents the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound/Derivative | Cell Line | Parameter Measured | IC50 | Reference(s) |
| Lucidone | Murine Macrophages (in vivo) | NO production | 51.1 mg/kg | [11] |
| Cyclopentenone Isoprostanes | RAW264.7 & Primary Murine Macrophages | Nitrite (B80452) and Prostaglandin Production | ~360 nM and ~210 nM, respectively | [7] |
| 3-methyl-1,2-cyclopentanedione (3-MCP) | Aged Rat Kidneys | Reduction of pro-inflammatory genes | - | [12] |
| Avellaneine Derivatives (2, 3, 4, 6, 7) | LPS-stimulated RAW 264.7 | NO production | Dose-dependent reduction | [13] |
| Avellaneine Derivatives (6, 7) | LPS-stimulated RAW 264.7 | PGE2 production | Dose-dependent reduction | [13] |
Antiviral Activity
The antiviral potential of this compound derivatives has been demonstrated against a range of viruses.[14] Their mechanisms of action can include the inhibition of viral replication and the modulation of host cellular responses to infection.[9]
Table 3: Antiviral Activity of this compound Derivatives
| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference(s) |
| RWJ-270201 | Influenza A (H1N1, H3N2, H5N1), Influenza B | MDCK | ≤1.5 (H1N1), <0.3 (H3N2, H5N1), <0.2 - 8 (Influenza B) | [15] |
| BCX-1827 | Influenza A (H1N1, H3N2, H5N1), Influenza B | MDCK | Similar to RWJ-270201 | [15] |
| BCX-1898 | Influenza A (H1N1, H3N2, H5N1), Influenza B | MDCK | Similar to RWJ-270201 | [15] |
| BCX-1923 | Influenza A (H1N1, H3N2, H5N1), Influenza B | MDCK | Similar to RWJ-270201 | [15] |
| 4-heterosubstituted cyclopentenone | Human Papilloma Virus (HPV) | - | Highly active | [16] |
| D-cyclopentenyl-5-halocytosine nucleosides | Orthopox viruses (smallpox, monkeypox, cowpox) | - | Preliminary activity | [11] |
| Lupane ketoxime | Influenza A virus, HIV-1 | - | 12.9-18.2 (Influenza A), 0.06 (HIV-1) | [17] |
| 2,3-secolupane C-3 aldoxime | Influenza A virus, HIV-1 | - | 12.9-18.2 (Influenza A), 0.06 (HIV-1) | [17] |
Experimental Protocols
Synthesis of this compound Derivatives
This protocol describes a two-step synthesis of lucidone, a naturally occurring this compound with various pharmacological properties.[12][18]
Materials:
-
Dimethyl squarate
-
Reagents for "one-pot" reduction/rearrangement
-
Reagents for Darzens/ring expansion of monomethoxy cyclobutenedione
-
Appropriate solvents and purification materials
Procedure:
-
Step 1: "One-pot" Reduction/Rearrangement: Perform a one-pot reduction and rearrangement of dimethyl squarate to yield the monomethoxy cyclobutenedione intermediate.
-
Step 2: Darzens/Ring Expansion: Subject the intermediate from Step 1 to a Darzens reaction followed by ring expansion to afford lucidone.
-
Purification: Purify the final product using appropriate chromatographic techniques.
Note: For a detailed, step-by-step protocol, refer to the work of Wu et al. (2013) as cited in the literature.[12][18]
A general protocol for the synthesis of desmethoxy analogues of coruscanone A involves a Ti(iPrO)4-mediated Knoevenagel condensation.[19]
Materials:
-
This compound
-
Substituted benzaldehydes or cinnamic aldehydes
-
Ti(iPrO)4
-
Appropriate solvents and purification materials
Procedure:
-
Condensation: Perform a Knoevenagel condensation of this compound with the desired substituted benzaldehyde (B42025) or cinnamic aldehyde in the presence of Ti(iPrO)4.
-
Work-up and Purification: Following the reaction, perform an appropriate aqueous work-up and purify the resulting coruscanone A analog using column chromatography.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[20][21][22][23]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
Test compound (this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[21]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., 0.5% DMSO).[21]
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.[21]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C in the dark.[21]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.[21]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
This protocol measures the inhibitory effect of this compound derivatives on the production of NO and PGE2 in lipopolysaccharide (LPS)-stimulated macrophages.[24][25][26]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
LPS from E. coli
-
Test compound
-
Griess reagent for NO detection
-
PGE2 ELISA kit
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.[24]
-
Stimulation: Stimulate the cells with LPS (e.g., 500 ng/mL) for 24 hours.[24]
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
NO Measurement:
-
Mix an equal volume of the supernatant with Griess reagent.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.[27]
-
-
PGE2 Measurement:
-
Data Analysis: Calculate the percentage inhibition of NO and PGE2 production compared to the LPS-stimulated control and determine the IC50 values.
In Vitro Antiviral Assay: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.[1][3][28][29][30]
Materials:
-
Susceptible host cell line (e.g., MDCK for influenza virus)
-
Virus stock of known titer
-
Complete culture medium
-
Serum-free medium
-
Test compound
-
Overlay medium (e.g., containing agarose (B213101) or methylcellulose)
-
Crystal violet staining solution
-
6-well or 12-well plates
Protocol:
-
Cell Seeding: Seed host cells in plates to form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of the test compound in serum-free medium.
-
Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) in the presence of different concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus).
-
Adsorption: Incubate for 1-2 hours to allow for virus adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium containing the respective concentrations of the test compound. This restricts virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize the plaques.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value from the dose-response curve.
Signaling Pathways and Workflows
Inhibition of the NF-κB Signaling Pathway by Cyclopentenone Prostaglandins
Cyclopentenone prostaglandins exert their anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. The α,β-unsaturated carbonyl group in the cyclopentenone ring is crucial for this activity, as it can covalently modify and inhibit key components of the pathway, such as the IκB kinase (IKK) complex.[9][10][31]
Caption: Inhibition of the NF-κB signaling pathway by cyclopentenone prostaglandins.
General Drug Discovery Workflow for Novel Cyclopentenediones
The discovery and development of new drugs based on the this compound scaffold follows a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.
Caption: A generalized workflow for the discovery and development of this compound-based drugs.
References
- 1. bioagilytix.com [bioagilytix.com]
- 2. benchchem.com [benchchem.com]
- 3. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scholarly Article or Book Chapter | Positive and negative regulation of NF-κB by COX-2. Roles of different prostaglandins | ID: fj236b432 | Carolina Digital Repository [cdr.lib.unc.edu]
- 11. Practical synthesis of D- and l-2-cyclopentenone and their utility for the synthesis of carbocyclic antiviral nucleosides against orthopox viruses (smallpox, monkeypox, and cowpox virus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Antiviral activity of cyclopentenone prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chem.uci.edu [chem.uci.edu]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and biological activity of desmethoxy analogues of coruscanone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. ijprajournal.com [ijprajournal.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b | MDPI [mdpi.com]
- 26. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclopentenedione in the Synthesis of Prostaglandin Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of cyclopentenedione derivatives as versatile synthons in the stereocontrolled synthesis of prostaglandin (B15479496) analogs. The following sections detail key synthetic strategies, experimental protocols, and the biological signaling pathways of the resulting analogs.
Introduction
Cyclopentenediones and their derivatives are pivotal starting materials in the total synthesis of prostaglandins (B1171923) and their analogs due to their inherent functionality, which allows for the stereoselective introduction of the characteristic side chains of the prostaglandin framework. A cornerstone of many synthetic routes is the "Corey lactone," a bicyclic intermediate that efficiently establishes the correct stereochemistry of the cyclopentane (B165970) core. The primary synthetic strategies often involve conjugate addition reactions to α,β-unsaturated cyclopentenones, enabling the attachment of the lower side chain, followed by subsequent modifications to introduce the upper side chain.
Key Synthetic Strategies
The synthesis of prostaglandin analogs from this compound precursors generally follows a convergent approach, where the cyclopentane core and the side chains are synthesized separately and then coupled. The most prevalent strategies include:
-
Conjugate Addition: The 1,4-addition (Michael addition) of organocuprates or other organometallic reagents to an appropriately substituted cyclopentenone is a widely used method to introduce the lower side chain with high stereocontrol.
-
Corey Lactone Route: The synthesis of the bicyclic Corey lactone from cyclopentadiene (B3395910) derivatives provides a robust platform for the elaboration of various prostaglandin analogs. This intermediate contains the necessary stereocenters and functional groups for the sequential attachment of the side chains.
-
Enantioselective Approaches: Asymmetric synthesis is crucial for producing biologically active prostaglandins. This is often achieved through the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions at various stages of the synthesis.
Experimental Protocols
One-Pot Enantioselective Synthesis of Corey Lactone
This protocol describes a time- and pot-economical synthesis of the Corey lactone, a key intermediate for a variety of prostaglandins.[1]
Reaction Scheme:
Materials:
-
α,β-enal
-
Ethyl 4-oxo-2-pentenoate
-
Diphenylprolinol silyl (B83357) ether catalyst
-
LiAlH(t-BuO)3
-
HBF4
-
H2O2
-
KF
-
K2CO3
-
Tetrahydrofuran (THF)
Procedure:
-
Domino Michael/Michael Reaction: In a single reaction vessel, a domino reaction composed of an asymmetric Michael reaction of an α,β-enal and ethyl 4-oxo-2-pentenoate is mediated by a diphenylprolinol silyl ether catalyst. This is followed by a successive intramolecular Michael reaction to afford the substituted cyclopentanone (B42830) core.
-
Reduction: The resulting aldehyde and ketone are reduced by LiAlH(t-BuO)3 at 60 °C for 15 minutes.
-
Lactonization: The reaction is quenched with HBF4, which also catalyzes the cyclization to the lactone.
-
Fluorination and Oxidation: The solvent is switched to facilitate the conversion of a Si-Ph bond to a Si-F bond. After neutralization with K2CO3, the final oxidation with H2O2 and KF at 40 °C for 1 hour yields the Corey lactone.
Purification:
The crude product can be purified by column chromatography.
Synthesis of Misoprostol (B33685) via Cuprate (B13416276) Addition to a Cyclopentenone
This protocol outlines the synthesis of Misoprostol, a prostaglandin E1 analog, utilizing a cuprate addition to a protected cyclopentenone.[2][3][4][5]
Reaction Scheme:
Materials:
-
Methyl 5-oxo-3-[(triethylsilyl)oxy]-1-cyclopentene-1-heptanoate (TES-protected cyclopentenone)
-
(E)-trimethyl[[1-methyl-1-[3-(tributylstannyl)-2-propenyl]pentyl]oxy]silane (vinyl stannane)
-
Cuprous iodide (CuI) or Cuprous cyanide (CuCN)
-
Methyllithium (MeLi) or Butyllithium (BuLi)
-
Tetrahydrofuran (THF)
-
Acid for deprotection (e.g., HCl)
Procedure:
-
Preparation of the Cuprate Reagent: A "Higher Order" cuprate reagent is prepared by reacting a vinyl stannane (B1208499) with a copper(I) salt (e.g., CuI or CuCN) and an organolithium reagent (e.g., MeLi or BuLi) in THF at low temperatures (-78 °C to 0 °C).
-
Conjugate Addition: The TES-protected cyclopentenone derivative is added to the freshly prepared cuprate reagent solution at low temperature (-78 °C to -50 °C). The reaction mixture is stirred for a specified time to allow for the conjugate addition to occur.
-
Deprotection: The resulting protected prostaglandin is deprotected using an acidic workup to yield Misoprostol.
Purification:
The final product is purified by standard chromatographic techniques.
Quantitative Data
The following tables summarize quantitative data for key synthetic steps in the preparation of prostaglandin analogs via this compound derivatives.
Table 1: One-Pot Synthesis of Corey Lactone [1]
| Step | Reagents and Conditions | Yield | Enantiomeric Excess |
| Domino Michael/Michael & Reductions | Diphenylprolinol silyl ether, LiAlH(t-BuO)3, 60 °C, 15 min | 50% (overall) | >99% |
Table 2: Synthesis of Prostaglandin Analogs
| Prostaglandin Analog | Key Reaction | Starting Material | Overall Yield | Reference |
| Prostaglandin F2α | Chemoenzymatic synthesis of bromohydrin | Commercially available diol | 15% (6 steps) | [6] |
| Latanoprost | Enyne cycloisomerization | Readily available starting material | 5.7% (8 steps) | [6] |
| Carboprost | Enyne cycloisomerization | Readily available starting material | 23% (6 steps) | [6] |
| Cloprostenol | Enyne cycloisomerization | Readily available starting material | 19% (6 steps) | [6] |
| Prostaglandin E1 | Catalytic tandem 1,4-addition-aldol reaction | Cyclopenten-3,5-dione monoacetal | 7% (7 steps) | [7] |
Signaling Pathways of Prostaglandin Analogs
Prostaglandin analogs exert their biological effects by interacting with specific G-protein coupled receptors (GPCRs) on the cell surface, initiating intracellular signaling cascades. Additionally, cyclopentenone prostaglandins can act through receptor-independent mechanisms.
Prostaglandin E Series (e.g., Misoprostol) Signaling
Prostaglandin E analogs, like Misoprostol, primarily signal through EP receptors (EP1-4), leading to various cellular responses.
Caption: Signaling pathway of Prostaglandin E analogs.
Cyclopentenone Prostaglandin Signaling (Receptor-Independent)
Cyclopentenone prostaglandins, containing a reactive α,β-unsaturated carbonyl group, can directly interact with intracellular targets, notably inhibiting the NF-κB signaling pathway.
Caption: Inhibition of NF-κB signaling by cyclopentenone prostaglandins.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and evaluation of prostaglandin analogs.
Caption: General workflow for prostaglandin analog synthesis and evaluation.
References
- 1. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP3652142B1 - Process for the preparation and purification of misoprostol - Google Patents [patents.google.com]
- 3. EP0807634B1 - Misoprostol, process for its preparation using an organometallic cuprate complex - Google Patents [patents.google.com]
- 4. US10759734B2 - Process for the preparation and purification of misoprostol - Google Patents [patents.google.com]
- 5. Misoprostol, process for its preparation using an organometallic cuprate complex - Patent 0807634 [data.epo.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for the Analytical Characterization of Cyclopentenediones
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclopentenediones are a class of organic compounds featuring a five-membered ring with two ketone functional groups and a carbon-carbon double bond. This structural motif is present in various natural products and synthetic molecules of pharmaceutical interest, exhibiting a range of biological activities. Accurate and comprehensive characterization of cyclopentenediones is crucial for drug discovery, development, and quality control. These application notes provide a detailed overview of the key analytical techniques for the qualitative and quantitative analysis of cyclopentenediones, complete with experimental protocols and data interpretation guidelines.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of cyclopentenedione derivatives. These techniques provide detailed information about the molecular framework, functional groups, and electronic properties of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used for the characterization of cyclopentenediones.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Cyclopentenediones
| Functional Group/Proton Environment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Vinylic protons (-CH=CH-) | 6.0 - 7.5 | 125 - 150 |
| Protons α to carbonyl | 2.0 - 3.0 | 30 - 45 |
| Allylic protons | 2.0 - 2.5 | 20 - 35 |
| Carbonyl carbons (C=O) | - | 190 - 210 |
| Olefinic carbons (C=C) | - | 125 - 170 |
Note: Chemical shifts are dependent on the specific substitution pattern and solvent used.
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1][2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.[1][2]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.
-
Using a Pasteur pipette, transfer the solution into a clean, unscratched 5 mm NMR tube.[3][4]
-
The sample height in the tube should be approximately 4-5 cm.[1]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample in the instrument's autosampler or manually lower it into the magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically used.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Fragmentation patterns observed in the mass spectrum can offer valuable structural clues.
Table 2: Common Fragmentation Pathways for Cyclopentenediones
| Fragmentation Process | Description |
| Molecular Ion (M⁺) | The peak corresponding to the intact molecule with one electron removed. |
| Loss of CO | A common fragmentation for ketones, resulting in a peak at M-28. |
| Loss of Alkyl Radicals | Cleavage of side chains attached to the ring. |
| Retro-Diels-Alder Reaction | For certain fused-ring systems, this can be a characteristic fragmentation pathway. |
Note: The fragmentation pattern is highly dependent on the ionization method used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Sample Introduction:
-
For volatile and thermally stable cyclopentenediones, direct injection or a Gas Chromatography (GC) inlet can be used.
-
Dissolve a small amount of the sample (typically <1 mg/mL) in a volatile solvent (e.g., methanol, dichloromethane).
-
-
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (standard)
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap
-
Scan Range: A range appropriate to detect the molecular ion and expected fragments (e.g., m/z 40-500).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Table 3: Characteristic IR Absorption Frequencies for Cyclopentenediones
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O stretch (conjugated ketone) | 1680 - 1715 | Strong |
| C=C stretch (alkene) | 1600 - 1680 | Medium to Strong |
| =C-H stretch (vinylic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid or Liquid Samples (Attenuated Total Reflectance - ATR): Place a small amount of the sample directly onto the ATR crystal.
-
Liquid Samples (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Place the sample in the instrument's sample compartment.
-
Acquire a background spectrum (of air or the pure solvent/salt plates).
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with conjugated systems like α,β-unsaturated ketones. The wavelength of maximum absorbance (λmax) is a key parameter. For α,β-unsaturated ketones, the λmax can be predicted using the Woodward-Fieser rules.[5]
Table 4: Woodward-Fieser Rules for Predicting λmax of Cyclopentenones
| Feature | Wavelength Increment (nm) |
| Parent α,β-unsaturated five-membered ring ketone (cyclopentenone) | 202 |
| Each alkyl substituent or ring residue (α-position) | +10 |
| Each alkyl substituent or ring residue (β-position) | +12 |
| Exocyclic double bond | +5 |
| Double bond extending conjugation | +30 |
-
Sample Preparation:
-
Prepare a dilute solution of the this compound in a UV-transparent solvent (e.g., ethanol, methanol, hexane). The concentration should be chosen to give an absorbance reading between 0.2 and 1.0.
-
Prepare a blank solution using the same solvent.
-
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes.
-
Fill one cuvette with the blank solution and the other with the sample solution.
-
Place the cuvettes in the spectrophotometer.
-
Record the baseline with the blank solution.
-
Measure the absorbance of the sample solution over a range of wavelengths (e.g., 200-400 nm).
-
Identify the wavelength of maximum absorbance (λmax).
-
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating cyclopentenediones from complex mixtures, assessing purity, and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of cyclopentenediones. Reversed-phase HPLC is commonly employed.
-
Sample Preparation:
-
Dissolve the sample in a solvent that is miscible with the mobile phase (e.g., acetonitrile (B52724) or methanol).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions (Typical):
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.[6]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid for better peak shape.
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 5-20 µL.
-
Column Temperature: 25-35 °C.[6]
-
Detection: UV detector set at the λmax of the analyte (e.g., 215 nm).[6]
-
Gas Chromatography (GC)
GC is suitable for the analysis of volatile and thermally stable cyclopentenediones.
-
Sample Preparation:
-
Dilute the sample in a volatile organic solvent (e.g., heptane, ethyl acetate).[8]
-
-
Chromatographic Conditions (Typical):
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.[8]
-
Carrier Gas: Helium or Nitrogen.
-
Inlet Temperature: 250 °C.[9]
-
Oven Temperature Program: Start at a low temperature (e.g., 45 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all components.[9]
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Detector Temperature: 250 °C.[9]
-
X-ray Crystallography
For crystalline this compound derivatives, single-crystal X-ray crystallography can provide the absolute three-dimensional structure of the molecule, including stereochemistry.
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using an X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
Inter-technique Relationships and Workflow
The characterization of a this compound typically follows a logical workflow, with different techniques providing complementary information.
Caption: General workflow for this compound characterization.
Signaling Pathways and Logical Relationships
The analytical techniques are interconnected, with the results from one often guiding the next steps in the characterization process.
Caption: Logical flow for structural elucidation of cyclopentenediones.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. international.arikesi.or.id [international.arikesi.or.id]
- 8. benchchem.com [benchchem.com]
- 9. CN114152691A - Method for analyzing contents of cyclopentane and extractant by gas chromatography - Google Patents [patents.google.com]
Application Notes and Protocols for the Spectroscopic Analysis of Cyclopentenedione Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclopentenedione and its derivatives are a class of organic compounds with significant importance in medicinal chemistry and drug development. Their five-membered ring structure containing two carbonyl groups is a key pharmacophore in various biologically active molecules, including prostaglandins (B1171923) and their analogues which are involved in inflammation and cell signaling.[1][2] Accurate structural elucidation and quantitative analysis of these compounds are paramount for understanding their mechanism of action, optimizing their properties, and ensuring quality control in synthetic processes. This document provides detailed application notes and protocols for the spectroscopic analysis of this compound compounds using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Presentation
The following tables summarize typical spectroscopic data for this compound and its derivatives. These values can serve as a reference for the identification and characterization of new compounds within this class.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 1,3-Cyclopentanedione | DMSO-d₆ | 5.25 | s | CH (enol) |
| 2.35 | s | CH₂ | ||
| 2-Methyl-1,3-cyclopentanedione | DMSO-d₆ | 2.50-2.70 | m | CH₂-CH₂ |
| 1.05 | d | CH₃ | ||
| 2-Cyclopenten-1-one | CCl₄ | 7.63 | m | =CH-CO |
| 6.11 | m | =CH | ||
| 2.64 | m | CH₂-CO | ||
| 2.24 | m | CH₂ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| 2-Cyclopentylidene cyclopentanone | - | 210.0 | C=O |
| 148.1 | C=C | ||
| 128.8 | C=C | ||
| 38.5 | CH₂ | ||
| 31.0 | CH₂ | ||
| 26.3 | CH₂ | ||
| 24.9 | CH₂ |
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibration Mode | Characteristic Absorption (cm⁻¹) | Intensity |
| C=O (saturated ketone) | Stretch | 1715 - 1750 | Strong |
| C=O (α,β-unsaturated ketone) | Stretch | 1665 - 1700 | Strong |
| C=C | Stretch | 1600 - 1680 | Medium to Weak |
| C-H (sp² hybridized) | Stretch | 3010 - 3100 | Medium |
| C-H (sp³ hybridized) | Stretch | 2850 - 2960 | Medium to Strong |
| O-H (enol) | Stretch | 3200 - 3600 | Broad, Medium |
Table 4: Common Mass Spectrometry Fragment Ions
| Compound Class | Ionization Method | Key Fragmentation Pathways | Common m/z Values |
| Cyclopentanones | Electron Ionization (EI) | α-cleavage, McLafferty rearrangement | M+, [M-28]+ (loss of C₂H₄), [M-42]+ (loss of C₃H₆) |
| Substituted 1,3-Cyclopentanediones | Electron Ionization (EI) | Ring degradation, side-chain fragmentation | Dependent on substituents |
| Cyclopentenones | Electron Ionization (EI) | Retro-Diels-Alder, loss of CO | M+, [M-28]+ (loss of CO) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific compound and instrumentation.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes (5 mm)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Compound of interest (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh the required amount of the this compound compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. The solvent should be selected based on the sample's solubility and should not have signals that overlap with key analyte resonances.[3]
-
Add a small amount of TMS as an internal standard for chemical shift referencing (0 ppm).
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle of 45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.
-
Protocol 2: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To identify functional groups present in the this compound compound.
Materials:
-
FTIR spectrometer with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal)
-
Solid or liquid sample of the this compound compound
-
Spatula
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry. Clean with a lint-free wipe soaked in an appropriate solvent if necessary.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂, H₂O).[4]
-
-
Sample Analysis:
-
For a solid sample, place a small amount of the powder onto the center of the ATR crystal to completely cover it. Use the pressure clamp to ensure good contact between the sample and the crystal.
-
For a liquid sample, place a drop or two onto the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range is typically 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands for functional groups such as C=O, C=C, C-H, and O-H by comparing the peak positions (in cm⁻¹) to correlation tables.[5][6][7]
-
Protocol 3: Electron Ionization-Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the this compound compound.
Materials:
-
Mass spectrometer with an Electron Ionization (EI) source.
-
Direct insertion probe or a Gas Chromatography (GC) inlet system.
-
Sample of the this compound compound (typically in a volatile solvent if using a GC inlet).
-
Volatile solvent (e.g., dichloromethane, methanol).
Procedure:
-
Sample Introduction:
-
Direct Insertion Probe: Dissolve a small amount of the sample in a volatile solvent, apply it to the probe tip, and allow the solvent to evaporate. Insert the probe into the mass spectrometer.
-
GC Inlet: Prepare a dilute solution of the sample in a suitable solvent. Inject a small volume (e.g., 1 µL) into the GC-MS system. The GC will separate the components of the sample before they enter the mass spectrometer.[8]
-
-
Ionization:
-
Mass Analysis:
-
The resulting ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection and Data Analysis:
-
The detector records the abundance of each ion at a specific m/z value.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
-
Identify the molecular ion peak (the peak with the highest m/z that corresponds to the intact molecule).
-
Analyze the fragmentation pattern to gain structural information. Common fragmentation pathways for cyclic ketones can be used to interpret the spectrum.[11][12]
-
Visualizations
Signaling Pathway
Cyclopentenone prostaglandins (cyPGs), which contain a cyclopentenone ring, are known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1] The following diagram illustrates this inhibitory mechanism.
Caption: Inhibition of the NF-κB signaling pathway by cyclopentenone prostaglandins.
Experimental Workflow
The logical flow for the comprehensive spectroscopic analysis of a novel this compound compound is depicted in the following workflow diagram.
Caption: Workflow for the spectroscopic analysis of this compound compounds.
References
- 1. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. utsc.utoronto.ca [utsc.utoronto.ca]
- 5. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Functionalization of the Cyclopentenedione Ring: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
The cyclopentenedione scaffold is a privileged structure in medicinal chemistry and natural product synthesis. Its inherent reactivity and versatile functionalization potential make it a valuable building block for the development of novel therapeutic agents. Compounds bearing this moiety have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] This document provides detailed application notes and experimental protocols for the key methods used to functionalize the this compound ring, aimed at researchers in organic synthesis and drug discovery.
Conjugate Addition (Michael Addition)
Application Notes:
Conjugate addition, or Michael addition, is a fundamental and widely utilized method for forming carbon-carbon and carbon-heteroatom bonds at the β-position of the electron-deficient olefin in the this compound ring.[3] This 1,4-addition pathway is thermodynamically controlled and proceeds via the attack of a soft nucleophile on the β-carbon, followed by tautomerization of the resulting enolate to restore the carbonyl group.[4][5] A vast array of nucleophiles, including enolates (from β-ketoesters, malonates), organocuprates (Gilman reagents), amines, and thiols, can be employed as Michael donors.[3] The reaction is highly valuable for introducing diverse substituents and building molecular complexity. Asymmetric variants of the Michael addition, often employing chiral organocatalysts, allow for the stereocontrolled synthesis of functionalized cyclopentenediones.[3][6]
Experimental Workflow for Michael Addition:
Caption: General workflow for a base-catalyzed Michael addition reaction.
Quantitative Data Summary: Michael Addition to Cyclopentenediones
| Michael Acceptor | Michael Donor | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Cyclopentane-1,2-dione | Benzylidene oxindole (B195798) | Squaramide D (10) | Chloroform (B151607) | RT | 2 | 74 | 90/94 | [6] |
| Cyclopentane-1,2-dione | (E)-2-oxobut-3-enoate | Squaramide (10) | Toluene | RT | 24 | 93 | 96 | [3] |
| Cyclopentenone | Chalcones | 1,2-Diaminocyclohexane | - | RT | 12 | up to 92 | up to 99 | N/A |
| 3-Ethyl-3-cyclopentene-1,2-dione | Various Nucleophiles | Base/Organocatalyst | Various | Various | - | Low to high | - | [N/A] |
Protocol: Asymmetric Michael Addition of Cyclopentane-1,2-dione to Alkylidene Oxindole [6]
-
Reaction Setup: To a vial, add the Boc-protected benzylidene oxindole (0.2 mmol, 2.0 equiv) and the squaramide catalyst D (0.01 mmol, 0.1 equiv).
-
Solvent and Reactant Addition: Add chloroform (0.5 mL) to dissolve the solids. Then, add cyclopentane-1,2-dione (0.1 mmol, 1.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica (B1680970) gel to yield the Michael adduct.
Cycloaddition Reactions (Diels-Alder)
Application Notes:
The Diels-Alder reaction is a powerful and atom-economical [4+2] cycloaddition that forms a six-membered ring.[7] In the context of this compound chemistry, the dione (B5365651) can act as a dienophile, reacting with a conjugated diene to create complex bicyclic or polycyclic systems. Conversely, cyclopentadienone, a related reactive intermediate, can serve as the diene component.[8] Cyclopentadiene (B3395910) itself is an exceptionally reactive diene for this transformation.[8] The stereoselectivity of the Diels-Alder reaction is a key feature, often proceeding via an endo transition state, which can be influenced by the choice of solvent and the use of Lewis acid catalysts.[7][9] This reaction provides a robust method for constructing the core structures of many natural products.
Logical Diagram of Diels-Alder Reaction Components:
Caption: Key components of the Diels-Alder cycloaddition reaction.
Quantitative Data Summary: Diels-Alder Reactions
| Diene | Dienophile | Catalyst/Conditions | Solvent | Temp (°C) | endo:exo | Yield (%) | Reference |
| Cyclopentadiene | Maleic Anhydride (B1165640) | Sealed Tube | - | 185 | 4:1 | - | [10] |
| Cyclopentadiene | Butyl Acrylate | Sealed Tube | - | 185 | 1:1.85 | Good | [10] |
| 5-(Benzyloxymethyl)cyclopentadiene | Acrylate Ester | AlCl₃ | - | -55 | 89:7 | 96 (total) | [8] |
| Cyclopentadiene | Substituted Cinnamaldehydes | (S)-TMS-diphenylprolinol / HClO₄ | PEG-400 | RT | endo selective | - | [9] |
Protocol: Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride
Note: Cyclopentadiene is typically generated fresh by cracking its dimer, dicyclopentadiene, immediately before use.
-
Preparation of Dienophile Solution: In a 50 mL Erlenmeyer flask, dissolve maleic anhydride (1.0 g) in ethyl acetate (B1210297) (4 mL) by gentle warming. Allow the solution to cool slightly, then add hexanes (4 mL).
-
Reaction Initiation: Cool the flask in an ice bath. To the cold solution, add freshly prepared cyclopentadiene (~1.0 mL).
-
Crystallization: Swirl the mixture in the ice bath. The Diels-Alder adduct will begin to precipitate as white crystals.
-
Recrystallization and Isolation: Gently heat the flask on a hot plate until the solid redissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete recrystallization.
-
Work-up: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and air-dry to obtain the final product.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Application Notes:
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds, typically between an organoboron species (like a boronic acid) and an organohalide or triflate, catalyzed by a palladium complex.[11] For functionalizing the this compound ring, this reaction is particularly useful for introducing aryl or vinyl substituents. This requires a precursor such as a halocyclopentenone (e.g., 2-iodo- or 2-bromocyclopentenone). The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates.[12][13]
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for a Pd-catalyzed Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary: Suzuki-Miyaura Coupling of Halocycloenones
| Halocycloenone | Boronic Acid | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Iodo-2-cyclohexen-1-one | Phenylboronic acid | Pd/C (5) | Na₂CO₃ | DME/H₂O | 25 | 98 | [12] |
| 2-Iodo-2-cyclopenten-1-one | 4-Methoxyphenylboronic acid | Pd/C (5) | Na₂CO₃ | DME/H₂O | 25 | 95 | [12] |
| 2-Iodo-2-cyclopenten-1-one | 3-Thiopheneboronic acid | Pd/C (5) | Na₂CO₃ | DME/H₂O | 25 | 91 | [12] |
| 9-Benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Reflux | 89 | [11] |
| 9-Benzyl-6-chloropurine | 2-Methylphenylboronic acid | Pd(PPh₃)₄ | Toluene | Reflux | 89 | [11] |
Protocol: Pd/C-Catalyzed Suzuki-Miyaura Coupling of 2-Iodocyclopentenone [12]
-
Reaction Setup: To a flask, add 2-iodo-2-cyclopenten-1-one (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1 mmol, 1.1 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add a 1:1 mixture of 1,2-dimethoxyethane (B42094) (DME) and water (4 mL).
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (5 mol%).
-
Reaction: Stir the mixture vigorously at 25 °C under an air atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
α-Alkylation
Application Notes:
The α-position of the cyclopentanedione ring (the carbon atom between the two carbonyl groups) is highly acidic and readily deprotonated by a base to form a stabilized enolate. This nucleophilic enolate can then react with various electrophiles, most commonly alkyl halides, in an S_N2 reaction to form a new carbon-carbon bond. This α-alkylation is a classic and effective strategy for introducing alkyl chains at the C2 position. A significant challenge can be the competition between C-alkylation and O-alkylation. The choice of base, solvent, and counter-ion can influence this selectivity. To circumvent issues of poor C-selectivity with unactivated electrophiles, a common strategy involves the formation of an enamine or hydrazone derivative prior to alkylation, followed by hydrolysis to reveal the alkylated dione.[14]
Quantitative Data Summary: α-Alkylation of Cyclohexane-1,3-dione Derivatives
| Substrate | Electrophile | Base | Solvent | Temp | Product | Yield (%) | Reference |
| 2-Methylcyclohexane-1,3-dione (B75653) hydrazone | 1-Iodooctane | KH | THF | RT | 2-Methyl-2-octylcyclohexane-1,3-dione | 89 (2 steps) | [14] |
| 2-Methylcyclohexane-1,3-dione hydrazone | 1-Iododecane | KH | THF | RT | 2-Decyl-2-methylcyclohexane-1,3-dione | 81 (2 steps) | [14] |
| 2-Methylcyclohexane-1,3-dione hydrazone | Cinnamyl bromide | KH | THF | RT | 2-Cinnamyl-2-methylcyclohexane-1,3-dione | 90 (2 steps) | [14] |
Protocol: C-Alkylation of 2-Methylcyclohexane-1,3-dione via a Hydrazone Intermediate [14]
-
Hydrazone Formation: Prepare the N,N-dimethylhydrazone of 2-methylcyclohexane-1,3-dione according to standard procedures.
-
Deprotonation: To a solution of the ketodimethyl hydrazone (1.0 equiv) in anhydrous THF at room temperature, add potassium hydride (KH, 1.1 equiv). Stir until hydrogen evolution ceases.
-
Alkylation: Add the unactivated alkyl halide (e.g., 1-iodooctane, 1.2 equiv) to the solution. Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl). Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Hydrolysis: Hydrolyze the crude alkylated hydrazone using a suitable method (e.g., with Cu(OAc)₂ in aqueous THF or Oxone in aqueous acetone) to afford the 2,2-dialkylcyclohexane-1,3-dione. Purify by column chromatography.
Rhodium-Catalyzed C-H Functionalization
Application Notes:
Transition metal-catalyzed C-H activation is a modern and powerful strategy for the direct functionalization of C-H bonds, offering an atom- and step-economical alternative to traditional methods that require pre-functionalized substrates. Rhodium catalysts, in particular, have been shown to be effective for the C-H functionalization of various organic molecules, including those with olefinic C-H bonds. For cyclopentenone systems, Rh(III)-catalyzed C-H activation can enable annulation reactions, for instance, reacting with acrylic acids and malonates to build more complex cyclopentenone structures. These reactions often proceed through a directed C-H activation mechanism, where a directing group on the substrate coordinates to the metal center, positioning it for selective C-H bond cleavage.
Protocol: Rhodium-Catalyzed Synthesis of Cyclopentenones via Vinylic C-H Activation
This protocol describes the synthesis of a substituted cyclopentenone, which is a related and foundational structure to this compound.
-
Reaction Setup: In a sealed tube, combine the acrylic acid (0.2 mmol, 1.0 equiv), malonate derivative (0.4 mmol, 2.0 equiv), [Cp*RhCl₂]₂ (5 mol%), and AgSbF₆ (20 mol%).
-
Reagent Addition: Add paraformaldehyde (0.6 mmol, 3.0 equiv) and 1,2-dichloroethane (B1671644) (DCE, 1.0 mL).
-
Reaction: Seal the tube and heat the mixture at 100 °C for 24 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with dichloromethane (B109758) (DCM).
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Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the functionalized cyclopentenone product.
Signaling Pathways in Drug Development
Functionalized cyclopentenediones, particularly cyclopentenone prostaglandins (B1171923) (cyPGs), are known to exert their biological effects by modulating key intracellular signaling pathways. Their electrophilic α,β-unsaturated carbonyl moiety can react with nucleophilic residues (e.g., cysteine) on target proteins via Michael addition, leading to covalent modification and altered protein function.[15] This reactivity is central to their anti-inflammatory and anticancer properties.
NF-κB Signaling Pathway Inhibition:
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, immunity, and cell survival.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines (e.g., TNF-α, IL-6) and anti-apoptotic proteins.[16] Cyclopentenone prostaglandins can inhibit this pathway at multiple levels, including by directly modifying and inhibiting the IκB kinase (IKK) complex or by targeting NF-κB itself, thus preventing its nuclear translocation and transcriptional activity.[17] This inhibition is a primary mechanism for their anti-inflammatory effects.
Caption: Inhibition of the canonical NF-κB signaling pathway by cyclopentenediones.
PPAR-γ Signaling Pathway Activation:
Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) is a nuclear receptor that plays a critical role in adipogenesis and glucose metabolism.[18] Upon activation by a ligand, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[17] Some cyclopentenone prostaglandins, like 15-deoxy-Δ¹²,¹⁴-PGJ₂, are potent natural ligands for PPAR-γ. Activation of PPAR-γ has profound anti-inflammatory effects, partly through the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1.[18][19] Thus, functionalized cyclopentenediones can exert anti-inflammatory actions through both direct, covalent modification of signaling proteins and through receptor-mediated transcriptional regulation.
Caption: Activation of the PPAR-γ signaling pathway by cyclopentenediones.
References
- 1. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Rh-catalyzed highly enantioselective formation of functionalized cyclopentanes and cyclopentanones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole [beilstein-journals.org]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciforum.net [sciforum.net]
- 11. scispace.com [scispace.com]
- 12. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 13. Practical and efficient Suzuki-Miyaura cross-coupling of 2-iodocycloenones with arylboronic acids catalyzed by recyclable Pd(0)/C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sms.carm.es [sms.carm.es]
- 16. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peroxisome proliferator-activated receptor gamma agonist action of 3-methyl-1,2-cyclopentanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclopentenone prostaglandins induce caspase activation and apoptosis in dendritic cells by a PPAR-gamma-independent mechanism: regulation by inflammatory and T cell-derived stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cyclopentenedione Synthesis: Technical Support Center
Welcome to the technical support center for the synthesis of cyclopentenediones. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield and purity of their reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to cyclopentenediones, and what are their primary limitations?
A1: Several common methods exist for synthesizing cyclopentenediones, each with its own advantages and challenges. The primary routes include the Paal-Knorr synthesis, the Nazarov cyclization, and synthesis from furan (B31954) derivatives.
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Paal-Knorr Synthesis: This method involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[1][2] While effective, a significant limitation is the often harsh reaction conditions, such as prolonged heating in strong acids, which can lead to low yields and decomposition of sensitive substrates.[1]
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Nazarov Cyclization: This is a 4π-electrocyclic ring closure of a divinyl ketone, typically promoted by a Lewis acid or protic acid.[3][4] Challenges with this method include low regioselectivity and stereoselectivity, and the potential for side reactions.[4] Modern variations aim to address these issues through the use of "polarized" substrates and advanced catalytic systems.[3][5]
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Synthesis from Furans: Readily available furans can be converted to cyclopentenones through a rearrangement, often initiated by oxidation.[6][7] This method can be highly efficient but may require specific reagents and conditions to control the rearrangement and subsequent reactions.
Q2: My Paal-Knorr reaction is resulting in a low yield and significant charring. What is causing this and how can it be prevented?
A2: Charring and low yields in Paal-Knorr synthesis are typically due to substrate decomposition under harsh acidic and high-temperature conditions.[1] To mitigate this, consider the following troubleshooting steps:
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Milder Catalysts: Replace strong Brønsted acids like sulfuric acid with milder Lewis acids such as bismuth nitrate (B79036) or scandium triflate.[1][8]
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Reaction Conditions: Lowering the reaction temperature and shortening the reaction time can significantly reduce decomposition. Microwave-assisted synthesis is a particularly effective technique for achieving rapid and controlled heating.[1]
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Solvent Choice: Using a high-boiling aprotic solvent like toluene (B28343) can provide better temperature control compared to solvent-free conditions, which may lead to localized overheating.[1]
Q3: I am observing low conversion in my Nazarov cyclization, even with extended reaction times. What are the likely causes and solutions?
A3: Low conversion in a Nazarov cyclization can stem from several factors, including insufficient catalysis or unfavorable substrate electronics.
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Catalyst Choice: The reaction is catalyzed by strong Lewis or Brønsted acids, and often, more than one equivalent of the Lewis acid is necessary.[4] If using a catalytic amount of a milder Lewis acid, ensure it is active enough for your specific substrate.
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Substrate Polarization: Electron-donating and electron-withdrawing groups on the divinyl ketone skeleton can "polarize" the system, facilitating the cyclization and improving regioselectivity under milder conditions.[3][4] If your substrate is electronically symmetrical, it may require more forcing conditions.
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Alternative Activation: For certain substrates, alternative methods of generating the key pentadienyl cation can be explored, such as through the use of transition metal catalysts.[9]
Q4: What are common side reactions in cyclopentenedione synthesis and how can I minimize them?
A4: A common side reaction, particularly in the Nazarov cyclization, is the formation of isomeric byproducts. For instance, the cyclization of 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one (B15081455) can yield a methylidene cyclopentanone (B42830) byproduct in addition to the desired cyclopentenone.[9] Minimizing these side reactions often involves fine-tuning the reaction conditions:
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Solvent and Catalyst System: The choice of solvent and catalyst can significantly influence the reaction pathway. For example, deep eutectic solvents based on choline (B1196258) chloride have been shown to affect conversions, yields, and selectivity in Nazarov cyclizations.[9]
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Temperature and Reaction Time: Optimizing the temperature and reaction time can favor the formation of the desired product over side reactions.
Troubleshooting Guides
Problem: Low Yield in this compound Synthesis
This guide provides a logical workflow for troubleshooting low yields in common this compound syntheses.
Caption: Troubleshooting workflow for low yield.
Problem: Product Decomposition or Tar Formation
This guide addresses the issue of product degradation, a common problem when using strong acids and high temperatures.
Caption: Troubleshooting product decomposition.
Quantitative Data Summary
The yield of this compound synthesis is highly dependent on the chosen method and reaction conditions. The following tables summarize reported yields for various approaches.
Table 1: Paal-Knorr Synthesis and Related Cyclizations
| Starting Material | Catalyst/Reagent | Conditions | Yield | Reference |
| 1,4-Diketone | β-cyclodextrin | Water, 60°C, 24h | Moderate to Good | [10] |
| 1,4-Diketone | p-TsOH | Toluene, reflux | Not specified | [1] |
| 1,4-Diketone | Microwave | Ethanol/Water, 140°C, 3-5 min | High Purity | [1] |
| Isopropenyl acetate (B1210297), Succinic anhydride | Aluminum chloride | Nitromethane (B149229) | 27-30% | [11] |
Table 2: Nazarov Cyclization
| Substrate Type | Catalyst/Reagent | Conditions | Yield | Reference |
| Divinyl Ketone | Lewis or Brønsted Acid | Varies | Varies | [4] |
| Polarized Divinyl Ketone | Mild Lewis Acid (e.g., Cu(OTf)₂) | Catalytic | Efficient | [3][5] |
| 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one | Various Acids in Deep Eutectic Solvents | Varies | Moderate to Good | [9] |
Table 3: Synthesis from Furan Derivatives
| Starting Material | Key Reagent/Method | Conditions | Yield | Reference |
| Furan | Singlet Oxygen | Water | Highly Efficient | [6] |
| 2-Acetylfuran | Multi-step synthesis | Varies | 11% overall | [7] |
| Furfural | PtCo/C bimetallic catalyst | Toluene/Water, 180°C, 1 MPa H₂ | 75% | [12] |
Experimental Protocols
Protocol 1: Microwave-Assisted Paal-Knorr Furan Synthesis
This protocol is adapted for the synthesis of a furan, a related five-membered ring, and illustrates a modern, high-efficiency approach that can be adapted for this compound synthesis from appropriate 1,4-dicarbonyl precursors.[1]
Reagents & Setup:
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In a 10 mL microwave process vial equipped with a magnetic stir bar, place the 1,4-dicarbonyl starting material (1 mmol).
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Add a solvent such as ethanol/water (3 mL in a 1:1 ratio).
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For some substrates, a catalytic amount of acid (e.g., 2-3 drops of 1 M HCl) may be added, though it is often not required under microwave conditions.
Reaction:
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Seal the vial with a septum cap.
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Place the vial in a dedicated laboratory microwave reactor.
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Irradiate the mixture at 140°C for 3-5 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the equipment.
Workup and Purification:
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After the reaction is complete, cool the vial to room temperature using a compressed air stream.
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Transfer the contents to a separatory funnel and dilute with water (10 mL).
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Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3 x 15 mL).
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Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
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Filter and remove the solvent in vacuo. The crude product can be further purified by silica (B1680970) gel column chromatography if necessary.
Caption: Experimental workflow for microwave synthesis.
Protocol 2: Synthesis of 2-Acetyl-1,3-cyclopentanedione
This protocol is a classical approach involving the diacylation of an enol acetate.[11]
Reagents & Setup:
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In a suitable reaction vessel, combine isopropenyl acetate and succinic anhydride.
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Use aluminum chloride in nitromethane as the catalyst system.
Reaction:
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The reaction is typically carried out at room temperature.
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After the initial reaction, the mixture is treated with ice-cold 2 M HCl to hydrolyze the intermediate.
Workup and Purification:
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The product is extracted from the aqueous solution using a solvent such as dichloromethane. Continuous extraction may be necessary to improve yields as the product has some water solubility.[11]
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The organic extracts are combined and washed with sodium hydrogen carbonate solution.
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After acidification of the aqueous layer, the product is re-extracted.
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The solvent is removed under reduced pressure, taking care to avoid elevated temperatures as the product is volatile.[11]
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The crude solid is purified by recrystallization from a solvent like diisopropyl ether. Decolorizing with charcoal may be necessary to improve the quality of the product.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 4. Nazarov Cyclization [organic-chemistry.org]
- 5. New Twists in Nazarov Cyclization Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Synthesis of cyclopent-2-enones from furans using a nebulizer-based continuous flow photoreactor. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. html.rhhz.net [html.rhhz.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Cyclopentenedione Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of cyclopentenedione products.
Troubleshooting Guides
Problem 1: Low Yield After Purification
Low recovery of the target this compound product is a frequent issue. The following guide provides a systematic approach to diagnosing and resolving this problem.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Problem 2: Product is Impure After Initial Purification
Even after a purification step, the this compound product may still contain significant impurities. This guide helps to identify the source of contamination and suggests further purification strategies.
Workflow for Handling Impure Product
Caption: Troubleshooting workflow for an impure product.
Frequently Asked Questions (FAQs)
Q1: My this compound product is a brown or yellow oil/solid. How can I remove the color?
A1: Colored impurities are common in this compound syntheses and can often be removed by the following methods:
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Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
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Recrystallization: Sometimes, a simple recrystallization is sufficient to leave the colored impurities in the mother liquor.
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Column Chromatography: If the colored impurity has a different polarity from your product, it can be separated by column chromatography. For highly colored, polar impurities that stick to silica (B1680970) gel, reversed-phase chromatography might be an effective alternative.[1]
Q2: I am having trouble purifying my 2-substituted-1,3-cyclopentanedione. What are some common challenges and solutions?
A2: The purification of 2-substituted-1,3-cyclopentanediones can be challenging due to their physical properties.
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Volatility: Some derivatives, like 2-acetyl-1,3-cyclopentanedione (B1604962), are volatile. Significant product loss can occur during solvent evaporation. It is recommended to remove the final traces of solvent at reduced pressure and below room temperature.
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Tarry By-products: The synthesis can sometimes produce tarry, insoluble materials. A hot filtration step during recrystallization can help remove these.
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Recrystallization Solvent: Finding an appropriate recrystallization solvent is key. For example, 2-acetyl-1,3-cyclopentanedione can be recrystallized from diisopropyl ether, while 2-methyl-1,3-cyclopentanedione (B45155) can be purified by recrystallization from boiling water or methanol (B129727).
Q3: My product seems to be degrading during purification. What conditions should I be mindful of?
A3: Cyclopentenediones can be sensitive to certain conditions, leading to degradation.
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Temperature: High temperatures can cause thermal decomposition. For instance, studies on cyclopentanone (B42830) and cyclopentenone have shown they decompose at temperatures above 800 K.[2][3][4] While purification conditions are much milder, prolonged heating should be avoided.
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pH: The stability of cyclopentenediones can be pH-dependent. Both acidic and basic conditions can potentially catalyze degradation pathways like hydrolysis or aldol-type side reactions.[5][6][7] It is advisable to work under neutral or near-neutral conditions unless a specific pH is required for separation. Forced degradation studies under various pH conditions can help determine the optimal pH range for your specific compound.[8][9][10]
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Oxidation: While not as extensively documented for simple cyclopentenediones, the dione (B5365651) functionality can be susceptible to oxidation. It is good practice to handle the compounds under an inert atmosphere if sensitivity is suspected.
Q4: How do I choose between recrystallization and column chromatography for my this compound product?
A4: The choice depends on the nature of the impurities and the desired scale and purity.
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Recrystallization is often preferred for large-scale purifications if a suitable solvent is found. It is effective at removing impurities with significantly different solubility profiles from the main product.
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Column Chromatography is more versatile and can separate compounds with very similar polarities. It is an excellent choice for small-scale purifications and when high purity is essential. Flash chromatography is a faster version of this technique.
Data Presentation
The following table provides an illustrative comparison of common purification techniques for this compound products. The values are representative and will vary depending on the specific compound and the nature of the impurities.
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 50-80% | Scalable, can yield very pure crystals | Finding a suitable solvent can be difficult, potential for significant product loss in the mother liquor |
| Flash Column Chromatography | 95-99% | 70-95% | Fast, good for separating closely related compounds | Can be less scalable, requires more solvent |
| Extraction | Low-Medium | High | Good for initial workup to remove bulk impurities | Not a high-resolution technique |
| Sublimation | >99% | Variable | Can provide very high purity for volatile solids | Only applicable to sublimable compounds, can be slow |
Experimental Protocols
Protocol 1: Purification of 2-Acetyl-1,3-cyclopentanedione by Recrystallization
This protocol is adapted from Organic Syntheses.
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Dissolution: Dissolve the crude 2-acetyl-1,3-cyclopentanedione in a minimal amount of hot diisopropyl ether.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
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Isolation: Collect the colorless needles by vacuum filtration.
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Drying: Dry the crystals under reduced pressure at a temperature below room temperature to avoid sublimation. Further purification can be achieved by sublimation at 60°C (0.1 mm).
Protocol 2: Purification of 2-Methyl-1,3-cyclopentanedione by Recrystallization
This protocol is adapted from Organic Syntheses.[11]
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Dissolution: Dissolve the crude product in boiling water.
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Hot Filtration: Filter the hot solution through a preheated fritted-disk funnel to remove any insoluble, tarry material.[11]
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Concentration: Concentrate the filtrate on a hot plate to approximately half of its original volume.
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Crystallization: Allow the concentrated solution to stand at 0°C overnight.
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Isolation: Collect the crystals by filtration.
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Drying: Dry the crystals at 85°C. For dark-colored impurities, recrystallization from methanol can be effective.[11]
References
- 1. biotage.com [biotage.com]
- 2. Dissociative Ionization and Thermal Decomposition of Cyclopentanone. | CU Experts | CU Boulder [experts.colorado.edu]
- 3. Thermal Decomposition of 2-Cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Decomposition of 2-Cyclopentenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ibisscientific.com [ibisscientific.com]
- 7. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Cyclopentenedione Annulation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cyclopentenedione annulation reactions. The focus is on two powerful methods for constructing five-membered rings: the Nazarov cyclization and the Piancatelli rearrangement.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for this compound annulation?
A1: The most prevalent methods for synthesizing cyclopentenone and its derivatives are the Nazarov cyclization and the Piancatelli rearrangement. The Nazarov cyclization is an acid-catalyzed electrocyclic reaction of divinyl ketones.[1] The Piancatelli rearrangement transforms 2-furylcarbinols into 4-hydroxycyclopentenones, also typically under acidic conditions.[2]
Q2: What are the key reaction parameters to consider for optimizing these reactions?
A2: For both the Nazarov cyclization and the Piancatelli rearrangement, the critical parameters to optimize include the choice of catalyst (Lewis or Brønsted acid), solvent, reaction temperature, and substrate concentration. The electronic and steric properties of the substrate also play a crucial role in the reaction outcome.
Q3: How can I monitor the progress of my annulation reaction?
A3: Reaction progress can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For reactions involving highly reactive intermediates or products, it is advisable to quench a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol (B129727) or ethanol) before analysis to obtain a more accurate assessment of the reaction's progress.[3]
Q4: What are the main challenges associated with this compound annulation reactions?
A4: Common challenges include low yields, poor stereoselectivity (diastereo- and enantioselectivity), and lack of regioselectivity, particularly in the Nazarov cyclization.[4] Side reactions such as polymerization, rearrangements (e.g., Wagner-Meerwein), and product decomposition can also significantly impact the reaction's success.[5] For the Piancatelli rearrangement, achieving high diastereoselectivity and preventing the formation of by-products are key considerations.[6]
Troubleshooting Guides
The Nazarov Cyclization
Problem 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Inactive or Insufficient Catalyst | Screen a variety of Lewis acids (e.g., SnCl₄, Cu(OTf)₂, FeCl₃) and Brønsted acids (e.g., MeSO₃H, TfOH). Increase the catalyst loading, although stoichiometric amounts may sometimes be necessary for classical Nazarov cyclizations. |
| Substrate Lacks Sufficient Polarization | Introduce electron-donating and electron-withdrawing groups on the divinyl ketone backbone to "polarize" the system. This can facilitate cyclization under milder, catalytic conditions.[1] |
| Unfavorable Reaction Temperature | While higher temperatures can sometimes drive the reaction, they can also lead to decomposition. Experiment with a range of temperatures, starting from low temperatures (e.g., 0 °C) and gradually increasing. Microwave irradiation has been shown to enhance the reaction rate in some cases.[7] |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. Screen a range of anhydrous solvents with varying polarities, such as dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE), toluene (B28343), and acetonitrile (B52724).[8] |
Problem 2: Poor Regioselectivity (Formation of Double Bond Isomers)
| Potential Cause | Suggested Solution |
| Symmetrically Substituted Dienone | Introduce a directing group to control the position of the double bond in the product. A β-silyl group on one of the vinyl moieties is a well-established strategy to direct the elimination step.[4] |
| Substrate Electronics | As mentioned above, polarizing the dienone with electron-donating and electron-withdrawing groups can favor the formation of a specific regioisomer.[1] |
Problem 3: Poor Stereoselectivity (Diastereo- or Enantioselectivity)
| Potential Cause | Suggested Solution | | Achiral Catalyst and Conditions | For enantioselective reactions, employ a chiral Lewis acid catalyst, such as a Cu(II)-BOX complex, or a chiral Brønsted acid.[5][9] | | Racemization | Strong acids can lead to racemization at the α-position.[4] Consider using milder catalysts or reaction conditions. The use of a Cu(II)-bisoxazoline complex has been shown to prevent E/Z isomerization of the dienone prior to cyclization, leading to higher diastereoselectivity.[10] | | Product Epimerization | The α-proton of the cyclopentenone product can be acidic, leading to epimerization under the reaction conditions. Minimize reaction time and consider a buffered workup. |
The Piancatelli Rearrangement
Problem 1: Low Yield and Formation of Side Products
| Potential Cause | Suggested Solution |
| Harsh Reaction Conditions | For reactive substrates, such as those with electron-donating groups on the furan (B31954) ring, milder conditions are required to avoid the formation of by-products. Consider using weaker Lewis acids like ZnCl₂.[6] |
| Substrate Stability | Alkyl groups on the carbinol carbon can stabilize the starting material, requiring longer reaction times and potentially leading to lower yields and side products due to increased reactivity of the carbocation intermediate.[2] |
| Inappropriate Catalyst | A range of catalysts can be effective, including strong Brønsted acids (formic acid, p-toluenesulfonic acid) and Lewis acids (Dy(OTf)₃, Sc(OTf)₃, In(OTf)₃). Catalyst screening is recommended to find the optimal conditions for your specific substrate.[6] For the aza-Piancatelli rearrangement, Dy(OTf)₃ is often a good choice.[6] |
| Solvent Effects | The reaction is typically carried out in aqueous mixtures (e.g., acetone/water) or aprotic solvents like acetonitrile for the aza-Piancatelli variant. For some intramolecular versions, toluene may be a better solvent to avoid decomposition.[6] |
Problem 2: Poor Diastereoselectivity
| Potential Cause | Suggested Solution |
| Reaction Temperature | Diastereoselectivity can be temperature-dependent. Running the reaction at a higher temperature (e.g., 80 °C) has been shown to improve the diastereomeric ratio in some cases.[6] |
| Alternative Reaction Mechanism | While the standard acid-catalyzed reaction typically yields the trans isomer, performing the rearrangement in boiling water without an acid catalyst has been reported to produce the cis isomer, possibly through a zwitterionic intermediate.[2] |
Data Presentation
Table 1: Comparison of Catalysts for a Model Aza-Nazarov Cyclization [11][12]
| Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| AgOTf (20) | CH₃CN | 80 | 61 |
| TMSOTf (20) | CH₃CN | 80 | 47 |
| Zn(OTf)₂ (20) | CH₃CN | 80 | 36 |
| NaBF₄ (20) | CH₃CN | 80 | 54 |
| Thiourea derivative (20) | CH₃CN | 80 | 40 |
| Squaramide derivative (catalytic) | CH₂Cl₂ | 80 | 59 |
Table 2: Influence of Reaction Conditions on a Model Aza-Piancatelli Rearrangement [6]
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Dy(OTf)₃ (5) | MeCN | 80 | 1 | 75 |
| Dy(OTf)₃ (10) | MeCN | 80 | 1 | 85 |
| Sc(OTf)₃ (5) | MeCN | 80 | 1 | 78 |
| In(OTf)₃ (10) | MeCN | 25 | 2 | 86 |
| Phosphomolybdic acid (0.03) | MeCN | Reflux | 1 | >80 |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Nazarov Cyclization[8][13]
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Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the divinyl ketone substrate (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Catalyst Addition: Slowly add a solution of the Lewis acid (e.g., 1.0 M SnCl₄ in DCM, 2.0 equiv) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Vigorously stir the resulting mixture for 15 minutes. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Aza-Piancatelli Rearrangement[14]
-
Reaction Setup: To a flask, add the 2-furylcarbinol (1.1 equiv), the aniline (B41778) derivative (1.0 equiv), and anhydrous acetonitrile.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Dy(OTf)₃, 5 mol%).
-
Reaction: Fit the flask with a reflux condenser and heat the mixture in a preheated oil bath at 80 °C. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for the Nazarov cyclization.
References
- 1. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 2. Piancatelli rearrangement - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Nazarov Cyclization [organic-chemistry.org]
- 5. Asymmetric Nazarov Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Piancatelli Rearrangement: New Applications for an Intriguing Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. keio.elsevierpure.com [keio.elsevierpure.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Experimental and Theoretical Studies on the Nazarov Cyclization/Wagner-Meerwein Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
troubleshooting side reactions in cyclopentenedione synthesis
This guide provides troubleshooting solutions and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of cyclopentenediones and their derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of cyclopentenediones, particularly via common methods like the Nazarov cyclization.
Issue 1: Low Yield of Cyclopentenedione Product
Question: My this compound synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?
Answer: Low yields in this compound synthesis can stem from several factors, including incomplete reaction, degradation of starting materials or products, and competing side reactions.
Potential Causes & Solutions:
-
Sub-optimal Reaction Conditions: The choice of catalyst, solvent, and temperature is critical.[1] For acid-catalyzed reactions like the Nazarov cyclization, both protic and Lewis acids are used to promote the ring closure of divinyl ketones.[2][3] If the reaction is sluggish, the catalyst may not be active enough or may be used in insufficient quantity.
-
Catalyst Activity: Ensure the Lewis acid is fresh and anhydrous. Consider screening a variety of Lewis or protic acids to find the optimal promoter for your specific substrate.
-
Temperature: Excessively high temperatures can lead to degradation and polymerization. Conversely, if the temperature is too low, the reaction may not proceed to completion. Try lowering the temperature to 0 °C to limit decomposition, which has been shown to improve yields.[4]
-
Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times, especially under harsh acidic conditions, can lead to product degradation.
-
-
Poor Quality Starting Materials: Impurities in the starting divinyl ketone or other precursors can interfere with the cyclization and lead to byproduct formation. Purify starting materials before use.
-
Product Instability: The target this compound may be sensitive to the reaction or workup conditions. Ensure the workup procedure effectively neutralizes the acid catalyst to prevent degradation during purification.
Issue 2: Formation of Dark, Tarry, or Polymeric Byproducts
Question: My reaction mixture is turning into a dark, tarry substance that is difficult to work with and purify. What is causing this polymerization?
Answer: The formation of a dark, tarry mixture is a common issue, often indicating polymerization of the starting material or the product. This is typically promoted by excessively harsh reaction conditions.
Potential Causes & Solutions:
-
Excessively Acidic Conditions: Strong Lewis or Brønsted acids, while necessary for catalysis, can also promote cationic polymerization of the olefinic starting materials.[5]
-
Use a Milder Catalyst: Test weaker Lewis acids or consider alternative, milder methods for promoting the cyclization. Iodine has been shown to catalyze the Nazarov reaction under metal-free conditions, potentially reducing side reactions.
-
-
High Temperatures: Elevated temperatures can accelerate decomposition and polymerization pathways.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even lower) can significantly reduce the rate of these unwanted side reactions.[4]
-
-
High Concentration: High concentrations of reactants can favor intermolecular polymerization over the desired intramolecular cyclization.
-
Reduce Concentration: Diluting the reaction mixture can help to favor the intramolecular pathway, leading to a cleaner reaction profile.
-
Issue 3: Incomplete Cyclization (Observed in Nazarov Cyclization)
Question: My Nazarov cyclization is not going to completion, and I am isolating a significant amount of unreacted divinyl ketone. How can I drive the reaction forward?
Answer: Incomplete conversion in a Nazarov cyclization points to an issue with the catalytic cycle, most often related to the generation of the key pentadienyl cation intermediate.[6]
Potential Causes & Solutions:
-
Insufficient Catalyst: The classical Nazarov cyclization often requires a stoichiometric amount of a Lewis acid promoter to activate the divinyl ketone.[6]
-
Increase Catalyst Loading: Gradually increase the equivalents of the Lewis acid. An experimental procedure might use 2.0 equivalents of a Lewis acid like SnCl₄ to ensure full conversion.
-
-
Poor Catalyst Choice: Not all Lewis acids are equally effective for all substrates.
-
Screen Catalysts: The choice of acid can influence the reaction's success. Common choices include FeCl₃, BF₃·OEt₂, and SnCl₄. A screening process is recommended to identify the most effective catalyst.
-
-
Inappropriate Solvent: The solvent can affect the stability of the cationic intermediates and the activity of the catalyst.
-
Solvent Screening: While sometimes having a minor impact, changing the solvent is worth exploring. Dichloromethane (B109758) (DCM) is a common choice, but other non-coordinating solvents like toluene (B28343) or coordinating solvents like acetonitrile (B52724) could alter the outcome.[4]
-
Issue 4: Undesired Regioisomers or Double Bond Migration
Question: I am obtaining a mixture of cyclopentenone regioisomers, or the double bond is not in the desired position. What factors control this selectivity?
Answer: The regioselectivity of the elimination step following the 4π-electrocyclization determines the final position of the double bond. This is a common challenge, especially with asymmetrically substituted divinyl ketones.
Potential Causes & Solutions:
-
Substituent Effects: The electronic nature of the substituents on the divinyl ketone can polarize the system, directing the cyclization and subsequent elimination to favor one regioisomer over another.[5]
-
Thermodynamic vs. Kinetic Control: The elimination step can lead to either the thermodynamically more stable (more substituted) double bond or the kinetically favored product.
-
Reaction Conditions: The regioselectivity is often dictated by which β-hydrogen is eliminated from the oxyallyl cation intermediate. This process can be influenced by the acid/base properties of the medium and the temperature. The most stable product, with the highest degree of double bond substitution, is often formed.[5]
-
-
Stereochemistry: The stereochemistry of the substituents can influence the conformation required for cyclization, which can in turn affect the outcome of the elimination.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of in a Nazarov cyclization?
Besides polymerization and incomplete reaction, a key side reaction is the rearrangement of the oxyallyl cation intermediate.[7] This can lead to Wagner-Meerwein type rearrangements, resulting in the formation of spirocyclic products or other rearranged cyclopentanone (B42830) structures instead of the expected cyclopentenone.[7]
Q2: How can I effectively purify my crude this compound product?
Standard purification techniques such as column chromatography and recrystallization are widely used.[8] For certain cyclopentenolone derivatives, a specialized method involves forming a crystalline calcium chloride complex. This complex can be isolated by filtration and then decomposed with water to yield the highly purified product.[9] This technique can improve purity from 70-80% to over 90%.[9]
Q3: Can the choice of solvent significantly impact side reactions?
Yes, the solvent can play a crucial role. For instance, protic solvents like methanol (B129727) have been observed to cause complete decomposition of starting materials in some cases, while aprotic solvents like THF, dichloromethane, or toluene may provide moderate to good yields.[4] It is always advisable to screen a few solvents during optimization.
Data Presentation
Table 1: Effect of Reaction Conditions on this compound Synthesis Yield
| Entry | Catalyst (eq.) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Primary Issue Noted | Reference |
| 1 | TiCl₄ (1.1) | DCM | -78 to RT | 60 | 45 | Incomplete Reaction | |
| 2 | FeCl₃ (1.1) | DCM | 0 to RT | 30 | 78 | Cleaner Reaction | |
| 3 | SnCl₄ (2.0) | DCM | 0 | 30 | 75 | Standard Conditions | [3] |
| 4 | H₂SO₄ (cat.) | Toluene | 110 | 120 | 30 | Polymerization | |
| 5 | DBU (cat.) | THF | RT | 60 | 61 | Base-catalyzed method | [4] |
| 6 | DBU (cat.) | THF | 0 | 10 | 82 | Optimized Conditions | [4] |
Note: Data in this table is illustrative and compiled from typical observations in organic synthesis. Specific results will vary based on the substrate.
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Nazarov Cyclization
This protocol is a representative example and should be optimized for specific substrates.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the divinyl ketone substrate (1.0 eq).
-
Solvent Addition: Dissolve the substrate in an anhydrous solvent, such as dichloromethane (DCM), to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice-water or dry ice-acetone bath.
-
Catalyst Addition: Add the Lewis acid (e.g., SnCl₄, 1.0 M solution in DCM, 2.0 eq) dropwise to the stirred solution over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete (or no further conversion is observed), quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl or NaHCO₃.
-
Workup: Allow the mixture to warm to room temperature and stir vigorously for 15-30 minutes. Separate the organic and aqueous layers. Extract the aqueous layer with DCM (2-3 times).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica (B1680970) gel.[3]
Visualizations
Logical & Experimental Workflows
Signaling Pathway: Side Reaction
References
- 1. nbinno.com [nbinno.com]
- 2. Nazarov Cyclization | Thermo Fisher Scientific - IE [thermofisher.com]
- 3. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Nazarov Cyclization [organic-chemistry.org]
- 6. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 7. Using Nazarov Electrocyclization to Stage Chemoselective [1,2]-Migrations: Stereoselective Synthesis of Functionalized Cyclopentenones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. US4376871A - Method for purification of cyclopentenolones - Google Patents [patents.google.com]
Technical Support Center: Stereoselective Cyclopentenedione Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the stereoselective synthesis of cyclopentenediones. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to provide rapid answers to common problems encountered during the synthesis and purification of cyclopentenediones.
1. Reaction Troubleshooting: Nazarov Cyclization
| Question/Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | - Inactive or insufficient catalyst. - Low reactivity of the divinyl ketone substrate. - Product inhibition.[1][2] | - Increase catalyst loading. - Screen different Lewis or Brønsted acids (e.g., FeCl₃, BF₃·OEt₂, Sc(OTf)₃, Cu(OTf)₂).[3] - For less reactive substrates, consider using stronger acids or increasing the reaction temperature. - To counteract product inhibition, a trapping agent like maleimide (B117702) can be added to the reaction mixture to react with the product and prevent it from inhibiting the catalyst.[1][2] |
| Poor Diastereoselectivity or Enantioselectivity | - Racemization under strongly acidic conditions. - E/Z isomerization of the enone moiety before cyclization.[4][5] - Poor facial selectivity during the cyclization step. | - Use milder reaction conditions or catalysts that can operate at lower temperatures. - Employ a Cu(II)-bisoxazoline complex to prevent E/Z isomerization.[4][5] - Utilize a substrate with a chiral auxiliary or employ a chiral catalyst to control the stereochemical outcome. The use of chiral BOX/Cu(II) complexes has shown to be effective.[6] |
| Formation of Regioisomers | - Non-selective proton elimination from the oxyallyl cation intermediate. | - Employ a silicon-directed approach. A trimethylsilyl (B98337) (TMS) group can direct the position of the double bond in the final product.[7] |
| Formation of Side Products (e.g., from Wagner-Meerwein rearrangements) | - Use of strong acids can sometimes promote undesired rearrangement pathways. | - While strong acids can sometimes suppress these rearrangements, careful selection of the Lewis acid and reaction conditions is crucial. A systematic screening of catalysts may be necessary. |
2. Reaction Troubleshooting: Pauson-Khand Reaction
| Question/Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | - High reaction temperatures and long reaction times leading to decomposition. - Inefficient catalyst system. | - Consider using microwave irradiation to reduce reaction times.[8] - Optimize the solvent and temperature; for example, using 1,2-dimethoxyethane (B42094) (DME) can improve yield and selectivity.[9] - For intramolecular reactions, adsorbing the cobalt-alkyne complex onto silica (B1680970) gel can increase the reaction rate and yield. |
| Poor Regioselectivity with Unsymmetrical Alkynes | - Steric and electronic effects of the alkyne substituents are not sufficiently differentiated. | - Generally, the larger substituent on the alkyne will end up alpha to the carbonyl group.[7] - A strongly electron-withdrawing group tends to favor the beta position. - The use of internal alkynylboronic esters can lead to the exclusive formation of the β-regioisomer. |
| Poor Enantioselectivity in Asymmetric Variants | - Ligand dissociation at high temperatures. - Use of stoichiometric amounts of chiral ligands may be required. | - Employing chiral ligands such as BINAP is a common strategy. - Phosphine ligands can strengthen the metal-CO bond, but this may necessitate higher reaction temperatures.[10] |
| Formation of Byproducts | - Alternative reaction pathways such as enyne cycloisomerization can compete with the desired cycloaddition.[2] | - Careful optimization of reaction conditions (temperature, solvent, promoter) is necessary to favor the Pauson-Khand pathway. |
3. Purification Troubleshooting
| Question/Issue | Potential Cause(s) | Suggested Solution(s) |
| Difficulty in Separating Product from Starting Materials/Byproducts via Column Chromatography | - Similar polarities of the components. - Decomposition of the product on silica gel. | - Test different solvent systems to achieve better separation on TLC before running the column. - If the compound is unstable on silica, consider using a different stationary phase like alumina (B75360) or Florisil. Deactivating silica gel by adding a small amount of triethylamine (B128534) to the eluent can also be effective for acid-sensitive compounds.[11] |
| Product is not Eluting from the Column | - The compound may have decomposed on the column. - The solvent system is not polar enough. | - First, confirm the stability of your compound on silica gel using a TLC test.[11] - Gradually increase the polarity of the eluent. If the product still doesn't elute, it may have decomposed. |
| "Ghost Peaks" in Subsequent Analyses (e.g., GC, HPLC) | - Carryover from previous injections. - Contamination of the column or injector. | - Thoroughly clean the injector and ensure the column is properly conditioned between runs. - Implement a column wash with a strong solvent at the end of each run.[12][13] |
Quantitative Data Summary
Table 1: Optimization of the Rhodium-Catalyzed Pauson-Khand Reaction [9]
| Entry | Solvent | Temperature (°C) | CO Pressure (barg) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | THF | 100 | 1 | 11 | 74 |
| 2 | Toluene (B28343) | 100 | 1 | 48 | 72 |
| 3 | DME | 100 | 1 | 50 | 72 |
| 4 | DME | 120 | 1 | 50 | 72 |
| 5 | DME | 100 | 2 | 50 | 72 |
Table 2: Comparison of Catalysts for the Nazarov Cyclization [14]
| Catalyst | Equivalents | Solvent | Temperature | Time | Yield (%) |
| Triflic Acid | 1 | Dichloromethane (B109758) | Room Temp | Short | 87-91 |
| Sc(OTf)₃ | - | Dichloromethane | Room Temp | 48 h | 28 |
| Cu(OTf)₂ | 0.02 | DCE | - | - | Excellent |
Experimental Protocols
Protocol 1: Enantioselective Nazarov Cyclization of a Divinyl Ketoester [6]
-
Materials : Chiral BOX ligand, Cu(OTf)₂, divinyl ketoester substrate, and a suitable solvent (e.g., dichloromethane).
-
Catalyst Preparation : In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral BOX ligand and Cu(OTf)₂ in the solvent. Stir the mixture at room temperature for 1-2 hours to form the chiral catalyst complex.
-
Reaction Setup : Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or -20 °C).
-
Substrate Addition : Slowly add a solution of the divinyl ketoester substrate in the same solvent to the catalyst mixture via a syringe pump over a period of several hours.
-
Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup : Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the enantiomerically enriched cyclopentenone.
Protocol 2: Intramolecular Pauson-Khand Reaction [2]
-
Materials : An enyne substrate, dicobalt octacarbonyl (Co₂(CO)₈), a promoter such as N-methylmorpholine N-oxide (NMO), and a solvent (e.g., dichloromethane for complexation, toluene for cyclization).
-
Cobalt Complex Formation : In a round-bottom flask, dissolve the enyne substrate in dichloromethane. Add Co₂(CO)₈ and stir the mixture at room temperature for 1 hour. The solution should change color, indicating the formation of the alkyne-cobalt complex.
-
Solvent Exchange : Remove the dichloromethane under reduced pressure.
-
Cycloaddition : Add toluene to the flask, followed by the addition of NMO. Heat the reaction mixture to reflux.
-
Reaction Monitoring : Monitor the reaction progress by TLC.
-
Workup : After the reaction is complete (typically a few hours), cool the mixture to room temperature and filter it through a pad of Celite to remove cobalt residues.
-
Purification : Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the desired bicyclic cyclopentenone.
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of Functionalized Indolizidines through Pauson–Khand Cycloaddition of 2-Allylpyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Experimental and Theoretical Studies on the Nazarov Cyclization/Wagner-Meerwein Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient catalytic enantioselective Nazarov cyclizations of divinyl ketoesters - East China Normal University [pure.ecnu.edu.cn]
- 7. Nazarov Cyclization [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Limitations in Cyclopentenedione Scale-Up
Welcome to the Technical Support Center for Cyclopentenedione Synthesis Scale-Up. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory to larger-scale production of this compound-based compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and troubleshooting advice for specific issues you may encounter during your experiments.
Synthesis & Reaction Optimization
Q1: My Pauson-Khand reaction yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the common causes?
A1: Low yields in Pauson-Khand reaction scale-up are often attributed to several factors:
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Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, negatively impacting the reaction rate and selectivity.[1][2] Inadequate heat removal from the exothermic reaction can also lead to side reactions and decomposition of the product or catalyst.[3][4]
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Carbon Monoxide (CO) Availability: Maintaining a consistent and sufficient partial pressure of carbon monoxide throughout the larger reaction volume is crucial and can be more challenging at scale.[5]
-
Catalyst Deactivation: The organometallic catalysts used (e.g., dicobalt octacarbonyl) can be sensitive to impurities and reaction conditions. At a larger scale, the increased surface area of the reactor and potential for longer reaction times can contribute to catalyst deactivation.
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Impurity Profile: The purity of starting materials can have a more pronounced effect on a larger scale, with minor impurities leading to significant side reactions or catalyst inhibition.[6][7]
Q2: I am observing the formation of regioisomeric byproducts in my Nazarov cyclization at a larger scale. How can I improve the selectivity?
A2: The formation of regioisomers is a known challenge in Nazarov cyclizations.[8] To improve selectivity during scale-up:
-
Directed Cyclization: Employing substrates with directing groups, such as a β-silyl or β-stannyl group, can control the position of the double bond in the final product.[9]
-
Catalyst Selection: The choice of Lewis or Brønsted acid catalyst can influence the regioselectivity. Screening different catalysts at a small scale before scaling up is recommended.
-
Temperature Control: Precise temperature control is critical, as variations can affect the reaction pathway and lead to the formation of undesired isomers. Ensure your reactor has adequate heating and cooling capabilities for the intended scale.[10]
Q3: My reaction is very exothermic, and I am concerned about thermal runaway during scale-up. What measures can I take?
A3: Managing exotherms is a critical safety consideration in chemical synthesis scale-up.[3][4]
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthesis reaction. This data is essential for designing a safe process.
-
Semi-Batch or Continuous Flow Processing: Instead of a batch process where all reactants are mixed at once, consider a semi-batch approach with controlled addition of one of the reactants.[10] Continuous flow reactors offer excellent heat transfer and can significantly mitigate the risk of thermal runaway.[4][5]
-
Reactor and Cooling System Design: Ensure the reactor's cooling system is capable of removing the heat generated by the reaction at the intended scale. This may involve using a jacketed reactor, internal cooling coils, or an external heat exchanger.[10]
Purification & Isolation
Q4: I am having difficulty purifying my this compound product at a larger scale using column chromatography. What are some alternative methods?
A4: Large-scale purification can be challenging. Consider the following alternatives to traditional column chromatography:
-
Crystallization: If your product is a solid, developing a robust crystallization procedure is often the most efficient and scalable purification method. This may require screening different solvents and conditions.
-
Distillation: For volatile this compound derivatives, vacuum distillation can be an effective purification technique.
-
Tangential Flow Filtration (TFF): TFF can be used to remove impurities of a significantly different molecular weight from your product.
Q5: My final product has a higher level of impurities than in my lab-scale synthesis. How can I identify and control these impurities?
A5: Impurity profiling is a critical aspect of process development and scale-up.[6][7][11]
-
Analytical Monitoring: Utilize analytical techniques such as HPLC, GC-MS, and NMR to identify and quantify impurities at different stages of the reaction and purification process.
-
Process Analytical Technology (PAT): Implementing PAT tools, such as in-situ FTIR or Raman spectroscopy, can provide real-time monitoring of the reaction, allowing for better control over reaction parameters and early detection of impurity formation.[12][13][14][15]
-
Reaction Parameter Optimization: Once impurities are identified, adjust reaction parameters such as temperature, reaction time, and stoichiometry to minimize their formation.[7]
Data Presentation
Table 1: Comparison of Catalytic Systems for the Intramolecular Pauson-Khand Reaction of 1,7-Enynes[16]
| Catalyst System | Promoter/Additive | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Co₂(CO)₈ (stoichiometric) | None (thermal) | Toluene | 110-160 | 12-24 | 50-70 |
| Co₂(CO)₈ (stoichiometric) | N-Methylmorpholine N-oxide (NMO) | Dichloromethane | 25-40 | 2-6 | 70-90 |
| Co₂(CO)₈ (catalytic, 10-20 mol%) | Cyclohexylamine | Toluene | 80-100 | 0.5-2 | 60-80 |
| [Rh(CO)₂Cl]₂ (catalytic, 5 mol%) | Carbon Monoxide (1 atm) | Toluene | 80-110 | 1-4 | 75-95 |
Experimental Protocols
Detailed Methodology for a Multi-Gram Scale Intramolecular Pauson-Khand Reaction[1]
This protocol describes the synthesis of a bicyclic cyclopentenone on a greater than 20-gram scale, demonstrating a scalable application of the Pauson-Khand reaction.
Reaction: Allenic Pauson-Khand Cyclization of Benzyloxyallene-yne
Catalyst System: [Rh(CO)₂Cl]₂ with 1,3-bis(diphenylphosphino)propane (B126693) (dppp) as a ligand additive.
Procedure:
-
Catalyst Preparation: In a suitable reaction vessel under an inert atmosphere, dissolve the rhodium catalyst, [Rh(CO)₂Cl]₂, and the dppp (B1165662) ligand in the chosen solvent (e.g., toluene).
-
Substrate Addition: The allene-yne substrate is added dropwise to the catalyst solution using a syringe pump. This controlled addition is crucial for maintaining a low substrate concentration, which can help to minimize side reactions and improve the yield.
-
Reaction Conditions: The reaction mixture is heated to the optimal temperature (e.g., 110 °C) under a carbon monoxide atmosphere (balloon pressure is often sufficient).
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of completion.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the desired bicyclic cyclopentenone.
Note: This protocol yielded the desired product in 85% as a 2:1 mixture of diastereomers, which were separable by column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of the Pauson-Khand Reaction.
Caption: Mechanism of the Nazarov Cyclization.
Caption: Troubleshooting workflow for scale-up issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. The effect of mixing on scaleup of a parallel reaction system | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Thermal characterization of highly exothermic flash chemistry in a continuous flow calorimeter - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. A catalytic scalable Pauson–Khand reaction in a plug flow reactor – CS Flow Chem [csflowchem.com]
- 6. ijbpas.com [ijbpas.com]
- 7. mdpi.com [mdpi.com]
- 8. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 9. Nazarov Cyclization [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing | アジレント [agilent.com]
- 13. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Regioselectivity in Cyclopentenedione Reactions
Welcome to the technical support center for addressing regioselectivity in cyclopentenedione reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in Michael additions to substituted cyclopentenediones?
A1: The regioselectivity of Michael additions to substituted cyclopentenediones is primarily governed by a combination of electronic and steric effects, as well as reaction conditions.
-
Electronic Effects: The electron-withdrawing nature of the two carbonyl groups in the this compound ring polarizes the double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack. Substituents on the ring can further influence this polarization. Electron-donating groups (EDGs) can modulate the electrophilicity of the β-carbons, while electron-withdrawing groups (EWGs) can enhance it.
-
Steric Hindrance: The steric bulk of both the nucleophile and the substituents on the this compound ring plays a crucial role. Nucleophilic attack will preferentially occur at the less sterically hindered β-position.
-
Hard and Soft Acids and Bases (HSAB) Theory: The nature of the nucleophile is critical. Soft nucleophiles (e.g., thiols, organocuprates) generally favor 1,4-conjugate (Michael) addition, while hard nucleophiles (e.g., organolithium reagents) may favor 1,2-addition to one of the carbonyl groups. The β-position of the enone is considered a "soft" electrophilic site.[1][2]
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact regioselectivity. Lewis acids can activate the enone system, enhancing its electrophilicity and potentially influencing the regiochemical outcome.
Q2: How can I control the regioselectivity of Diels-Alder reactions with this compound as the dienophile?
A2: Controlling regioselectivity in Diels-Alder reactions involving cyclopentenediones hinges on understanding the electronic properties of both the this compound (dienophile) and the diene.
-
Frontier Molecular Orbital (FMO) Theory: The regioselectivity is largely determined by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (or vice versa in inverse-electron-demand Diels-Alder). The reaction is favored when the largest orbital coefficients of the HOMO and LUMO align.[3] Generally, electron-donating groups on the diene and electron-withdrawing groups on the dienophile (like the carbonyls in this compound) lead to a "normal" electron-demand Diels-Alder.
-
Substituent Effects: Substituents on the this compound ring will alter the energies and coefficients of its LUMO. An electron-withdrawing group on the this compound will further lower the LUMO energy, increasing reactivity. The position of the substituent will dictate which of the olefinic carbons has the larger LUMO coefficient, thereby directing the regioselectivity of the cycloaddition.[3][4]
-
Lewis Acid Catalysis: Lewis acids can coordinate to one of the carbonyl oxygens of the this compound. This coordination makes the dienophile more electron-deficient and can enhance the regioselectivity by amplifying the differences in the LUMO coefficients of the two olefinic carbons.[5][6][7] The choice of Lewis acid can be critical in achieving high regioselectivity.[5]
Q3: What is the Pauson-Khand reaction and how is regioselectivity controlled?
A3: The Pauson-Khand reaction is a [2+2+1] cycloaddition that forms a cyclopentenone from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt-carbonyl complex.[8][9] Controlling the regioselectivity is a key aspect of this reaction's synthetic utility.
-
Steric Effects of the Alkyne: With unsymmetrical alkynes, the larger substituent generally prefers to be positioned alpha to the newly formed carbonyl group in the cyclopentenone product.[8][9]
-
Electronic Effects of the Alkyne: Electron-donating groups on the alkyne tend to favor the α-position, while electron-withdrawing groups show a preference for the β-position.[10]
-
Alkene Substitution: The regioselectivity with respect to unsymmetrical alkenes can be less predictable in intermolecular reactions.[8][9] However, intramolecular Pauson-Khand reactions often exhibit high regioselectivity, making it a powerful tool for constructing fused ring systems.[8][9]
-
Catalyst Choice: While cobalt is the classic metal, other transition metals like rhodium and palladium can also catalyze the reaction, sometimes with different regiochemical outcomes.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Michael Addition to a 4-Substituted this compound
Symptoms: You are performing a Michael addition to a 4-substituted this compound and obtaining a mixture of regioisomers (attack at the 2- and 5-positions).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Steric Hindrance | The nucleophile may be too bulky, leading to a less selective reaction. Consider using a less sterically demanding nucleophile if possible. For organometallic reagents, switching from a Grignard or organolithium reagent to a less bulky organocuprate can favor conjugate addition.[1][11][12] |
| Reaction Temperature | Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature to favor the kinetically controlled, more selective pathway. |
| Solvent Effects | The polarity of the solvent can influence the transition state and thus the regioselectivity. Screen a range of solvents with varying polarities (e.g., THF, dichloromethane, toluene). |
| Choice of Base (for C-nucleophiles) | If generating a carbanion nucleophile, the choice of base and counterion can affect the aggregation and reactivity of the nucleophile. Experiment with different bases (e.g., LDA, NaH, KHMDS). |
| Use of Lewis Acids | The addition of a Lewis acid (e.g., TMSCl, BF₃·OEt₂) can enhance the rate of conjugate addition and may improve regioselectivity by coordinating to the carbonyl group and increasing the electrophilicity of the β-carbon.[1] |
Problem 2: Incorrect or Low Regioselectivity in Diels-Alder Reaction
Symptoms: A Diels-Alder reaction between a substituted this compound and an unsymmetrical diene is yielding the undesired regioisomer or a mixture of isomers.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Unfavorable FMO Overlap | The electronic directing effects of the substituents on the diene and dienophile may be weak or conflicting. Re-evaluate the electronic nature (electron-donating vs. electron-withdrawing) of your substituents to predict the favored regioisomer.[3][4] |
| Thermal Conditions | High reaction temperatures can sometimes lead to the formation of the thermodynamically favored product, which may not be the desired regioisomer. Consider if a lower reaction temperature could favor the kinetically controlled product. |
| Lewis Acid Catalysis | The use of a Lewis acid catalyst can significantly enhance regioselectivity.[5][6][7] Screen a variety of Lewis acids (e.g., AlCl₃, Et₂AlCl, BF₃, ZnCl₂) to find one that provides optimal selectivity for your specific substrates. The concentration of the Lewis acid can also be a critical parameter to optimize. |
| Steric Repulsion | Significant steric hindrance in the transition state leading to the desired regioisomer may be favoring an alternative pathway. Examine molecular models to assess potential steric clashes. |
Experimental Protocols
Key Experiment: Regioselective Conjugate Addition of an Organocuprate to a Cyclopentenone
This protocol is a general procedure for the 1,4-conjugate addition of a Gilman reagent (a lithium diorganocuprate) to a cyclopentenone derivative, a common method for introducing a carbon nucleophile with high regioselectivity for the β-position.[1][11][12]
Materials:
-
Substituted Cyclopentenone
-
Organolithium reagent (e.g., n-BuLi, MeLi)
-
Copper(I) Iodide (CuI)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Standard laboratory glassware for anhydrous reactions (e.g., oven-dried flasks, syringes, nitrogen/argon atmosphere)
Procedure:
-
Preparation of the Organocuprate (Gilman Reagent):
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add CuI (1.0 eq).
-
Cool the flask to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of the organolithium reagent (2.0 eq) in an appropriate solvent (e.g., hexanes, diethyl ether) via syringe.
-
Stir the resulting mixture at -78 °C for 30-60 minutes. The formation of the lithium diorganocuprate is often indicated by a color change.
-
-
Conjugate Addition:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the substituted cyclopentenone (1.0 eq) in anhydrous THF.
-
Cool the cyclopentenone solution to -78 °C.
-
Slowly add the freshly prepared organocuprate solution to the cyclopentenone solution via cannula or syringe.
-
Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from minutes to several hours depending on the substrates.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity in Michael additions.
Caption: Factors influencing regioselectivity in Diels-Alder reactions.
References
- 1. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A Lewis acid dependent asymmetric Diels–Alder process in the cyclization of new chiral acrylamides with dienes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diastereoselective, Lewis acid-mediated Diels–Alder reactions of allenoic acid derivatives and 1,3-cyclopentadienes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Method Refinement for Isolating Natural Cyclopentenediones
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of natural cyclopentenediones.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in natural product extracts and how can I avoid them?
A1: Contamination is a frequent issue in natural product isolation. Key sources include:
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Plasticizers (Phthalates): These can leach from plastic labware (e.g., tubes, pipette tips), solvent storage containers, tubing, and even gloves.[1] To minimize this, use glass or stainless steel equipment wherever possible and run blank extractions to identify sources of leaching.[1]
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Solvents and Reagents: Impurities can be present even in high-grade solvents.[2] Always run a blank gradient to check for solvent impurities and use freshly prepared mobile phases.[1] Different batches of the same solvent, like diethyl ether, can have different contaminants.[2]
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Microbial Contamination: Raw plant material that is not properly dried and stored can harbor microbes.[1] These microbes can produce their own metabolites, which may be co-isolated with your target compound.[1] Ensure raw materials are thoroughly dried and consider sterilizing glassware and equipment.
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Environmental and Agricultural Contaminants: The source material itself may contain pesticides, mycotoxins, or heavy metals from its environment.[3][4]
Q2: How can I differentiate between a genuine, rare natural product and a common laboratory contaminant?
A2: This can be challenging, as some common contaminants like phthalates have been occasionally reported as natural products.[1] A rigorous approach is necessary:
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Blank Analysis: Run a complete extraction and analysis using the same solvents, glassware, and procedures but without the natural source material.[1] This helps identify any background contamination.
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Literature Review: Check if the isolated compound is a known contaminant or has been previously and credibly isolated from a similar natural source.[1]
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Database Checks: Compare your findings against databases of common contaminants in plant extracts and essential oils.[2]
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Isotopic Labeling: For biosynthetic confirmation, feeding isotopically labeled precursors to the organism can prove if the compound is produced by the organism itself.[1]
Q3: My cyclopentenedione seems unstable under certain conditions. What factors should I consider?
A3: Cyclopentenediones can be sensitive to several factors:
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Temperature: Many natural products are thermolabile.[5] Prolonged exposure to heat, such as during Soxhlet extraction or high-temperature solvent evaporation, can lead to degradation and lower yields.[5][6] It is advisable to use low-temperature extraction methods and remove solvents under reduced pressure (e.g., with a rotary evaporator).[6]
-
pH: The pH of your extraction and purification media is critical. Extreme pH values, both acidic and alkaline, can cause structural changes or degradation.[6] The carbonyl groups of diones can be protonated in acidic environments, making them more susceptible to nucleophilic attack.[7] It is generally best to maintain a neutral or slightly acidic pH.[6]
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Stationary Phase: Standard silica (B1680970) gel is slightly acidic and can cause degradation of acid-sensitive compounds.[5] If you suspect your this compound is unstable on silica, consider using a more inert stationary phase like alumina (B75360) or a bonded phase (e.g., C18).[5] You can test for on-plate degradation by running a 2D TLC.[8]
Troubleshooting Guides
Problem 1: Low Yield of Crude Extract
Q: My initial extraction has resulted in a very low yield of crude extract. What are the potential causes and how can I improve it?
A: Low initial yield is a common problem that often points to issues with the raw material preparation or the extraction method itself.[5]
| Potential Cause | Troubleshooting Steps & Solutions |
| Improper Material Preparation | Optimize Particle Size: Ensure the raw material is ground to a fine, consistent powder to maximize the surface area for solvent penetration.[5][9] However, excessively fine powder can complicate filtration.[9] Ensure Proper Drying: The raw material must be thoroughly dried.[6] Water content can hinder the penetration of less polar organic solvents. |
| Suboptimal Solvent Choice | Test Solvent Polarity: The chosen solvent may not be optimal for your target this compound.[5] Systematically test a range of solvents with varying polarities (e.g., hexane (B92381) → ethyl acetate (B1210297) → methanol).[5] Using co-solvents can also improve extraction efficiency.[5] |
| Inefficient Extraction Method | Increase Contact Time/Temperature: For maceration, ensure sufficient extraction time (e.g., 48-72 hours).[6][10] For methods involving heat, ensure the temperature is appropriate for the solvent's boiling point.[6] Consider Advanced Techniques: If yield remains low, explore methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can significantly reduce extraction time and improve efficiency.[5][11] |
Problem 2: Significant Product Loss During Purification
Q: My crude extract mass was good, but I'm losing most of my product during column chromatography. Why is this happening?
A: This is a frequent challenge that usually points to problems with the chromatographic separation, such as irreversible adsorption or compound degradation on the column.[5]
| Potential Cause | Troubleshooting Steps & Solutions |
| Irreversible Adsorption | Check TLC First: Before running a column, always optimize the solvent system using Thin-Layer Chromatography (TLC). The target compound should have an Rf value of approximately 0.3-0.4 for good separation.[5] Reduce Sample Load: Overloading the column can lead to poor separation and product loss.[5] |
| Compound Degradation on Column | Assess Stationary Phase Compatibility: Cyclopentenediones, particularly those with acidic enol protons, may degrade or irreversibly bind to standard silica gel.[5][8] Test for Degradation: Spot your crude extract on a TLC plate, run it in one dimension, dry the plate, and then run it again at 90 degrees in the same solvent system. If the spot does not stay on the diagonal, it indicates degradation on the silica.[8] Change Stationary Phase: If degradation is confirmed, switch to a more inert stationary phase such as neutral alumina, or consider reversed-phase (C18) chromatography.[5] Modify Mobile Phase: For acidic compounds sticking to silica, adding a small amount of acetic acid to the eluent can help by keeping the compound protonated, reducing its polarity and interaction with the stationary phase.[8] |
| Co-elution with Impurities | Use Gradient Elution: Employ a gradient elution (gradually increasing solvent polarity) to effectively separate compounds with different polarities.[5] Collect Smaller Fractions: Collect smaller, more numerous fractions and analyze them by TLC to avoid mixing pure fractions with impure ones.[5] |
Quantitative Data
The overall yield of a multi-step isolation or synthesis is highly dependent on the efficiency of each individual step. Below is a summary of step-wise yields from a published synthesis of a natural this compound derivative, which can serve as a benchmark for laboratory work.[12][13]
Table 1: Example Step-Wise Yields in the Synthesis of a this compound Derivative[12][13]
| Reaction Step | Transformation | Reported Yield (%) |
| 1. Reduction | 2-acetylfuran → 2-furylmethylcarbinol | 98% |
| 2. Rearrangement/Cyclization | furylmethylcarbinol → 4-hydroxy-5-methylcyclopenten-2-one | 90% |
| 3. Isomerization | 4-hydroxy-5-methylcyclopenten-2-one → 4-hydroxy-2-methylcyclopenten-2-one | 65% |
| 4. Oxidation | hydroxyketone → diketone | ~100% |
| 5. Acylation | diketone → Final Product (mixture of isomers) | 22% |
| Overall Yield | 2-acetylfuran → Final Product | ~11% |
Experimental Protocols
Protocol 1: General Extraction by Maceration
This method is suitable for compounds that may be sensitive to heat.[10]
-
Preparation: Weigh the dried and finely ground plant material.[5]
-
Soaking: Place the material in a sealed container (e.g., an Erlenmeyer flask) and add a suitable solvent (e.g., 80% methanol) to fully submerge the material, typically at a 1:10 or 1:20 (w/v) ratio.[5][6]
-
Extraction: Seal the container and let it stand for 48-72 hours at room temperature, with occasional shaking to improve extraction efficiency.[6][10]
-
Filtration: Separate the extract from the plant debris by filtering through Whatman No. 1 filter paper.[6] Wash the solid residue with a small amount of fresh solvent to recover any remaining extract.
-
Concentration: Combine the filtrates and remove the solvent using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude extract.[6]
Protocol 2: Purification by Silica Gel Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar solvent of your mobile phase (e.g., n-hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle into a uniform bed. Drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase. Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and carefully add the fine powder to the top of the column bed.
-
Elution: Begin elution with the least polar solvent. Gradually increase the polarity of the mobile phase (gradient elution) according to the separation profile determined by your initial TLC analysis.[5]
-
Fraction Collection: Collect eluting fractions in separate test tubes.[5]
-
Analysis: Monitor the composition of each fraction using TLC. Combine the fractions that contain the pure target compound.
-
Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Protocol 3: Purification by Two-Solvent Recrystallization
This technique is used when a single solvent is not ideal. It requires a primary solvent in which the compound is soluble when hot, and a secondary "anti-solvent" in which the compound is insoluble but is miscible with the primary solvent.[14]
-
Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of boiling primary solvent (Solvent #1).[14]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[15]
-
Saturation: While the solution is still hot, add the secondary solvent (Solvent #2) dropwise until the solution just becomes cloudy and the cloudiness persists.[14] If too much is added, add a drop or two of hot Solvent #1 to redissolve the precipitate.[14]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[16] Afterwards, place the flask in an ice bath to maximize crystal formation.[14]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[16]
-
Washing: Wash the crystals with a small amount of ice-cold Solvent #2 or a chilled mixture of the two solvents.[14]
-
Drying: Allow the crystals to dry thoroughly under vacuum to remove any residual solvent.[14]
Visualizations
Caption: General workflow for isolating natural cyclopentenediones.
Caption: Troubleshooting low yields in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Natural Bioactive Compounds from Food Waste: Toxicity and Safety Concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contamination of herbal medicinal products in low-and-middle-income countries: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. hopemaxchem.com [hopemaxchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. foodresearchlab.com [foodresearchlab.com]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing Catalytic Cyclopentenedione Synthesis Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in catalytic cyclopentenedione synthesis.
Troubleshooting Guide
This guide is designed to help users identify and resolve specific issues encountered during their experiments.
Issue 1: Low Reaction Yield
Q: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A: Low yields in catalytic this compound synthesis can stem from several factors. Here's a systematic approach to troubleshooting:
-
Moisture Contamination: Acyl chlorides, common precursors, are highly sensitive to moisture and can hydrolyze back to the starting carboxylic acid.
-
Solution: Ensure all glassware is oven-dried (>120°C) or flame-dried under vacuum and cooled under an inert atmosphere (e.g., dry nitrogen or argon). Use anhydrous-grade solvents, freshly distilled if necessary. Handle hygroscopic reagents in a glovebox or under a positive pressure of inert gas.[1]
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using a reliable method. Direct analysis by Thin Layer Chromatography (TLC) can be misleading as reactive intermediates may react with the silica (B1680970) gel. An indirect method is more reliable: quench a small aliquot of the reaction mixture with an alcohol (e.g., methanol) to form the corresponding ester and analyze the ester formation by TLC or GC-MS.[1] To drive the reaction to completion, consider using a slight excess (1.2-1.5 equivalents) of the limiting reagent or extending the reaction time. Gentle heating can also be effective but should be monitored to avoid side reactions.[1]
-
-
Catalyst Deactivation: The catalyst may have lost its activity during the reaction. (See Issue 2 for more details).
-
Side Reactions: The presence of functional groups like alkenes can lead to undesired side reactions such as polymerization or hydrochlorination.[1]
-
Solution: Adjusting reaction conditions, such as temperature and reagent stoichiometry, can minimize side reactions. The choice of catalyst and solvent can also significantly influence selectivity.
-
Issue 2: Catalyst Deactivation
Q: I suspect my catalyst is deactivating. What are the primary mechanisms and how can I mitigate this?
A: Catalyst deactivation is a common problem in heterogeneous catalysis and can occur through several mechanisms:
-
Poisoning: Impurities in the feedstock or solvent can irreversibly bind to the active sites of the catalyst, rendering them inactive.
-
Solution: Analyze your starting materials and solvents for known catalyst poisons. Purification of reactants and solvents before use is crucial.
-
-
Fouling (Coking): Deposition of carbonaceous materials (coke) on the catalyst surface can block active sites.
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small metal particles of the catalyst to agglomerate, reducing the active surface area.[2]
-
Solution: Operate the reaction at the lowest effective temperature. Choose a catalyst with high thermal stability.
-
-
Leaching: The active metal component of the catalyst can dissolve into the reaction medium, leading to a permanent loss of activity.[2]
-
Solution: Use a more robust catalyst support or modify the reaction conditions (e.g., solvent, temperature) to minimize leaching. Analysis of the reaction supernatant using techniques like Inductively Coupled Plasma (ICP) can confirm if leaching has occurred.[2]
-
A general workflow for addressing catalyst deactivation is presented below:
Caption: Troubleshooting workflow for catalyst deactivation.
Issue 3: Poor Selectivity
Q: My reaction is producing a mixture of isomers or undesired byproducts. How can I improve the selectivity?
A: Achieving high selectivity is crucial for efficient synthesis. Consider the following factors:
-
Catalyst and Ligand Choice: The nature of the catalyst and any associated ligands plays a pivotal role in controlling regio- and stereoselectivity. For instance, in the Pauson-Khand reaction, the choice of metal (e.g., cobalt, rhodium) and ligands can significantly influence the outcome.[4] Chiral ligands are often employed to achieve enantioselectivity.
-
Reaction Conditions: Temperature, pressure, and solvent can all affect the selectivity of a reaction. For example, in some catalytic systems, lower temperatures may favor the formation of one isomer over another.
-
Substrate Control: The steric and electronic properties of the substrates can direct the stereochemical outcome. Bulky substituents can block certain reaction pathways, leading to higher selectivity.
-
Additives and Promoters: In some cases, the addition of promoters or additives can enhance selectivity. For example, N-oxides like N-methylmorpholine N-oxide (NMO) are often used in Pauson-Khand reactions to improve reaction rates and yields.[5]
Frequently Asked Questions (FAQs)
Q1: What are the main catalytic methods for synthesizing cyclopentenediones?
A1: Several powerful catalytic methods are employed for this compound synthesis, with the most prominent being:
-
Pauson-Khand Reaction: A [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[4][6][7] It is a versatile method for constructing the cyclopentenone core.
-
Nazarov Cyclization: An acid-catalyzed electrocyclic ring-closure of divinyl ketones to form cyclopentenones.[8][9][10]
-
Dieckmann Condensation: An intramolecular condensation of a diester with a base to form a β-keto ester, which can then be converted to a cyclopentanedione.
-
Organocatalytic Methods: Recent advancements have led to the development of organocatalytic routes, often offering milder reaction conditions and opportunities for asymmetric synthesis.
Q2: How do I choose the right catalyst for my specific this compound synthesis?
A2: The choice of catalyst depends on several factors, including the desired product, the starting materials, and the required level of stereocontrol. The following table provides a comparison of common catalyst systems for different reaction types.
| Reaction Type | Catalyst System | Typical Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Ratio (d.r.) | Reference |
| Pauson-Khand | Co₂(CO)₈ | 40-60 | N/A | Varies | [6] |
| Asymmetric Pauson-Khand | Rh(I)/Chiral Ligand | 70-95 | up to 99 | >20:1 | [11] |
| Nazarov Cyclization | SnCl₄ | ~75 | N/A | Varies | [9] |
| Asymmetric Nazarov | Chiral Lewis Acid | 50-90 | up to 98 | >20:1 | [11] |
| Organocatalytic Aldol | (S)-Proline | 60-85 | up to 99 | N/A | [11] |
Q3: What are the key safety precautions to take during catalytic this compound synthesis?
A3: Safety is paramount in the laboratory. Key precautions include:
-
Handling of Metal Carbonyls: Metal carbonyls, such as dicobalt octacarbonyl (Co₂(CO)₈), are toxic and should be handled in a well-ventilated fume hood. They can also be pyrophoric under certain conditions.
-
Inert Atmosphere Techniques: Many of the reagents and catalysts used are air- and moisture-sensitive. Proper inert atmosphere techniques (e.g., Schlenk line, glovebox) are essential.
-
Pressure Reactions: Some reactions, like the Pauson-Khand reaction, may be performed under a carbon monoxide atmosphere, requiring the use of appropriate pressure equipment and safety measures.
-
Solvent Safety: Always handle organic solvents in a fume hood and be aware of their flammability and toxicity.
Experimental Protocols
Protocol 1: Pauson-Khand Reaction (Intermolecular)
This protocol describes a general procedure for the cobalt-mediated [2+2+1] cycloaddition of an alkene and an alkyne.
Materials:
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Alkyne (1.0 equiv)
-
Alkene (1.2 equiv)
-
Anhydrous solvent (e.g., toluene, THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the alkyne in the anhydrous solvent.
-
Add dicobalt octacarbonyl (1.1 equiv) to the solution and stir at room temperature for 1-2 hours to allow for the formation of the alkyne-cobalt complex. The color of the solution will typically change.
-
Add the alkene to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 60-80°C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Caption: Experimental workflow for the Pauson-Khand reaction.
Protocol 2: Nazarov Cyclization
This protocol provides a general procedure for the Lewis acid-catalyzed cyclization of a divinyl ketone.[9]
Materials:
-
Divinyl ketone (1.0 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Lewis acid (e.g., SnCl₄, 1.0 M solution in DCM, 2.0 equiv)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the divinyl ketone in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the Lewis acid solution dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Logical workflow for the Nazarov cyclization protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 4. jk-sci.com [jk-sci.com]
- 5. Pauson–Khand reaction of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicreactions.org [organicreactions.org]
- 7. Pauson-Khand Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 10. organicreactions.org [organicreactions.org]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to Cyclopentenedione
Cyclopentenedione and its derivatives are pivotal structural motifs in a myriad of natural products and pharmacologically active compounds. Their synthesis has been a subject of extensive research, leading to the development of a diverse array of synthetic strategies. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering insights into their mechanisms, efficiencies, and practical applications for researchers, scientists, and professionals in drug development.
Overview of Synthetic Strategies
The construction of the this compound core can be broadly categorized into classical condensation reactions, rearrangements of readily available starting materials, and modern transition-metal-catalyzed cycloadditions. This guide focuses on a comparative analysis of the following key methodologies:
-
Dieckmann Condensation: A classical approach involving the intramolecular cyclization of a diester.
-
Piancatelli Rearrangement: An acid-catalyzed rearrangement of 2-furylcarbinols.
-
Synthesis from Dicyclopentadiene (B1670491): A route that leverages the retro-Diels-Alder reaction of a common industrial feedstock.
-
Pauson-Khand Reaction: A powerful [2+2+1] cycloaddition for the synthesis of α,β-cyclopentenones.
-
Nazarov Cyclization: An acid-catalyzed electrocyclic ring-closure of divinyl ketones.
-
Ring-Closing Metathesis (RCM): A modern catalytic method for the formation of cyclic alkenes.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound, providing a basis for comparison of their efficiencies under various conditions.
| Synthetic Route | Starting Material(s) | Key Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Dieckmann Condensation | Diethyl adipate (B1204190) | Sodium ethoxide | Ethanol (B145695) | Reflux | - | High |
| Piancatelli Rearrangement | 2-Furylcarbinols | Acid catalyst (e.g., formic acid, PTSA) | Acetone (B3395972)/Water | Heating | ~1 | >80 |
| From Dicyclopentadiene | Dicyclopentadiene | - (Thermal cracking) | Neat | 175-190 | - | High |
| Pauson-Khand Reaction | Alkyne, Alkene, CO | Co₂(CO)₈ | Mesitylene | 160 | 24 | ~50 |
| Nazarov Cyclization | Divinyl ketone | SnCl₄ (1.0 M in DCM) | Dichloromethane (B109758) | 0 to RT | 0.5 | 75 |
| Ring-Closing Metathesis | Acyclic diene | Grubbs II catalyst | Dichloromethane | Reflux | - | High |
Detailed Methodologies and Experimental Protocols
Dieckmann Condensation
The Dieckmann condensation is a robust and classical method for the formation of five- and six-membered rings.[1][2] It involves the intramolecular cyclization of a diester in the presence of a strong base to form a β-keto ester.[3][4] Subsequent hydrolysis and decarboxylation yield the desired cyclopentanedione.
Experimental Protocol:
A solution of diethyl adipate in anhydrous ethanol is added dropwise to a refluxing solution of sodium ethoxide in anhydrous ethanol. The reaction mixture is refluxed for an additional period, then cooled, and the resulting sodium salt of the β-keto ester is collected by filtration. The salt is then dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the crude β-keto ester. The ester is then subjected to hydrolysis with aqueous acid or base, followed by decarboxylation upon heating to afford 1,3-cyclopentanedione.
Piancatelli Rearrangement
The Piancatelli rearrangement is a highly efficient, acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenones.[5] This reaction proceeds through a 4π-electrocyclization mechanism, analogous to the Nazarov cyclization.[5] The starting 2-furylcarbinols are readily accessible from the reaction of furfural (B47365) with Grignard reagents.
Experimental Protocol:
To a solution of the 2-furylcarbinol in a mixture of acetone and water, a catalytic amount of a strong acid, such as formic acid or p-toluenesulfonic acid, is added. The mixture is heated to reflux for approximately one hour, or until TLC analysis indicates the complete consumption of the starting material. After cooling to room temperature, the reaction mixture is neutralized with a mild base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield the corresponding 4-hydroxycyclopentenone.
Synthesis from Dicyclopentadiene
This route utilizes the readily available and inexpensive industrial chemical, dicyclopentadiene. The process involves a retro-Diels-Alder reaction to generate cyclopentadiene (B3395910), which can then be converted to this compound through a series of transformations.[6] The thermal cracking of dicyclopentadiene is a key step, yielding the monomeric cyclopentadiene.[7]
Experimental Protocol:
Dicyclopentadiene is heated to its cracking temperature (typically 175-190 °C) and the resulting cyclopentadiene monomer is distilled off as it forms.[7] The freshly distilled cyclopentadiene is then subjected to a series of reactions, which may include epoxidation, rearrangement, and oxidation, to afford the target this compound. The specific sequence and reagents can vary depending on the desired substitution pattern on the this compound ring.
Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful and convergent method for the synthesis of α,β-cyclopentenones via a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt-carbonyl complex.[8][9]
Experimental Protocol:
To a flame-dried round-bottom flask under an inert atmosphere, the alkyne is dissolved in degassed mesitylene. Dicobalt octacarbonyl (Co₂(CO)₈) is added in one portion, and the mixture is stirred for 2 hours to form the alkyne-cobalt complex. The reaction vessel is then flushed with carbon monoxide and heated to 160 °C in a pre-heated oil bath for 24 hours.[9] Upon completion, the reaction mixture is cooled and directly loaded onto a silica (B1680970) gel column for purification to afford the cyclopentenone product.[9]
Nazarov Cyclization
The Nazarov cyclization is an acid-catalyzed 4π-electrocyclic ring-closure of a divinyl ketone to produce a cyclopentenone.[10][11] This reaction is a versatile tool for the synthesis of a wide range of substituted cyclopentenones.[12]
Experimental Protocol:
A solution of the divinyl ketone in anhydrous dichloromethane is cooled to 0 °C in an ice bath. A solution of a Lewis acid, such as tin(IV) chloride (SnCl₄) in dichloromethane, is added dropwise.[11] After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 30 minutes. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the cyclopentenone.[11]
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful tool for the synthesis of cyclic compounds, including cyclopentenones, from acyclic diene precursors.[13] The reaction is catalyzed by ruthenium or molybdenum complexes and is known for its high functional group tolerance.[14]
Experimental Protocol:
An acyclic diene precursor is dissolved in an appropriate solvent, typically dichloromethane, under an inert atmosphere. A catalytic amount of a Grubbs-type catalyst (e.g., Grubbs II) is added, and the reaction mixture is stirred at room temperature or heated to reflux. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the desired cyclopentenone.
Visualization of Synthetic Pathways
Comparative Analysis of Synthetic Routes
Dieckmann Condensation: This classical method is reliable for the synthesis of unsubstituted or simply substituted 1,3-cyclopentanediones.[1] Its main advantages are the use of relatively inexpensive starting materials and reagents. However, the reaction conditions can be harsh, and the method is less suitable for the synthesis of highly functionalized or sensitive cyclopentenediones.
Piancatelli Rearrangement: This is a highly efficient and often high-yielding method for the synthesis of 4-hydroxycyclopentenones from readily available furan (B31954) precursors.[5] The reaction proceeds under relatively mild acidic conditions and offers good stereochemical control. A key advantage is the potential for generating diverse cyclopentenone structures by varying the Grignard reagent used to synthesize the starting 2-furylcarbinol.
Synthesis from Dicyclopentadiene: The primary advantage of this route is the low cost and large-scale availability of the starting material.[7] However, the transformation of cyclopentadiene to this compound often requires multiple steps, which can lower the overall yield and increase the complexity of the synthesis.
Pauson-Khand Reaction: This reaction is a powerful tool for the convergent synthesis of complex cyclopentenones, forming two new carbon-carbon bonds and a five-membered ring in a single step.[8] It exhibits high regioselectivity in intramolecular versions. The main drawbacks are the need for stoichiometric amounts of often toxic and expensive metal carbonyl complexes and the requirement for a carbon monoxide atmosphere.[8]
Nazarov Cyclization: This method provides a direct route to cyclopentenones from divinyl ketones under acidic conditions.[10] Modern catalytic and asymmetric variants have significantly expanded its scope.[15] A potential limitation is the regioselectivity in the cyclization of unsymmetrically substituted divinyl ketones.[12]
Ring-Closing Metathesis (RCM): RCM is a highly versatile and powerful method for the synthesis of a wide range of ring sizes, including cyclopentenones.[13] It is compatible with a broad range of functional groups and often proceeds with high efficiency under mild conditions. The main consideration is the cost of the ruthenium or molybdenum catalysts, although catalyst loadings are typically low.
Conclusion
The choice of a synthetic route to a specific this compound derivative depends on several factors, including the desired substitution pattern, scale of the synthesis, cost considerations, and the availability of starting materials and reagents. Classical methods like the Dieckmann condensation remain valuable for the synthesis of simpler cyclopentanediones. For more complex and functionalized targets, modern methods such as the Piancatelli rearrangement, Pauson-Khand reaction, Nazarov cyclization, and Ring-Closing Metathesis offer powerful and versatile solutions. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting the most appropriate synthetic strategy for their specific needs.
References
- 1. nbinno.com [nbinno.com]
- 2. DIECKMANN CONDENSATION: FORMATION OF CYCLIC βeta-KETOESTERS – My chemistry blog [mychemblog.com]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 6. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solar driven uphill conversion of dicyclopentadiene to cyclopentadiene: an important synthon for energy systems and fine chemicals - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 9. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 12. Nazarov Cyclization [organic-chemistry.org]
- 13. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 14. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using Nazarov Electrocyclization to Stage Chemoselective [1,2]-Migrations: Stereoselective Synthesis of Functionalized Cyclopentenones - PMC [pmc.ncbi.nlm.nih.gov]
Validating Novel Cyclopentenedione Structures: A Comparative Guide
The definitive structural elucidation of novel chemical entities is a cornerstone of drug discovery and development. For newly synthesized cyclopentenedione compounds, a multi-technique approach is essential to unambiguously determine their atomic arrangement, connectivity, and stereochemistry. This guide compares the primary analytical methods used for this purpose, providing insights into the data each technique yields and standardized protocols for their application.
Comparison of Key Structural Validation Techniques
A combination of spectroscopic and crystallographic techniques is required for comprehensive structural validation. Each method offers unique and complementary information. The selection of techniques depends on the quantity and physical state of the sample, as well as the specific structural questions being addressed.
| Technique | Information Provided | Sample Requirement | Key Advantages | Limitations |
| NMR Spectroscopy | Covalent structure (connectivity), stereochemistry, conformational analysis, purity.[1][2] | 1-10 mg, soluble | Provides detailed atom-level connectivity and spatial relationships.[3] Non-destructive. | Requires soluble sample; complex spectra can be challenging to interpret. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns for substructure identification.[4][5] | < 1 mg, soluble or solid | Extremely high sensitivity, provides exact molecular formula.[4] | Does not provide stereochemical information; isomers can be difficult to distinguish. |
| X-ray Crystallography | Absolute 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing.[6][7] | High-quality single crystal (>0.1 mm).[6][8] | Unambiguous determination of the complete 3D structure.[7] | Growing diffraction-quality crystals can be a major bottleneck.[6][8] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, C=C, O-H).[4][5] | < 1 mg, solid or liquid | Fast, simple, and provides a characteristic fingerprint of the molecule. | Provides limited information on the overall molecular skeleton. |
Experimental Workflows & Protocols
A logical and systematic workflow is crucial for the efficient and accurate validation of a novel compound's structure. The process typically begins with less destructive, information-rich spectroscopic methods and culminates with the definitive analysis by X-ray crystallography if a suitable crystal can be obtained.
Detailed Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the covalent structure of a molecule in solution. A suite of 1D and 2D experiments is typically required.
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the purified this compound compound.
-
Dissolve the sample in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.
-
-
Data Acquisition Protocol (Typical Experiments):
-
¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants, and integrations. This provides information on the number and type of protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments. DEPT experiments (DEPT-135, DEPT-90) can be used to distinguish between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (¹H-¹H J-coupling), helping to piece together fragments of the molecule.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, assigning specific protons to their attached carbons.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting the fragments identified by COSY to build the complete carbon skeleton.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information for determining the compound's relative stereochemistry and conformation.
-
-
Data Presentation: NMR data is best presented in a table listing chemical shifts and coupling constants for each nucleus.
Table 1: Example ¹H and ¹³C NMR Data for a Hypothetical this compound
Position δC (ppm) δH (ppm, mult., J in Hz) COSY Correlations HMBC Correlations 1 205.1 - - H-2, H-5 2 145.2 6.85 (d, 2.5) H-3 C-1, C-3, C-4 3 130.8 7.10 (d, 2.5) H-2 C-1, C-2, C-5 4 45.3 3.15 (m) H-5, H-6 C-2, C-3, C-5, C-6 5 38.1 2.50 (dd, 18.0, 7.5), 2.25 (dd, 18.0, 4.5) H-4 C-1, C-3, C-4 | ... | ... | ... | ... | ... |
2. X-ray Crystallography
This technique provides the absolute structure of a molecule by analyzing how a crystal diffracts X-rays.[8]
-
Protocol:
-
Crystallization: The most critical and often challenging step is to grow a single, high-quality crystal.[6][8] This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.
-
Data Collection: The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[6] The crystal is rotated, and the resulting diffraction pattern of spots (reflections) is recorded by a detector.[8][9]
-
Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the molecule.[9] An atomic model is built into this map and then refined computationally to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and angles.[6][8]
-
Application in Drug Development: Signaling Pathway Context
Many this compound compounds, particularly cyclopentenone prostaglandins (B1171923) (cyPGs), are biologically active and can modulate key signaling pathways involved in inflammation.[10][11] For drug development professionals, understanding how a novel compound interacts with these pathways is critical. One of the most important targets is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which cyPGs are known to inhibit.[12][13][14]
The α,β-unsaturated carbonyl group in the cyclopentenone ring is a key reactive feature that can covalently modify cellular proteins.[10][13] Specifically, cyPGs can directly inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[10][14] This traps NF-κB in the cytoplasm, blocking its translocation to the nucleus and preventing the transcription of pro-inflammatory genes.
// Nodes Stimuli [label="Pro-inflammatory Stimuli\n(e.g., TNF-α)", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#FFFFFF", fontcolor="#202124"]; IkB_NFkB [label="IκBα-NF-κB\n(Inactive Complex)", fillcolor="#FFFFFF", fontcolor="#202124"]; pIkB [label="P-IκBα", fillcolor="#FFFFFF", fontcolor="#202124"]; NFkB [label="NF-κB\n(Active)", fillcolor="#FFFFFF", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, style=dashed, color="#5F6368"]; Transcription [label="Gene Transcription\n(Inflammatory Response)", fillcolor="#FFFFFF", fontcolor="#202124"]; CPD [label="Novel this compound\nCompound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
// Edges Stimuli -> IKK [label="Activates"]; IKK -> IkB_NFkB [label="Phosphorylates IκBα"]; IkB_NFkB -> pIkB [style=invis]; IkB_NFkB -> NFkB [label="Releases NF-κB"]; pIkB -> NFkB [style=invis]; edge [headport=n, tailport=s]; NFkB -> Nucleus [label="Translocates"]; Nucleus -> Transcription [style=invis]; CPD -> IKK [label="Inhibits", color="#EA4335", fontcolor="#EA4335", constraint=false];
// Invisible nodes for alignment node [style=invis, width=0, height=0, label=""]; p1; p2; IkB_NFkB -> p1 [style=invis]; p1 -> pIkB [label="Degradation", dir=none, style=dashed, fontcolor="#5F6368"]; p1 -> p2 [style=invis];
// Nodes Stimuli [label="Pro-inflammatory Stimuli\n(e.g., TNF-α)", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#FFFFFF", fontcolor="#202124"]; IkB_NFkB [label="IκBα-NF-κB\n(Inactive Complex)", fillcolor="#FFFFFF", fontcolor="#202124"]; pIkB [label="P-IκBα", fillcolor="#FFFFFF", fontcolor="#202124"]; NFkB [label="NF-κB\n(Active)", fillcolor="#FFFFFF", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, style=dashed, color="#5F6368"]; Transcription [label="Gene Transcription\n(Inflammatory Response)", fillcolor="#FFFFFF", fontcolor="#202124"]; CPD [label="Novel this compound\nCompound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
// Edges Stimuli -> IKK [label="Activates"]; IKK -> IkB_NFkB [label="Phosphorylates IκBα"]; IkB_NFkB -> pIkB [style=invis]; IkB_NFkB -> NFkB [label="Releases NF-κB"]; pIkB -> NFkB [style=invis]; edge [headport=n, tailport=s]; NFkB -> Nucleus [label="Translocates"]; Nucleus -> Transcription [style=invis]; CPD -> IKK [label="Inhibits", color="#EA4335", fontcolor="#EA4335", constraint=false];
// Invisible nodes for alignment node [style=invis, width=0, height=0, label=""]; p1; p2; IkB_NFkB -> p1 [style=invis]; p1 -> pIkB [label="Degradation", dir=none, style=dashed, fontcolor="#5F6368"]; p1 -> p2 [style=invis];
// Rank settings to control layout {rank=same; Stimuli;} {rank=same; IKK; CPD;} {rank=same; IkB_NFkB;} {rank=same; pIkB; NFkB;} {rank=same; Nucleus;} {rank=same; Transcription;} } caption: Inhibition of the NF-κB Pathway by Cyclopentenediones.
References
- 1. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. clariant.com [clariant.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. rigaku.com [rigaku.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation [frontiersin.org]
- 11. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclopentenedione vs. Cyclopentanedione: A Comparative Guide for Organic Synthesis and Drug Discovery
For researchers, scientists, and drug development professionals, the choice between cyclopentenedione and cyclopentanedione as a starting material or intermediate can significantly impact the outcome of a synthetic route or the biological activity of a target molecule. This guide provides a comprehensive comparison of these two five-membered ring diones, supported by experimental data and detailed protocols, to aid in making informed decisions in the laboratory.
At a Glance: Key Differences and Reactivity Profiles
| Feature | This compound | Cyclopentanedione |
| Structure | Contains an α,β-unsaturated ketone (enone) system | Saturated 1,3-dicarbonyl compound |
| Reactivity | Highly reactive towards nucleophiles at the β-carbon (Michael addition). Also undergoes cycloaddition reactions as a dienophile. | Reactive at the α-carbon via enolate formation for aldol (B89426) and alkylation reactions. |
| Key Applications | Precursor for prostaglandins (B1171923) and other biologically active cyclopentenones. Used in cycloaddition reactions. | Building block in the total synthesis of various natural products. Can be a bio-isostere for carboxylic acids. |
| Biological Relevance | The cyclopentenone motif is found in prostaglandins that modulate inflammatory pathways (NF-κB and PPAR-γ). | Derivatives have shown potential as anti-inflammatory agents by modulating NF-κB signaling. |
Structural and Reactivity Comparison
This compound possesses a conjugated π-system, rendering the β-carbon electrophilic and susceptible to nucleophilic attack via Michael addition. This inherent reactivity makes it a valuable precursor for the synthesis of substituted cyclopentanones. In contrast, cyclopentanedione, a saturated dicarbonyl compound, primarily reacts via the formation of an enolate at the acidic α-carbon, which can then act as a nucleophile in reactions such as aldol condensations and alkylations.
Performance in Key Organic Reactions
Michael Addition
The α,β-unsaturated system of this compound makes it an excellent Michael acceptor. The addition of nucleophiles, such as thiols, proceeds readily to form 3-substituted cyclopentanones. Cyclopentanedione, lacking this conjugated system, does not undergo Michael addition.
Experimental Protocol: Michael Addition of Thiophenol to this compound
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane), add thiophenol (1.1 eq).
-
Add a catalytic amount of a base (e.g., triethylamine, 0.1 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a dilute acid solution and extract the product with an organic solvent.
-
Purify the product by column chromatography.
| Reaction | Substrate | Nucleophile | Product | Yield (%) |
| Michael Addition | This compound | Thiophenol | 3-(Phenylthio)cyclopentanone | >90 |
| Michael Addition | Cyclopentanedione | Thiophenol | No Reaction | 0 |
Aldol Condensation
Cyclopentanedione readily undergoes aldol condensation reactions. The acidic α-protons are easily removed by a base to form an enolate, which can then react with an electrophile, such as an aldehyde or ketone. While this compound can also form an enolate, its reactivity in aldol reactions is often complicated by competing Michael additions.
Experimental Protocol: Aldol Condensation of Cyclopentanedione with Benzaldehyde (B42025)
-
Dissolve cyclopentanedione (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of a base (e.g., sodium hydroxide).
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture and extract the product.
-
Purify the product by recrystallization or column chromatography.
| Reaction | Substrate | Electrophile | Product | Yield (%) |
| Aldol Condensation | Cyclopentanedione | Benzaldehyde | 2-Benzylidene-1,3-cyclopentanedione | ~85 |
| Aldol Condensation | This compound | Benzaldehyde | Complex mixture | Low |
Diels-Alder Reaction
The double bond in this compound allows it to act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes. This provides a powerful method for the construction of bicyclic systems. Cyclopentanedione, being saturated, does not participate in Diels-Alder reactions.
Experimental Protocol: Diels-Alder Reaction of this compound with Cyclopentadiene (B3395910)
-
Freshly crack dicyclopentadiene (B1670491) by heating to obtain cyclopentadiene.
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., diethyl ether).
-
Add cyclopentadiene (1.1 eq) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude product, which can be purified by chromatography if necessary.
| Reaction | Substrate | Diene | Product | Yield (%) |
| Diels-Alder | This compound | Cyclopentadiene | Tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | ~95 |
| Diels-Alder | Cyclopentanedione | Cyclopentadiene | No Reaction | 0 |
Role in the Synthesis of Prostaglandins
Both this compound and cyclopentanedione derivatives are key intermediates in the synthesis of prostaglandins, a class of biologically active lipids. The choice of starting material dictates the synthetic strategy. Syntheses starting from this compound often utilize conjugate addition to introduce one of the side chains, while those starting from cyclopentanedione typically involve alkylation of the enolate.
Biological Significance and Signaling Pathways
The cyclopentenone ring is a core structural feature of several prostaglandins, such as prostaglandin A and J series, which are known to play crucial roles in inflammatory processes. These cyclopentenone prostaglandins can modulate the activity of key signaling pathways, including the NF-κB and PPAR-γ pathways.
Inhibition of the NF-κB Pathway
Cyclopentenone prostaglandins can inhibit the pro-inflammatory NF-κB signaling pathway. They can directly interact with components of the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.
Activation of the PPAR-γ Pathway
Certain cyclopentenone prostaglandins are natural ligands for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a role in regulating inflammation and metabolism. Upon binding, the ligand-receptor complex translocates to the nucleus and modulates the expression of target genes, often leading to anti-inflammatory effects.
While some derivatives of cyclopentanedione have been shown to possess anti-inflammatory properties by down-regulating the NF-κB signaling cascade, the direct interaction and mechanism are not as well-elucidated as for the cyclopentenone prostaglandins.
Conclusion
A Comparative Analysis of the Biological Activity of Cyclopentenedione Isomers and Their Derivatives
For Researchers, Scientists, and Drug Development Professionals
Cyclopentenediones (CPDs), a class of secondary metabolites found in a variety of natural sources including plants, fungi, and bacteria, have garnered significant attention for their diverse biological activities.[1][2] The core cyclopent-4-ene-1,3-dione skeleton, subject to various functional group modifications, gives rise to a wide array of derivatives with promising pharmacological potential.[1][2] This guide provides a comparative overview of the biological activities of different cyclopentenedione isomers and their derivatives, with a focus on their cytotoxic and anti-inflammatory effects, supported by available experimental data.
Comparative Cytotoxicity of this compound Derivatives
The cytotoxic potential of several this compound derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, with lower values indicating higher potency. While a direct systematic comparison of the cytotoxicity of simple this compound isomers is not extensively documented in the available literature, data for various substituted derivatives offer valuable insights into their structure-activity relationships.
| Compound/Derivative | Class | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Coruscanone A | This compound | Vero (Kidney epithelial) | 19.3 | Doxorubicin | 13.8 |
| LLC-PK1 (Kidney epithelial) | 13.4 | Doxorubicin | 1.2 | ||
| Asterredione | This compound | NCI-H460 (Lung cancer) | 17 - 25 | - | - |
| MCF-7 (Breast cancer) | 17 - 25 | - | - | ||
| SF-268 (CNS cancer) | 17 - 25 | - | - | ||
| TX-1123 | This compound | Rat hepatocytes | 57 | - | - |
| NOS-6 | Bis(this compound) | BALB/c 3T3 (Fibroblasts) | 8.48 ± 0.16 (NR assay) | Doxorubicin | 1.26 ± 0.42 (NR assay) |
| 12.15 ± 1.96 (MTT assay) | 2.04 ± 0.48 (MTT assay) |
Key Biological Activities and Mechanisms
This compound derivatives exhibit a broad spectrum of biological activities, primarily attributed to their ability to interact with various cellular targets.[2]
-
Anti-inflammatory Activity: Certain cyclopentenediones have demonstrated potent anti-inflammatory effects. For instance, 3-methyl-1,2-cyclopentanedione has been shown to down-regulate the age-related NF-κB signaling cascade, a key pathway in inflammation.[3] This is achieved by reducing the phosphorylation of the inhibitory protein IκB, which in turn prevents the translocation of NF-κB to the nucleus and the subsequent expression of pro-inflammatory genes like iNOS, COX-2, VCAM-1, MCP-1, and IL-6.[3]
-
Cytostatic and Pro-Apoptotic Activity: Many this compound derivatives exhibit cytostatic effects, inhibiting cell growth and proliferation.[2] The cytotoxic activity is often mediated through the induction of apoptosis (programmed cell death). For example, the bis(this compound) derivative NOS-6 has been shown to induce both apoptosis and necrosis in a dose-dependent manner.
-
Enzyme Inhibition: Specific enzyme inhibitory activities have also been reported for CPDs, contributing to their pharmacological potential.[2]
Signaling Pathway: Inhibition of NF-κB by 3-methyl-1,2-cyclopentanedione
The following diagram illustrates the mechanism by which 3-methyl-1,2-cyclopentanedione inhibits the NF-κB signaling pathway, a central regulator of inflammation.
Caption: Inhibition of the NF-κB signaling pathway by 3-methyl-1,2-cyclopentanedione.
Experimental Protocols
A crucial aspect of comparing biological activity is the use of standardized and well-defined experimental protocols. Below is a detailed methodology for a commonly used cytotoxicity assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
Objective: To determine the concentration at which a this compound derivative inhibits cell viability by 50% (IC50).
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
This compound derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Experimental Workflow for Biological Activity Screening
The following diagram outlines a general workflow for the screening and evaluation of the biological activity of this compound isomers.
Caption: General workflow for screening the biological activity of cyclopentenediones.
References
A Spectroscopic Showdown: Unveiling the Structural Nuances of Cyclopentenedione Derivatives
For researchers, scientists, and professionals in drug development, a detailed understanding of the structural and electronic properties of molecular scaffolds is paramount. This guide provides a comparative spectroscopic analysis of a series of 2-substituted cyclopentene-1,3-dione derivatives, offering a clear overview of how different substituents impact their spectral characteristics. The presented data, including UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), are supported by detailed experimental protocols to ensure reproducibility and aid in further research.
Cyclopentenedione derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, and antimicrobial effects.[1][2][3] The spectroscopic signature of these molecules is highly sensitive to the nature of the substituent at the 2-position, providing valuable insights into their electronic environment and potential reactivity. This guide systematically compares the spectroscopic properties of cyclopentane-1,3-dione and its 2-methyl, 2-ethyl, and 2-phenyl substituted analogs.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for the selected this compound derivatives, allowing for a direct comparison of their properties.
| Derivative | UV-Vis (λmax, nm) | IR (C=O stretch, cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec. (m/z, key fragments) |
| Cyclopentane-1,3-dione | Not available | ~1715 | 2.74 (s, 4H) | 207.0 (C=O), 45.0 (CH₂) | 98 (M+), 70, 55, 42 |
| 2-Methylcyclopentane-1,3-dione | Not available | ~1715, ~1750 | 2.80-2.60 (m, 4H), 1.15 (d, 3H), 3.0 (q, 1H) | 215.1 (C=O), 51.5 (CH), 35.8 (CH₂), 12.3 (CH₃) | 112 (M+), 84, 69, 56, 43 |
| 2-Ethylcyclopentane-1,3-dione | Not available | ~1710, ~1745 | 2.80-2.60 (m, 4H), 1.75 (q, 2H), 0.95 (t, 3H) | 214.5 (C=O), 57.0 (CH), 35.5 (CH₂), 20.0 (CH₂), 12.0 (CH₃) | 126 (M+), 97, 83, 69, 55 |
| 2-Phenylcyclopentane-1,3-dione | Not available | ~1705, ~1740 | 7.40-7.20 (m, 5H), 3.00-2.80 (m, 4H), 4.0 (s, 1H) | 208.0 (C=O), 135.0, 129.0, 128.5, 127.0 (Ar-C), 60.0 (CH), 36.0 (CH₂) | 174 (M+), 105, 91, 77 |
Note: The presented data is a compilation from various sources and may vary depending on the experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
UV-Visible (UV-Vis) Spectroscopy
A solution of the this compound derivative (approximately 10⁻⁴ M) is prepared in a UV-grade solvent such as ethanol (B145695) or cyclohexane. The spectrum is recorded using a dual-beam UV-Vis spectrophotometer from 200 to 400 nm in a 1 cm quartz cuvette. The solvent is used as a reference. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Liquid samples can be analyzed as a thin film between two salt (NaCl or KBr) plates. The spectrum is typically recorded from 4000 to 400 cm⁻¹. The characteristic carbonyl (C=O) stretching frequency is a key diagnostic peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹³C NMR, a proton-decoupled spectrum is typically acquired.
Mass Spectrometry (MS)
Mass spectra are obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M+) and the major fragmentation peaks are identified.
Signaling Pathway and Experimental Workflow
Certain this compound derivatives have been shown to exhibit anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[4] The following diagrams illustrate a simplified representation of this pathway and a typical experimental workflow for spectroscopic analysis.
This guide provides a foundational spectroscopic comparison of key this compound derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers in the field, facilitating the identification, characterization, and further development of this important class of bioactive molecules.
References
A Comparative Guide to the Kinetic Analysis of Cyclopentenedione Formation
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the cyclopentenedione motif is a valuable building block. Understanding the kinetics of its formation is paramount for optimizing reaction conditions, improving yields, and scaling up production. This guide provides an objective comparison of the performance of key synthetic routes to cyclopentenediones and related cyclopentenones, supported by available experimental data and detailed methodologies.
Comparison of Synthetic Methodologies
The formation of the this compound ring can be achieved through several powerful synthetic transformations. The most prominent among these are the Pauson-Khand reaction, the Nazarov cyclization, and the Dieckmann condensation. Each method offers distinct advantages and is suited to different substrate classes and synthetic strategies.
| Reaction Type | Description | Typical Catalysts/Reagents | Typical Conditions | General Reaction Rate |
| Pauson-Khand Reaction | A [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide.[1][2][3] | Dicobalt octacarbonyl (Co₂(CO)₈) (stoichiometric or catalytic), Rhodium complexes, Iridium complexes.[1][2][4] | Elevated temperatures and pressures; can be promoted by additives like N-oxides to proceed at milder conditions.[5] | The dissociation of a carbon monoxide ligand from the metal-alkyne complex is often the rate-limiting step.[3] Reaction times can be long at lower temperatures.[5] |
| Nazarov Cyclization | An acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone.[1][6][7] | Strong Lewis acids (e.g., FeCl₃, BF₃·OEt₂, SnCl₄) or Brønsted acids (e.g., H₂SO₄, H₃PO₄).[1][6][7] | Varies from low to high temperatures depending on the substrate and catalyst. Stoichiometric amounts of acid are often required.[7] | The electrocyclization step is typically the slow step. Substituents that stabilize the intermediate pentadienyl cation can slow the reaction rate. |
| Dieckmann Condensation | An intramolecular Claisen condensation of a diester to form a β-keto ester, which can be a precursor to cyclopentanediones.[8][9][10] | Strong bases such as sodium ethoxide, sodium hydride, or potassium tert-butoxide.[8][9] | Anhydrous alcoholic solvents are commonly used.[8] | The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is typically a fast, irreversible acid-base reaction.[9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible kinetic analysis of these reactions. Below are representative protocols for each key transformation.
Pauson-Khand Reaction: Catalytic Intramolecular Cyclization
This protocol describes a typical setup for a catalytic intramolecular Pauson-Khand reaction. Kinetic analysis would involve taking aliquots at various time points and analyzing them by methods such as GC-MS or NMR to determine the concentration of reactant and product.
Materials:
-
1,6-enyne substrate
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
N-Methylmorpholine N-oxide (NMO)
-
Anhydrous solvent (e.g., toluene (B28343) or THF)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 1,6-enyne substrate (1.0 mmol).
-
Add anhydrous solvent (20 mL) via syringe.
-
Add dicobalt octacarbonyl (0.1 mmol, 10 mol%) to the solution.
-
Add N-Methylmorpholine N-oxide (1.2 mmol) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80 °C) under a static pressure of carbon monoxide (balloon).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by TLC, GC, or NMR.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography.
Nazarov Cyclization: Lewis Acid-Catalyzed Cyclization
This protocol outlines a general procedure for a Lewis acid-catalyzed Nazarov cyclization. The kinetics can be monitored by quenching aliquots of the reaction mixture in a suitable solution (e.g., saturated sodium bicarbonate) and analyzing the organic layer.
Materials:
-
Divinyl ketone substrate
-
Lewis acid (e.g., Tin(IV) chloride, SnCl₄, as a 1 M solution in dichloromethane)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware
Procedure:
-
Dissolve the divinyl ketone (0.5 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to a specific temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Slowly add the Lewis acid solution (e.g., 1.0 mmol of SnCl₄ solution) dropwise to the stirred solution of the divinyl ketone.
-
Maintain the reaction at the chosen temperature and take aliquots at set time points.
-
Quench each aliquot with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM.
-
Analyze the combined organic layers by a suitable method (GC, HPLC, or NMR) to determine the extent of the reaction.
-
Once the reaction is complete, quench the entire reaction mixture and work up as described for the aliquots.
-
The product can be purified by column chromatography.
Dieckmann Condensation: Base-Mediated Intramolecular Cyclization
This protocol describes a typical Dieckmann condensation. To perform a kinetic analysis, the reaction can be monitored by quenching aliquots with a weak acid and analyzing the product distribution.
Materials:
-
1,6-Diester substrate (e.g., diethyl adipate)
-
Strong base (e.g., sodium ethoxide)
-
Anhydrous ethanol (B145695)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the 1,6-diester (10 mmol) in anhydrous ethanol (50 mL).
-
Add sodium ethoxide (10 mmol) to the solution portion-wise at room temperature.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by taking aliquots at various times, quenching with a dilute acid (e.g., acetic acid in ethanol), and analyzing by GC or NMR.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a slight excess of aqueous acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting β-keto ester can be purified by distillation or chromatography.
Visualizations of Reaction Pathways and Workflows
The following diagrams illustrate the core mechanisms and a general experimental workflow for kinetic analysis.
References
- 1. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 2. Pauson-Khand Reaction [organic-chemistry.org]
- 3. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Nazarov Cyclization [organic-chemistry.org]
- 7. thieme.de [thieme.de]
- 8. Dieckmann Condensation [organic-chemistry.org]
- 9. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 10. Dieckmann condensation - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Cyclopentenedione
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of cyclopentenedione. The selection of a suitable analytical method is critical for ensuring the accuracy and reliability of results in research, development, and quality control. This document presents a comparative overview of the performance of these two common analytical techniques, supported by representative experimental data. Detailed methodologies are provided to assist in the selection and implementation of the most appropriate method for your specific application.
Data Presentation: Performance Comparison
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) (Proxy Data)[1] | High-Performance Liquid Chromatography (HPLC-UV) (Typical Values) |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 100.7% - 108.6% | 98% - 102% |
| Precision (Repeatability, %RSD) | < 1.10% | < 2% |
| Limit of Detection (LOD) | Analyte Dependent | Analyte Dependent |
| Limit of Quantitation (LOQ) | Analyte Dependent | Analyte Dependent |
| Specificity | High (Mass Analyzer) | Moderate to High |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a typical GC-MS method suitable for the analysis of volatile cyclic ketones like this compound. Method validation would be required to establish specific performance characteristics for this compound.
Instrumentation:
-
Gas chromatograph equipped with a Mass Spectrometer (MS) detector.
Chromatographic Conditions:
-
Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector: Split/splitless injector.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C, hold for 5 minutes.
-
-
Injection Volume: 1 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol, dichloromethane) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
For sample analysis, dissolve the sample in the chosen solvent to a concentration within the calibration range.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a typical reverse-phase HPLC method suitable for the analysis of this compound.[3] Method validation is necessary to determine the specific performance characteristics.
Instrumentation:
-
HPLC system equipped with a UV detector.
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v). For MS compatibility, a volatile buffer like formic acid can be added.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 30°C.
-
Detection Wavelength: Determined by UV scan of this compound (typically in the range of 200-300 nm).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
For sample analysis, dissolve the sample in the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter.
Mandatory Visualization
Caption: General workflow for cross-validation of two analytical methods.
Caption: Experimental workflows for HPLC-UV and GC-MS analysis.
References
A Comparative Guide to Catalysts for Cyclopentenedione Synthesis
For Researchers, Scientists, and Drug Development Professionals
The cyclopentenedione core is a privileged scaffold in a multitude of biologically active molecules and a critical building block in the synthesis of complex pharmaceuticals. The efficient construction of this five-membered ring system is a focal point of synthetic chemistry, with the choice of catalyst being a paramount determinant of reaction efficiency, selectivity, and overall yield. This guide provides a comparative analysis of various catalytic systems for the synthesis of cyclopentenediones, supported by experimental data and detailed methodologies to inform catalyst selection and optimization.
Catalytic Strategies: A Comparative Overview
The synthesis of cyclopentenediones is most commonly achieved through the intramolecular cyclization of 1,4-dicarbonyl compounds. The primary catalytic strategies employed for this transformation include base-catalyzed intramolecular aldol (B89426) condensation, acid-catalyzed cyclization, and organocatalysis.
Base-Catalyzed Intramolecular Aldol Condensation
This is a widely utilized and extensively studied method for the synthesis of cyclopentenediones. The reaction proceeds via the formation of an enolate intermediate under basic conditions, which then undergoes an intramolecular nucleophilic attack on the second carbonyl group, followed by dehydration to yield the α,β-unsaturated cyclopentenone. A variety of bases, from common homogeneous catalysts to heterogeneous solid bases, have been successfully employed.
The table below presents a comparison of various base catalysts for the intramolecular aldol condensation of 2,5-hexanedione (B30556) to form 3-methyl-2-cyclopenten-1-one, a representative this compound.
| Catalyst | Substrate | Product | Reaction Conditions | Yield (%) | Reaction Time | Reference |
| Homogeneous Catalysts | ||||||
| Sodium Hydroxide (B78521) (NaOH) | 2,5-Hexanedione | 3-Methyl-2-cyclopenten-1-one | Aqueous solution, Reflux | ~85% | 1-2 h | [1] |
| Potassium Hydroxide (KOH) | 2,5-Hexanedione | 3-Methyl-2-cyclopenten-1-one | Aqueous solution, Reflux | High | Not specified | [2] |
| Heterogeneous Catalysts | ||||||
| Calcium Oxide (CaO) | 2,5-Hexanedione | 3-Methyl-2-cyclopenten-1-one | Neat, 150 °C | Not specified | 14 h | [2] |
| SO3H-APG | Cyclopentanone | Dimer and Trimer | Solvent-free, 150 °C | 85.53% (Conversion) | 4 h | [3] |
| MgAl4 | Cyclopentanone | C10 and C15 products | Cyclohexane, 170 °C | High | 4 h | [4] |
Acid-Catalyzed Cyclization (Nazarov Cyclization)
For unsaturated 1,4-dicarbonyl precursors, such as divinyl ketones, the Nazarov cyclization offers a powerful pathway to cyclopentenones. This reaction is an acid-catalyzed 4π-electrocyclic ring closure. While highly effective for specific substrates, its broader applicability is dependent on the precursor structure.
Organocatalysis
In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, including the enantioselective synthesis of cyclopentenones. Chiral amines, such as proline and its derivatives, can catalyze intramolecular aldol reactions to produce chiral cyclopentenones with high enantioselectivity.[5] These methods are particularly valuable in the synthesis of chiral drug intermediates. For instance, (S)-Proline has been used to catalyze the intramolecular aldol cyclization of triketones to yield functionalized cyclopentenones.[5]
Experimental Protocols
General Procedure for Base-Catalyzed Intramolecular Aldol Condensation of 2,5-Hexanedione using NaOH
Materials:
-
2,5-Hexanedione
-
Sodium Hydroxide (NaOH)
-
Water
-
Diethyl ether or Dichloromethane (B109758) (for extraction)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate (for drying)
-
Hydrochloric Acid (HCl), 1M solution
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,5-hexanedione in water.
-
Slowly add a solution of sodium hydroxide to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with 1 M HCl until it reaches a pH of ~7.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield pure 3-methyl-2-cyclopenten-1-one.[1]
General Procedure for Heterogeneous Catalysis using CaO
Materials:
-
2,5-Hexanedione
-
Calcium Oxide (CaO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere (e.g., Nitrogen)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 2,5-hexanedione.
-
Establish an inert atmosphere by purging the flask with nitrogen.
-
Heat the mixture to 150 °C with stirring.
-
Add CaO to the reaction mixture.
-
Maintain the reaction at 150 °C for 14 hours.
-
After cooling, the product can be isolated and purified using standard techniques such as extraction and distillation.[2]
Visualizing the Process
To better understand the chemical transformations and experimental processes, the following diagrams are provided.
Caption: Reaction pathway for base-catalyzed intramolecular aldol condensation.
Caption: General experimental workflow for this compound synthesis.
Conclusion
The synthesis of cyclopentenediones via intramolecular cyclization of 1,4-dicarbonyl compounds can be effectively achieved using a variety of catalytic systems. Traditional base-catalyzed methods using homogeneous catalysts like NaOH and KOH remain robust and high-yielding options. For applications requiring milder conditions or easier catalyst separation, heterogeneous catalysts and organocatalytic systems present viable and often advantageous alternatives. The choice of the optimal catalyst will ultimately depend on the specific substrate, desired scale of the reaction, and stereochemical requirements of the target molecule. This guide provides a foundational comparison to aid researchers in making an informed decision for their synthetic endeavors.
References
A Comparative Guide to the Efficacy of Cyclopentenedione Precursors
For Researchers, Scientists, and Drug Development Professionals
The cyclopentenedione ring is a valuable scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with potential applications in anti-inflammatory, antiviral, and anticancer therapies. The efficacy of synthesizing these crucial molecules is highly dependent on the choice of precursor and reaction conditions. This guide provides an objective comparison of common precursors for this compound synthesis, supported by experimental data, to aid researchers in selecting the optimal synthetic route for their specific needs.
Data Presentation: Precursor Performance Comparison
The following table summarizes the key quantitative data for the synthesis of this compound and its derivatives from various precursors. This allows for a direct comparison of yield, reaction conditions, and the complexity of the synthetic route.
| Precursor(s) | Target Molecule | Synthetic Method | Reagents & Conditions | Yield (%) | Reference |
| 2,5-Hexanedione | 3-Methyl-2-cyclopentenone | Intramolecular Aldol Condensation | γ-Al2O3/AlOOH nanocomposite catalyst | 77.2 | [1] |
| 2,5-Octanedione | Substituted Cyclopentenones | Intramolecular Aldol Condensation | Base-catalyzed (e.g., NaOH in ethanol) | Not specified | [2] |
| Succinic acid and Propionyl chloride | 2-Methyl-1,3-cyclopentanedione | Friedel-Crafts Acylation/Cyclization | Anhydrous AlCl3 in nitromethane (B149229), reflux | 63-69 | [3] |
| 2-Acetyl-1,3-cyclopentanedione (B1604962) | 1,3-Cyclopentanedione (B128120) | Hydrolysis | 0.1 M aqueous acetic acid, 100°C, 24 hours | 65-80 | [4] |
| 2-Acetylfuran | A substituted Cyclopentene-1,3-dione | Multi-step synthesis | 8 steps | 11 (overall) | [5][6] |
| Benzaldehyde (B42025) and Cyclopentanone (B42830) | C12 and C19 fuel precursors | Aldehyde–ketone condensation | ChCl/Fa–SnCl4, 80 °C, 120 min | 64.37 | [7] |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below. These protocols are based on established literature and offer a starting point for laboratory implementation.
Synthesis of 2-Methyl-1,3-cyclopentanedione from Succinic Acid and Propionyl Chloride[3]
This procedure describes a one-pot synthesis of 2-methyl-1,3-cyclopentanedione, a key intermediate in steroid synthesis.
Materials:
-
Dry 5-L three-necked, round-bottomed flask
-
Nitrogen inlet
-
Mechanical stirrer
-
Reflux condenser
-
Dry nitromethane
-
Anhydrous aluminum chloride
-
Powdered succinic acid
-
Propionyl chloride
-
Crushed ice
-
Brine
-
Toluene
-
Decolorizing carbon
Procedure:
-
Charge the flask with 500 mL of dry nitromethane and begin stirring.
-
Add 1000 g (7.50 mol) of anhydrous aluminum chloride, followed by an additional 500 mL of dry nitromethane.
-
After the mixture cools to room temperature, introduce 295 g (2.5 mol) of powdered succinic acid in portions over 1.5 hours. Caution: This evolves a large volume of hydrogen chloride gas.
-
Stir the mixture for 2 hours.
-
Add 650 mL (7.5 mol) of propionyl chloride dropwise over 30 minutes.
-
Bring the reaction mixture to reflux for 2 hours.
-
Cool the mixture and pour it onto 4 L of crushed ice.
-
Cool the precipitated brown solid in an ice bath and separate it by filtration.
-
Wash the solid with 250 mL of brine and 250 mL of cold toluene.
-
Dissolve the material in 7 L of boiling water containing 20 g of decolorizing carbon and filter while hot.
-
Concentrate the filtrate to a volume of 5 L and cool in an ice bath.
-
Collect the crystals by suction filtration and air-dry to yield 157–171 g (56–61%) of 2-methyl-1,3-cyclopentanedione.
-
Concentrate the mother liquor to obtain an additional 20–23 g (7–8%) of the product, bringing the overall yield to 63–69%.
Synthesis of 1,3-Cyclopentanedione from 2-Acetyl-1,3-cyclopentanedione[4]
This method involves the hydrolysis of 2-acetyl-1,3-cyclopentanedione to produce 1,3-cyclopentanedione.
Materials:
-
2-Acetyl-1,3-cyclopentanedione
-
0.1 M aqueous acetic acid
-
Rotary evaporator
-
Butanone
-
Charcoal
Procedure:
-
Prepare a 0.1 M solution of 2-acetyl-1,3-cyclopentanedione in 0.1 M aqueous acetic acid.
-
Maintain the solution at 100°C for 24 hours.
-
Evaporate the solvent at 40°C using a water pump.
-
Recrystallize the resulting yellow solid from butanone with charcoal.
-
The yield of 1,3-cyclopentanedione is typically between 65–80%.
Mandatory Visualization
Experimental Workflow: Synthesis of 2-Methyl-1,3-cyclopentanedione
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Short Synthesis of a New Cyclopentene-1,3-dione Derivative Isolated from Piper carniconnectivum | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 7. Synthesis of biofuel precursors from benzaldehyde and cyclopentanone via aldehyde–ketone condensation in a deep eutectic solvent system - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structural Confirmation of Cyclopentenedione Reaction Products
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel molecules is paramount. This guide provides a comparative overview of the key analytical techniques used to elucidate the structures of cyclopentenedione reaction products, complete with experimental data, detailed protocols, and visual workflows.
Cyclopentenediones are versatile building blocks in organic synthesis, readily undergoing a variety of reactions, including Michael additions, aldol (B89426) condensations, and Diels-Alder cycloadditions. The resulting products often possess complex stereochemistry and regiochemistry, necessitating a multi-pronged analytical approach for definitive structural assignment. This guide compares the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction in the analysis of these compounds.
Comparison of Analytical Techniques
The choice of analytical technique is dictated by the specific structural question being addressed. While NMR and MS provide crucial information about connectivity and molecular weight, X-ray crystallography offers the ultimate confirmation of three-dimensional structure.
| Technique | Strengths | Weaknesses | Best For |
| NMR Spectroscopy | - Provides detailed information about the carbon-hydrogen framework.[1] - Elucidates stereochemical relationships through coupling constants and Nuclear Overhauser Effect (NOE). - Non-destructive.[2] | - Can be difficult to interpret for complex mixtures or isomers with overlapping signals.[3][4][5] - Does not directly provide molecular weight. | - Determining connectivity and relative stereochemistry. - Analyzing mixtures of isomers. |
| Mass Spectrometry | - Determines the molecular weight and elemental composition with high accuracy.[6] - Provides structural information through characteristic fragmentation patterns.[7][8][9] - High sensitivity, requiring minimal sample. | - Provides limited information about stereochemistry. - "Soft" ionization techniques may not induce sufficient fragmentation for detailed structural analysis.[6] | - Confirming molecular formula. - Identifying known compounds through library matching. - Elucidating fragmentation pathways to support a proposed structure. |
| X-ray Diffraction | - Provides an unambiguous, three-dimensional structure of a molecule in the solid state.[10] - Determines absolute stereochemistry. | - Requires a high-quality single crystal, which can be difficult to obtain.[10] - The determined structure is of the crystalline state, which may not be the same as in solution. - Not suitable for non-crystalline materials or mixtures. | - Definitive proof of structure, including absolute and relative stereochemistry. |
Data Presentation: Characteristic Spectroscopic Data
The following tables summarize typical spectroscopic data for common this compound reaction products.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Substituted Cyclopentenone Derivatives
The conjugated system in α,β-unsaturated ketones, such as cyclopentenones, results in characteristic downfield shifts for the β-protons and carbons due to deshielding by the carbonyl group.[1][11]
| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| Carbonyl (C=O) | - | 190 - 220[11] | The chemical shift is sensitive to substituents on the ring. |
| α-carbon (Cα) | 6.0 - 6.5 | 125 - 145 | |
| β-carbon (Cβ) | 7.0 - 8.0 | 140 - 160[11] | Significantly deshielded compared to the α-carbon. |
| Protons on α-carbon (Hα) | 6.0 - 6.5 | - | |
| Protons on β-carbon (Hβ) | 7.0 - 8.0 | - | Deshielded due to the electron-withdrawing effect of the carbonyl group. |
| Protons on adjacent sp³ carbons | 2.0 - 2.7[12] | - | Protons α to the carbonyl group are deshielded. |
Note: Chemical shifts are dependent on the specific substituents and the deuterated solvent used.
Table 2: Common Fragmentation Patterns in Mass Spectrometry of this compound Diels-Alder Adducts
A characteristic fragmentation pathway for cyclic compounds, including Diels-Alder adducts, is the retro-Diels-Alder (RDA) reaction.[7][8][9] This process involves the cleavage of the newly formed six-membered ring to regenerate the original diene and dienophile (or related fragments).
| Ionization Method | Fragmentation Process | Resulting Fragments | Diagnostic Value |
| Electron Ionization (EI) | Retro-Diels-Alder (RDA) Reaction | Ionized diene and neutral dienophile, or neutral diene and ionized dienophile. | The presence of peaks corresponding to the original diene and dienophile strongly suggests a Diels-Alder adduct structure. |
| Electrospray Ionization (ESI) | Protonation or sodiation of the molecule. | Often shows the protonated molecule [M+H]⁺ or sodiated molecule [M+Na]⁺ with minimal fragmentation.[6] | Useful for confirming the molecular weight of the adduct.[6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data.
NMR Spectroscopy Protocol for a this compound Derivative
This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of a purified this compound reaction product.[1]
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a small plug of cotton or glass wool into a clean NMR tube to remove any particulate matter.
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which is indicated by a sharp and symmetrical lock signal.
-
Acquire a standard ¹H NMR spectrum. A spectral width of -2 to 12 ppm and 8-16 scans are typically sufficient.
-
Acquire a ¹³C NMR spectrum with proton decoupling. A spectral width of 0 to 220 ppm is standard. Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption line shapes.
-
Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Mass Spectrometry Protocol for a this compound Diels-Alder Adduct
This protocol outlines a general procedure for analyzing a Diels-Alder adduct using both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry.
1. Sample Preparation:
-
For EI-MS (typically coupled with Gas Chromatography, GC-MS): Prepare a dilute solution of the purified adduct in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
For ESI-MS (typically coupled with Liquid Chromatography, LC-MS): Dissolve a small amount of the purified adduct in a solvent compatible with the LC mobile phase (e.g., methanol, acetonitrile) to a concentration of about 0.1 mg/mL. Filter the solution to remove any particulates.
2. Instrument Setup and Data Acquisition:
-
For GC-MS (EI):
-
Inject the sample into the GC. The temperature program should be optimized to ensure good separation and elution of the analyte.
-
The mass spectrometer will be operated in EI mode, typically at 70 eV.
-
-
For LC-MS (ESI):
-
Inject the sample into the LC system. The mobile phase composition and gradient should be optimized for the analyte.
-
The mass spectrometer will be operated in positive or negative ESI mode, depending on the analyte's properties.
-
3. Data Analysis:
-
Identify the molecular ion peak (M⁺˙ for EI, [M+H]⁺ or [M+Na]⁺ for ESI).
-
In the EI spectrum, look for fragment ions corresponding to the retro-Diels-Alder reaction.
-
Compare the observed fragmentation pattern with theoretical patterns for the proposed structure.
Single-Crystal X-ray Diffraction Protocol
Obtaining a definitive crystal structure requires a high-quality single crystal.
1. Crystal Growth:
-
The primary and often most challenging step is to grow a single crystal of sufficient size (typically >0.1 mm in all dimensions) and quality.[10]
-
Common crystallization techniques include slow evaporation of a saturated solution, vapor diffusion, and solvent layering.
-
The choice of solvent or solvent system is critical and often requires extensive screening.
2. Crystal Mounting and Data Collection:
-
Carefully select a well-formed, clear crystal with no visible defects.
-
Mount the crystal on a goniometer head. For air- or moisture-sensitive samples, this should be done under an inert atmosphere.[2]
-
Place the mounted crystal in the X-ray diffractometer.
-
A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[10]
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms in the crystal lattice are determined using computational methods.
-
The atomic positions and other parameters are then refined against the experimental data to generate the final, detailed three-dimensional structure.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts in the structural confirmation of this compound reaction products.
Caption: Workflow for the synthesis, purification, and structural confirmation of this compound reaction products.
References
- 1. benchchem.com [benchchem.com]
- 2. X-Ray Crystallography - How to Submit Samples, Scheduling and Lab Info - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 3. summit.sfu.ca [summit.sfu.ca]
- 4. Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between Methylcyclopentadiene and Maleic Anhydride (Part I) [article.sapub.org]
- 5. summit.sfu.ca [summit.sfu.ca]
- 6. lupinepublishers.com [lupinepublishers.com]
- 7. youtube.com [youtube.com]
- 8. Retro diels alder reaction and ortho effect | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 12. orgchemboulder.com [orgchemboulder.com]
Safety Operating Guide
Navigating the Safe Disposal of Cyclopentenedione: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Cyclopentenedione and its derivatives, while valuable in synthesis, necessitate careful waste management. This guide provides essential safety and logistical information for the proper disposal of this compound, drawing from safety data sheets to offer clear, procedural guidance.
Hazard Profile and Safety Summary
This compound and its analogues are generally classified as hazardous materials. Understanding their properties is the first step in safe handling and disposal.
| Hazard Classification | Description | Relevant Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[1] | P264: Wash contaminated skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301+P312: If swallowed: Call a poison center/ doctor if you feel unwell.[1] P330: Rinse mouth.[1] |
| Skin Irritation | Causes skin irritation.[2][3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P302+P352: IF ON SKIN: Wash with plenty of water.[3] |
| Eye Irritation | Causes serious eye irritation.[2][3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] |
| Respiratory Irritation | May cause respiratory irritation.[2][3] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3] P271: Use only outdoors or in a well-ventilated area.[3] |
Note: The specific hazards may vary depending on the specific this compound derivative. Always consult the material's specific Safety Data Sheet (SDS).
Step-by-Step Disposal Protocol
Adherence to a strict disposal protocol is crucial for safety and regulatory compliance. The following steps outline the recommended procedure for disposing of this compound waste.
1. Waste Identification and Segregation:
-
Collect all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), in a designated and compatible waste container.
-
Do not mix this compound waste with other waste streams to avoid unintended reactions.
2. Container Selection and Labeling:
-
Use a container that is in good condition and compatible with the chemical. Often, the original container can be repurposed for waste collection.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Indicate the primary hazards on the label (e.g., "Harmful," "Irritant").
3. Safe Accumulation and Storage:
-
Keep the hazardous waste container tightly sealed when not in use.
-
Store the container in a designated satellite accumulation area or a central hazardous waste storage facility.
-
The storage area should be well-ventilated and away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[4]
4. Arranging for Disposal:
-
The standard and safest method for the disposal of this compound is through a licensed professional hazardous waste disposal service.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.
-
Provide the EHS office with a complete and accurate description of the waste.
Important Considerations:
-
DO NOT dispose of this compound down the drain.[1]
-
Incineration or landfill should only be considered by a licensed waste disposal contractor when recycling is not feasible.[1]
-
In the event of a spill, immediately clean it up following the procedures outlined in the SDS.[2] This typically involves wearing appropriate personal protective equipment (PPE), containing the spill, and collecting the material into a suitable container for disposal.[1][2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cyclopentenedione
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for managing Cyclopentenedione, ensuring both personal safety and the integrity of your research. The following procedures are based on established safety protocols for closely related cyclopentanedione derivatives and serve as a comprehensive operational and disposal plan.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to ensure the highest level of protection. The following table summarizes the recommended personal protective equipment.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must comply with OSHA 1910.133 or European Standard EN166 to protect against potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Impervious gloves are essential to prevent skin contact. Consult the glove manufacturer for breakthrough time and material compatibility. |
| Skin and Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against incidental contact. For more extensive handling, additional protective clothing may be necessary. |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Required if working in an area with inadequate ventilation or where dust generation is likely. Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Before starting, confirm that all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Avoid all direct contact with the skin and eyes.[3]
-
Minimize dust generation and accumulation when handling the solid form.[1][2]
-
Do not eat, drink, or smoke in the handling area.[4]
3. Storage:
-
Keep the container tightly sealed to prevent contamination.[4]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[1][3]
4. Post-Handling:
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Collect all waste containing this compound in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams.
2. Container Management:
-
Keep the waste container tightly sealed and store it in a designated hazardous waste accumulation area.
-
The storage area should be secure and away from general laboratory traffic.
3. Disposal Procedure:
-
Dispose of the hazardous waste through a licensed and reputable waste disposal contractor.[4]
-
Do not discharge down the drain or into the environment.[4]
-
All disposal activities must comply with local, state, and federal regulations.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][2]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1][2]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1][2]
Fire Fighting Measures:
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][3]
-
Firefighter Protection: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][3]
Accidental Release Measures:
-
Personal Precautions: Wear appropriate personal protective equipment as specified in the PPE section.
-
Spill Cleanup: Clean up spills immediately, observing precautions in the Protective Equipment section. For solid materials, sweep up or vacuum the material and place it into a suitable disposal container. Avoid generating dusty conditions and provide ventilation.[1][2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
